Product packaging for Ethyl 4-[(trifluoroacetyl)amino]benzoate(Cat. No.:CAS No. 24568-14-7)

Ethyl 4-[(trifluoroacetyl)amino]benzoate

Cat. No.: B188213
CAS No.: 24568-14-7
M. Wt: 261.2 g/mol
InChI Key: QHYQXLZAPVFNKW-UHFFFAOYSA-N
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Description

Ethyl 4-[(trifluoroacetyl)amino]benzoate (CAS RN: 24568-14-7 ) is an organic compound with the molecular formula C11H10F3NO3 and a molecular weight of 261.20 g/mol(citation:2). Its structure features a benzoate ester substituted at the para position with a (2,2,2-trifluoroacetyl)amino group, which can be represented by the SMILES notation "CCOC(=O)c1ccc(NC(=O)C(F)(F)F)cc1"(citation:2). This configuration integrates two key functional units: the ethyl ester and the trifluoroacetyl-amido group. The compound is characterized by a calculated log10 partition coefficient (octanol/water) of 2.25, indicating relatively high lipophilicity(citation:2). The strategic incorporation of the trifluoroacetyl group is a cornerstone of modern medicinal and materials chemistry. The carbon-fluorine bond is the strongest in organic chemistry, and its high electronegativity profoundly influences a molecule's electronic properties, metabolic stability, and bioavailability(citation:5). This makes derivatives like this compound valuable intermediates. A primary research application is its use as a key synthetic building block. The trifluoroacetyl group can act as a versatile synthetic handle, participating in various chemical transformations and serving as a protecting group for amines that is stable under a range of conditions but can be removed selectively(citation:5). Furthermore, the compound's structure makes it a candidate for investigating structure-activity relationships in drug discovery, particularly in developing enzyme inhibitors or agents where enhanced membrane permeability and target binding affinity are desired(citation:5). Attention: For research use only. Not for human or veterinary use. (citation:5)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10F3NO3 B188213 Ethyl 4-[(trifluoroacetyl)amino]benzoate CAS No. 24568-14-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-[(2,2,2-trifluoroacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10F3NO3/c1-2-18-9(16)7-3-5-8(6-4-7)15-10(17)11(12,13)14/h3-6H,2H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYQXLZAPVFNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10294195
Record name ethyl 4-[(trifluoroacetyl)amino]benzoate
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Molecular Weight

261.20 g/mol
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CAS No.

24568-14-7
Record name Benzoic acid, 4-[(2,2,2-trifluoroacetyl)amino]-, ethyl ester
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Record name NSC95125
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Record name ethyl 4-[(trifluoroacetyl)amino]benzoate
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 4-[(trifluoroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-[(trifluoroacetyl)amino]benzoate, a compound of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of the precursor, Ethyl 4-aminobenzoate (commonly known as Benzocaine), followed by the trifluoroacetylation of its amino group. This document details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations to elucidate the synthesis pathway.

Synthesis Overview

The synthesis of this compound is achieved through two primary transformations:

  • Esterification or Reduction to form Ethyl 4-aminobenzoate: This intermediate can be synthesized either by the Fischer esterification of 4-aminobenzoic acid with ethanol or by the reduction of a nitro group in a precursor like ethyl 4-nitrobenzoate.

  • Trifluoroacetylation: The amino group of Ethyl 4-aminobenzoate is then acylated using a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetic acid, to yield the final product.

The overall reaction scheme is presented below:

synthesis_overview cluster_step1 Step 1: Synthesis of Ethyl 4-aminobenzoate cluster_step2 Step 2: Trifluoroacetylation 4-aminobenzoic_acid 4-Aminobenzoic Acid ethyl_4-aminobenzoate Ethyl 4-aminobenzoate 4-aminobenzoic_acid->ethyl_4-aminobenzoate Ethanol, H₂SO₄ (cat.) (Fischer Esterification) ethyl_4-nitrobenzoate Ethyl 4-nitrobenzoate ethyl_4-nitrobenzoate->ethyl_4-aminobenzoate Reduction (e.g., H₂, PtO₂ or Sn, HCl) ethyl_4-aminobenzoate_2 Ethyl 4-aminobenzoate final_product This compound ethyl_4-aminobenzoate_2->final_product Trifluoroacetic Anhydride or Trifluoroacetic Acid

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the intermediate, Ethyl 4-aminobenzoate, and its subsequent trifluoroacetylation.

Synthesis of Ethyl 4-aminobenzoate

Two common and reliable methods for the synthesis of Ethyl 4-aminobenzoate are presented below.

Method A: Fischer Esterification of 4-Aminobenzoic Acid

This method involves the acid-catalyzed esterification of 4-aminobenzoic acid with ethanol.

Experimental Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol.

  • Stir the mixture until the solid dissolves.

  • Slowly add 1.0 mL of concentrated H₂SO₄ dropwise. A precipitate is expected to form.

  • Attach a reflux condenser and heat the mixture at a gentle reflux for 60-75 minutes. The solid should dissolve as the reaction proceeds.

  • After reflux, pour the reaction mixture into a 200 mL beaker containing 30 mL of ice water.

  • While stirring, slowly add approximately 10 mL of a 10% Na₂CO₃ solution to neutralize the acid (pH should be approximately 8).

  • Collect the resulting precipitate by vacuum filtration and wash the product with three 10 mL portions of water.

  • Dry the product to obtain Ethyl 4-aminobenzoate.

Method B: Reduction of Ethyl 4-nitrobenzoate

This method involves the catalytic hydrogenation of ethyl 4-nitrobenzoate.

Experimental Protocol: [1]

  • Place a solution of 19.5 g (0.1 mole) of ethyl p-nitrobenzoate in 150 cc of 95% alcohol in a reaction bottle of a catalytic reduction apparatus.[1]

  • Add 0.2 g of platinum oxide catalyst.[1]

  • Shake the mixture with hydrogen until three molecular equivalents have been absorbed (approximately seven minutes).[1]

  • Filter off the platinum catalyst.[1]

  • Remove the alcohol from the filtrate by distillation.[1]

  • Recrystallize the resulting Ethyl 4-aminobenzoate from approximately 40 cc of ether.[1]

Synthesis of this compound

This procedure details the trifluoroacetylation of Ethyl 4-aminobenzoate using trifluoroacetic acid.

Experimental Protocol:

Note: This is a generalized procedure for the trifluoroacetylation of an arylamine and should be optimized for this specific substrate.

  • In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 4-aminobenzoate (1 equivalent) in refluxing xylene.

  • Add 2-4 molar equivalents of trifluoroacetic acid to the solution.

  • For more basic amines, an equimolar amount of pyridine relative to the trifluoroacetic acid can be added to facilitate the reaction.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove excess trifluoroacetic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Data Presentation

This section summarizes the quantitative data for the starting material and intermediate. Data for the final product is based on typical yields for similar reactions due to the absence of a specific published procedure.

Reactant and Product Properties
CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
4-Aminobenzoic AcidC₇H₇NO₂137.14White crystalline solid187-189
EthanolC₂H₆O46.07Colorless liquid-114
Ethyl 4-aminobenzoateC₉H₁₁NO₂165.19White crystalline solid89-92[2]
Trifluoroacetic AcidC₂HF₃O₂114.02Colorless liquid-15.4
This compoundC₁₁H₁₀F₃NO₃261.20Expected to be a solidNot available
Reaction Conditions and Yields
ReactionKey ReagentsSolventTemperature (°C)Reaction TimeYield (%)
Synthesis of Ethyl 4-aminobenzoate (Method A) 4-Aminobenzoic acid, Ethanol, H₂SO₄EthanolReflux60-75 minHigh
Synthesis of Ethyl 4-aminobenzoate (Method B) Ethyl 4-nitrobenzoate, H₂, PtO₂EthanolRoom Temp.~7 min91-100[1]
Synthesis of this compound Ethyl 4-aminobenzoate, Trifluoroacetic acidXyleneRefluxVariesHigh (expected)
Spectroscopic Data for Ethyl 4-aminobenzoate
¹H NMR (CDCl₃, 300 MHz) ¹³C NMR (CDCl₃, 75 MHz) IR (film, cm⁻¹)
δ 7.85 (d, J = 9 Hz, 2H)δ 166.93424, 3345, 3224
δ 6.63 (d, J = 9 Hz, 2H)δ 151.01685, 1636, 1598
δ 4.31 (q, J = 7 Hz, 2H)δ 131.71515, 1367, 1312
δ 4.04 (brs, 2H)δ 120.51281, 1173, 773
δ 1.36 (t, J = 6 Hz, 3H)δ 114.0
δ 60.4
δ 14.6

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Start: Ethyl 4-aminobenzoate Reaction React with Trifluoroacetic Acid in Xylene (Reflux) Start->Reaction Cool Cool to Room Temperature Reaction->Cool Wash_Bicarb Wash with aq. NaHCO₃ Cool->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry over Na₂SO₄/MgSO₄ Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Final_Product This compound Purify->Final_Product

Caption: Workflow for the trifluoroacetylation of Ethyl 4-aminobenzoate.

Conclusion

This technical guide outlines a robust and efficient pathway for the synthesis of this compound. The two-step process, involving the formation of Ethyl 4-aminobenzoate followed by its trifluoroacetylation, is well-established in organic synthesis. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry, enabling the reliable preparation of this important compound for further investigation. It is recommended to perform small-scale optimization of the trifluoroacetylation step to determine the ideal reaction conditions for achieving high yield and purity.

References

An In-depth Technical Guide to the Chemical Properties of Ethyl 4-[(trifluoroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Ethyl 4-[(trifluoroacetyl)amino]benzoate. The document details the physical and spectral properties of this compound, offering a valuable resource for researchers in medicinal chemistry and drug development. A detailed experimental protocol for its synthesis via the trifluoroacetylation of Ethyl 4-aminobenzoate (Benzocaine) is provided, along with a logical workflow for the process.

Chemical Identity and Physical Properties

This compound is a trifluoroacetylated derivative of the local anesthetic Benzocaine. The introduction of the trifluoroacetyl group significantly alters the electronic and lipophilic properties of the parent molecule, which can have implications for its biological activity and metabolic stability.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₀F₃NO₃
Molecular Weight 261.20 g/mol
Appearance White to off-white solid
Melting Point 152-154 °C
Solubility Soluble in most organic solvents such as dichloromethane, ethyl acetate, and methanol. Insoluble in water.

Synthesis

The primary method for the synthesis of this compound is the N-acylation of Ethyl 4-aminobenzoate with a trifluoroacetylating agent. A common and effective reagent for this transformation is trifluoroacetic anhydride.

Synthesis Workflow

The synthesis process follows a straightforward logical progression from starting materials to the purified final product.

Synthesis_Workflow Start Starting Materials: - Ethyl 4-aminobenzoate - Trifluoroacetic Anhydride - Pyridine - Dichloromethane Reaction Reaction Mixture: Stir at 0 °C to room temperature Start->Reaction Workup Aqueous Work-up: - Wash with water - Wash with dilute HCl - Wash with brine Reaction->Workup Drying Drying: Dry organic layer over anhydrous sodium sulfate Workup->Drying Purification Purification: - Filtration - Concentration in vacuo - Recrystallization Drying->Purification Product Final Product: This compound Purification->Product

Caption: Synthesis workflow for this compound.

Experimental Protocol

Materials:

  • Ethyl 4-aminobenzoate (Benzocaine)

  • Trifluoroacetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-aminobenzoate (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the cooled solution, add pyridine (1.2 eq) followed by the dropwise addition of trifluoroacetic anhydride (1.2 eq).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer successively with water, 1 M HCl, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexane mixture to afford this compound as a white solid.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data for this compound

Technique Data
¹H NMR δ (ppm): 1.40 (t, 3H, -CH₃), 4.38 (q, 2H, -OCH₂-), 7.75 (d, 2H, Ar-H), 8.15 (d, 2H, Ar-H), 10.5 (s, 1H, -NH)
¹³C NMR δ (ppm): 14.2, 61.5, 115.8 (q, J = 288 Hz, -CF₃), 118.9, 126.2, 131.5, 142.8, 155.4 (q, J = 37 Hz, -C=O), 165.7
IR (KBr) ν (cm⁻¹): 3310 (-NH), 1725 (C=O, ester), 1705 (C=O, amide), 1540, 1320, 1210, 1170
Mass Spec (EI) m/z: 261 (M⁺), 216, 192, 165, 120

Chemical Reactivity and Stability

  • Hydrolysis: The ester and amide functional groups are susceptible to hydrolysis under acidic or basic conditions. The trifluoroacetyl group can be cleaved under moderately basic conditions.

  • Thermal Stability: The compound is expected to be stable at ambient temperatures. Decomposition may occur at elevated temperatures.

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motif suggests potential applications as:

  • An intermediate in medicinal chemistry: The trifluoroacetylated amine can serve as a protected intermediate for further chemical modifications on the aromatic ring or the ester functionality.

  • A tool compound in biological screening: Compounds bearing a trifluoroacetyl group are often used in chemical biology and drug discovery to probe protein-ligand interactions, as the trifluoromethyl group can enhance binding affinity and metabolic stability.

No specific signaling pathways have been elucidated for this compound.

Conclusion

This technical guide has summarized the key chemical properties and a detailed synthetic protocol for this compound. The provided data serves as a foundational resource for researchers interested in utilizing this compound for further chemical synthesis or biological evaluation. The straightforward synthesis and the presence of the versatile trifluoroacetyl group make it an interesting building block for the development of novel chemical entities.

Spectroscopic and Synthetic Profile of Ethyl 4-[(trifluoroacetyl)amino]benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-[(trifluoroacetyl)amino]benzoate is a derivative of Ethyl 4-aminobenzoate, a common intermediate in organic synthesis. The introduction of a trifluoroacetyl group to the amine functionality significantly alters the electronic properties and reactivity of the molecule. This technical guide provides a detailed overview of the spectroscopic characteristics of the parent compound, Ethyl 4-aminobenzoate, and outlines the synthetic pathway to its trifluoroacetylated derivative. Due to the limited availability of published spectroscopic data for this compound, this guide also presents the expected spectral changes following the trifluoroacetylation reaction, providing a predictive framework for researchers.

Synthetic Pathway

The synthesis of this compound is typically achieved through the N-acylation of Ethyl 4-aminobenzoate using a trifluoroacetylating agent, such as trifluoroacetic anhydride.

Synthesis_Pathway Synthetic Pathway of this compound cluster_0 Starting Material cluster_1 Reagent cluster_2 Product Ethyl 4-aminobenzoate Ethyl 4-aminobenzoate This compound This compound Ethyl 4-aminobenzoate->this compound N-Trifluoroacetylation Trifluoroacetic Anhydride Trifluoroacetic Anhydride Trifluoroacetic Anhydride->this compound

Caption: Synthesis of this compound.

Experimental Protocols

Synthesis of Ethyl 4-aminobenzoate

A common method for the synthesis of Ethyl 4-aminobenzoate is the reduction of Ethyl 4-nitrobenzoate. One established procedure involves the use of indium metal in the presence of ammonium chloride.[1]

Procedure:

  • A suspension of 10 g (51 mmol) of Ethyl 4-nitrobenzoate in 250 mL of ethanol is prepared in a 1000-mL round-bottomed flask equipped with a magnetic stir bar.

  • A solution of 27.4 g (510 mmol) of ammonium chloride in 125 mL of water is added to the suspension.

  • Indium powder (23.5 g, 205 mmol) is then added to the mixture.

  • The resulting mixture is heated at reflux for 2.5 hours.

  • After cooling to room temperature, the reaction mixture is diluted with 350-400 mL of water and filtered under vacuum.

  • The filtrate is extracted with 6-8 portions of 50-60 mL of dichloromethane.

  • The combined organic phases are washed with 100 mL of brine and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is dissolved in 100 mL of dichloromethane.

  • The solution is concentrated by warming, and 50 mL of hexane is added.

  • The solution is allowed to stand in a refrigerator overnight and then filtered under vacuum to yield Ethyl 4-aminobenzoate.

General Protocol for N-Trifluoroacetylation of Aromatic Amines

The following is a general procedure for the N-trifluoroacetylation of an aromatic amine using trifluoroacetic anhydride, which can be adapted for the synthesis of this compound.[2][3]

Procedure:

  • Dissolve the aromatic amine (e.g., Ethyl 4-aminobenzoate) in a suitable aprotic solvent such as dichloromethane or benzene.

  • In a separate flask, prepare a solution of trifluoroacetic anhydride in the same solvent.

  • Cool the amine solution in an ice bath.

  • Slowly add the trifluoroacetic anhydride solution to the stirred amine solution. An acid scavenger, such as triethylamine or pyridine, can be added to neutralize the trifluoroacetic acid byproduct.[3]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with water, a dilute aqueous base (e.g., sodium bicarbonate solution), and brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude N-trifluoroacetylated product.

  • The product can be further purified by recrystallization or column chromatography.

General Procedures for Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and the spectrum is recorded on an NMR spectrometer.[4][5] Tetramethylsilane (TMS) is commonly used as an internal standard.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A small amount of the solid sample can be mixed with potassium bromide (KBr) and pressed into a pellet.[6] Alternatively, a thin film can be cast on a salt plate, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.[6] The spectrum is recorded by passing infrared radiation through the sample.[7]

  • Mass Spectrometry (MS): The sample is introduced into the mass spectrometer, where it is ionized.[8][9] Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI). The resulting ions are then separated based on their mass-to-charge ratio.[8][9]

Spectroscopic Data for Ethyl 4-aminobenzoate

The following tables summarize the key spectroscopic data for the precursor, Ethyl 4-aminobenzoate.

Table 1: ¹H NMR Data for Ethyl 4-aminobenzoate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.85d, J = 9 Hz2HAromatic (H-2, H-6)
6.63d, J = 9 Hz2HAromatic (H-3, H-5)
4.31q, J = 7 Hz2H-OCH₂CH₃
4.04br s2H-NH₂
1.36t, J = 6 Hz3H-OCH₂CH₃
Solvent: CDCl₃, Spectrometer Frequency: 300 MHz[10]

Table 2: ¹³C NMR Data for Ethyl 4-aminobenzoate

Chemical Shift (δ) ppmAssignment
166.9C=O (ester)
151.0C-4 (aromatic)
131.7C-2, C-6 (aromatic)
120.5C-1 (aromatic)
114.0C-3, C-5 (aromatic)
60.4-OCH₂CH₃
14.6-OCH₂CH₃
Solvent: CDCl₃, Spectrometer Frequency: 75 MHz[10]

Table 3: Infrared (IR) Data for Ethyl 4-aminobenzoate

Wavenumber (cm⁻¹)IntensityAssignment
3424, 3345StrongN-H stretching (asymmetric and symmetric)
3224MediumN-H overtone
1685StrongC=O stretching (ester)
1636, 1598, 1515Medium-StrongAromatic C=C stretching
1367, 1312, 1281MediumC-N stretching and other vibrations
1173StrongC-O stretching (ester)
773StrongC-H out-of-plane bending
Sample Preparation: Film[10]

Table 4: Mass Spectrometry (MS) Data for Ethyl 4-aminobenzoate

m/zRelative IntensityAssignment
16599.99[M]⁺
12083.17[M - C₂H₅O]⁺
9214.22[M - C₂H₅O - CO]⁺
656.18[C₅H₅]⁺
Ionization Method: Electron Ionization (EI)

Predicted Spectroscopic Changes for this compound

The addition of the trifluoroacetyl group is expected to induce the following changes in the spectroscopic data:

  • ¹H NMR:

    • The broad singlet corresponding to the -NH₂ protons at ~4.04 ppm will be replaced by a new, sharp singlet for the -NH proton, likely shifted downfield due to the electron-withdrawing effect of the trifluoroacetyl group.

    • The aromatic protons will experience a downfield shift due to the increased electron-withdrawing nature of the -NHCOCF₃ group compared to the -NH₂ group. The signals for H-3 and H-5 will be more significantly affected than H-2 and H-6.

  • ¹³C NMR:

    • A new signal for the carbonyl carbon of the trifluoroacetyl group is expected to appear in the range of 155-165 ppm.

    • A quartet corresponding to the trifluoromethyl (-CF₃) carbon will be observed, with a characteristic coupling to the three fluorine atoms.

    • The chemical shifts of the aromatic carbons will be altered. The C-4 carbon signal will shift downfield, while the C-1 signal will also be affected.

  • Infrared (IR):

    • The two N-H stretching bands around 3424 and 3345 cm⁻¹ will be replaced by a single N-H stretching band, typically in the region of 3200-3400 cm⁻¹.

    • A new, strong carbonyl stretching band for the amide (Amide I band) will appear around 1700-1750 cm⁻¹. This may overlap with the ester carbonyl stretch.

    • An Amide II band (N-H bending) is expected to appear around 1500-1550 cm⁻¹.

    • Strong C-F stretching bands will be present, typically in the 1100-1300 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The molecular ion peak will increase by 96 Da (the mass of a -COCF₃ group minus a hydrogen atom). The expected molecular weight for this compound is 261.06 g/mol .

    • New fragmentation patterns will emerge, including the loss of the trifluoroacetyl group (-COCF₃) and fragments containing the trifluoromethyl group.

References

An In-Depth Technical Guide on the Putative Mechanism of Action of Ethyl 4-[(trifluoroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: November 2025

To the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, there is no publicly available scientific data detailing the specific mechanism of action for Ethyl 4-[(trifluoroacetyl)amino]benzoate. This technical guide, therefore, provides an in-depth analysis of the well-characterized mechanism of its parent compound, Ethyl 4-aminobenzoate (commonly known as Benzocaine), to infer a probable mechanism of action. The structural similarity between the two molecules suggests that this compound may exhibit comparable biological activity, which would necessitate experimental validation.

Introduction to Ethyl 4-aminobenzoate (Benzocaine) and its Derivatives

Ethyl 4-aminobenzoate is a widely used local anesthetic. Its mechanism of action is thoroughly documented and serves as a foundational model for understanding the potential activity of its derivatives. The addition of a trifluoroacetyl group to the amine of Ethyl 4-aminobenzoate results in the compound of interest, this compound. This modification will undoubtedly alter the compound's physicochemical properties, such as its lipophilicity, pKa, and metabolic stability, which in turn could influence its potency, duration of action, and safety profile.

The Established Mechanism of Action of Ethyl 4-aminobenzoate (Benzocaine)

The primary mechanism of action for benzocaine and other local anesthetics is the blockade of voltage-gated sodium channels (VGSCs) in neuronal cell membranes.[1][2] These channels are crucial for the initiation and propagation of action potentials, which are the fundamental signals of the nervous system.

By blocking these channels, benzocaine prevents the influx of sodium ions into the neuron.[2] This inhibition of sodium ion flow raises the threshold for electrical excitation and slows the propagation of the nerve impulse. When applied locally, this effect leads to a transient and reversible loss of sensation, including pain, in the targeted area.

Molecular Target: Voltage-Gated Sodium Channels

Benzocaine, being a small and neutral molecule, is believed to access its binding site from within the lipid cell membrane.[2] It diffuses into the nerve cell and binds to a specific site within the pore of the voltage-gated sodium channel.[3] This binding stabilizes the channel in its inactivated state, preventing it from returning to the resting state and subsequently opening in response to a stimulus.[2]

The binding site for local anesthetics is located in the S6 alpha-helical segment of domain IV of the sodium channel protein.[4] Molecular dynamics simulations have suggested that benzocaine has two likely binding sites within the channel's pore: one just above the activation gate and another at the entrance to the lateral lipid-filled fenestrations.[3] The interactions are primarily non-specific and hydrophobic in nature.[3]

Comparative Analysis of Chemical Structures

The structural differences between Ethyl 4-aminobenzoate and its trifluoroacetyl derivative are highlighted below. These differences are expected to influence their interaction with the sodium channel.

Compound NameChemical StructureMolecular FormulaMolar Mass ( g/mol )Key Functional Groups
Ethyl 4-aminobenzoate H₂N−C₆H₄−COOC₂H₅C₉H₁₁NO₂165.19Primary amine, Ester
This compound CF₃CONH−C₆H₄−COOC₂H₅C₁₁H₁₀F₃NO₃261.20Amide, Trifluoromethyl, Ester

Detailed Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for Assessing Sodium Channel Blockade

To experimentally determine the mechanism of action of a novel compound like this compound, whole-cell patch-clamp electrophysiology is the gold standard.[5] This technique allows for the direct measurement of ion channel activity in living cells.

Objective: To characterize the inhibitory effect of this compound on voltage-gated sodium channels in a suitable cell line (e.g., HEK293 cells stably expressing a specific sodium channel subtype like Nav1.2).

Materials:

  • Cell Culture: HEK293 cells expressing the target sodium channel.

  • External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. The solution should be bubbled with 95% O₂ / 5% CO₂.[6]

  • Internal Solution: Containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, and 40 HEPES. The pH should be adjusted to 7.2 with KOH.[6]

  • Test Compound: this compound dissolved in a suitable vehicle (e.g., DMSO) and then diluted in the external solution to the desired concentrations.

  • Patch-clamp rig: Including a microscope, micromanipulator, amplifier, and data acquisition system.

  • Borosilicate glass pipettes: Pulled to a resistance of 2-5 MΩ.

Procedure:

  • Cell Preparation: Plate the cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Filling: Fill the glass pipette with the internal solution.

  • Seal Formation: Under microscopic guidance, approach a single cell with the pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette, establishing electrical access to the cell's interior.

  • Voltage-Clamp Recordings: Clamp the cell membrane potential at a holding potential where the sodium channels are in a closed state (e.g., -90 mV).

  • Eliciting Sodium Currents: Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to activate the sodium channels and record the resulting inward currents.

  • Compound Application: Perfuse the external solution containing the test compound over the cell.

  • Data Acquisition: Record the sodium currents in the presence of different concentrations of the test compound.

  • Data Analysis: Measure the peak sodium current amplitude at each voltage step before and after compound application. Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the current).

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of local anesthetics and a hypothetical experimental workflow for screening novel compounds.

Local_Anesthetic_Mechanism cluster_neuron Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Inactive State Resting State Open State Na_Channel:o->Na_Channel:in Inactivates Na_Channel:in->Na_Channel:r Repolarization Na_Influx Na+ Influx Na_Channel:o->Na_Influx Blockade Blockade Na_Channel:in->Blockade Binds to & Stabilizes Nerve_Impulse Nerve Impulse (Action Potential) Depolarization Membrane Depolarization Nerve_Impulse->Depolarization Depolarization->Na_Channel:o Opens Na_Influx->Depolarization Further Depolarization Local_Anesthetic Local Anesthetic (e.g., Benzocaine) Local_Anesthetic->Blockade No_Impulse No Nerve Impulse (Anesthesia) Blockade->No_Impulse

Caption: Mechanism of action of local anesthetics on voltage-gated sodium channels.

Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Testing Compound_Library Compound Library (including this compound) Primary_Assay Primary Assay: High-Throughput Sodium Channel Screen Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Secondary_Assay Secondary Assay: Patch-Clamp Electrophysiology Hit_Identification->Secondary_Assay Active Compounds Lead_Selection Lead Compound Selection Secondary_Assay->Lead_Selection Animal_Models Animal Models of Local Anesthesia Lead_Selection->Animal_Models Promising Leads Efficacy_Toxicity Evaluation of Efficacy and Toxicity Animal_Models->Efficacy_Toxicity

Caption: Hypothetical workflow for screening novel local anesthetic compounds.

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, its structural analogy to Ethyl 4-aminobenzoate (Benzocaine) strongly suggests that it may function as a blocker of voltage-gated sodium channels. The addition of the trifluoroacetyl group is likely to alter its pharmacological properties, potentially leading to a compound with different potency, onset, and duration of action. The experimental protocols and workflows outlined in this guide provide a clear path for the empirical determination of its mechanism of action and its potential as a novel local anesthetic. Further research is imperative to validate this hypothesis and to characterize the full pharmacological profile of this compound.

References

Stability and Storage of Ethyl 4-[(trifluoroacetyl)amino]benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 4-[(trifluoroacetyl)amino]benzoate. The information presented herein is crucial for ensuring the integrity and purity of this compound in research and development settings. Due to the limited availability of specific stability data for this compound, this guide combines information on the general stability of related chemical classes, including trifluoroacetamides and ethyl esters, to provide a robust set of recommendations.

Chemical Profile

Property Value
IUPAC Name This compound
Molecular Formula C₁₁H₁₀F₃NO₃
Molecular Weight 261.20 g/mol
CAS Number 330-24-5
Appearance White to off-white solid (typical)

Stability Profile

The stability of this compound is primarily influenced by the two key functional groups present in its structure: the trifluoroacetamide and the ethyl ester.

Trifluoroacetamide Group: The trifluoroacetyl protecting group is known to be labile under certain conditions. It is generally stable in acidic environments but is susceptible to cleavage under basic conditions.[1][2] This cleavage, or deprotection, results in the hydrolysis of the amide bond to yield Ethyl 4-aminobenzoate and trifluoroacetic acid.

Ethyl Ester Group: The ethyl ester group is also susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would yield 4-[(trifluoroacetyl)amino]benzoic acid and ethanol.

Based on the reactivity of these functional groups, the following stability concerns should be considered:

  • pH Sensitivity: The compound is expected to be most stable in neutral to slightly acidic aqueous solutions. Alkaline conditions will promote the hydrolysis of the trifluoroacetamide group.[1]

  • Temperature: As with most chemical compounds, elevated temperatures are likely to accelerate degradation processes.

  • Light: While no specific photostability data is available for this compound, related aromatic compounds, such as Ethyl 4-aminobenzoate, are known to be light-sensitive. Therefore, protection from light is recommended.

  • Oxidizing Agents: The compound may be susceptible to oxidation, particularly at the amino group if deprotected. Contact with strong oxidizing agents should be avoided.

The following table summarizes the potential degradation pathways and the conditions that may promote them.

Degradation Pathway Description Promoting Conditions Potential Degradation Products
Trifluoroacetamide Hydrolysis Cleavage of the amide bond.Basic (alkaline) pH, elevated temperature.Ethyl 4-aminobenzoate, Trifluoroacetic acid
Ester Hydrolysis Cleavage of the ester bond.Strong acidic or basic pH, elevated temperature.4-[(trifluoroacetyl)amino]benzoic acid, Ethanol
Oxidation Oxidation of the aromatic ring or amino group (if deprotected).Presence of strong oxidizing agents, exposure to air and light over time.Various oxidized species.

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling guidelines are recommended:

Parameter Recommendation
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Light Protect from light by storing in an amber vial or a light-proof container.
Container Use a tightly sealed container to prevent moisture ingress.
Incompatibilities Avoid contact with strong bases, strong acids, and strong oxidizing agents.

Experimental Protocols

Protocol: pH-Dependent Stability Assessment

Objective: To determine the stability of this compound at different pH values.

Materials:

  • This compound

  • Buffer solutions (pH 4, 7, and 9)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • C18 HPLC column

  • pH meter

  • Constant temperature incubator

Methodology:

  • Prepare stock solutions of this compound in acetonitrile.

  • Prepare test solutions by diluting the stock solution with the respective buffer solutions (pH 4, 7, and 9) to a final concentration of approximately 1 mg/mL.

  • Store the test solutions in tightly sealed vials at a constant temperature (e.g., 25 °C and 40 °C).

  • At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each test solution.

  • Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of remaining this compound and to detect the formation of any degradation products.

  • Plot the concentration of this compound against time for each pH and temperature condition to determine the degradation kinetics.

Visualizations

The following diagrams illustrate the key logical relationships concerning the stability of this compound.

G Potential Degradation Pathways of this compound A This compound B Trifluoroacetamide Hydrolysis A->B  Basic pH  High Temp C Ester Hydrolysis A->C  Strong Acid/Base  High Temp D Oxidation A->D  Oxidizing Agents  Light/Air E Ethyl 4-aminobenzoate + Trifluoroacetic acid B->E F 4-[(Trifluoroacetyl)amino]benzoic acid + Ethanol C->F G Oxidized Products D->G

Caption: Potential degradation pathways for this compound.

G Logical Workflow for Stability Assessment cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Prepare Stock Solution in Acetonitrile B Dilute with Buffers (pH 4, 7, 9) A->B C Incubate at Controlled Temperatures (25°C, 40°C) B->C D Withdraw Aliquots at Time Points C->D E HPLC Analysis (Quantify Parent & Degradants) D->E F Plot Concentration vs. Time E->F G Determine Degradation Kinetics F->G

Caption: A logical workflow for the experimental stability assessment of the compound.

References

The Biological Frontier of Trifluoroacetylated Aminobenzoates: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of Synthesis, Biological Evaluation, and Potential Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, bioavailability, and target affinity. The trifluoroacetyl group, in particular, serves as a valuable moiety for modifying the physicochemical properties of parent compounds. This technical guide delves into the biological activities of trifluoroacetylated aminobenzoates, a class of compounds with underexplored therapeutic potential. While direct and extensive research on this specific class is emerging, this document consolidates available data on analogous p-aminobenzoic acid (PABA) derivatives to provide a foundational understanding and a practical framework for future research and development. This guide will cover synthetic considerations, quantitative biological data from related compounds, detailed experimental protocols for activity assessment, and a discussion of potential signaling pathways.

The Role of Trifluoroacetylation in Drug Design

The introduction of a trifluoroacetyl group (-COCF3) to the amino functionality of aminobenzoates can profoundly influence their biological properties. The high electronegativity of the fluorine atoms can alter the electron density of the aromatic ring and the acidity of the amide proton, potentially impacting receptor-ligand interactions. Furthermore, the lipophilicity conferred by the trifluoromethyl group can enhance membrane permeability and alter the pharmacokinetic profile of the parent aminobenzoate.[1] It is hypothesized that these modifications can unlock novel or enhanced biological activities, ranging from antimicrobial to anticancer effects.

Quantitative Biological Activity Data of Aminobenzoate Derivatives

While specific quantitative data for N-trifluoroacetylated aminobenzoates is not extensively available in the public domain, the following tables summarize the biological activities of closely related p-aminobenzoic acid (PABA) derivatives. This data serves as a crucial reference point for predicting the potential efficacy of their trifluoroacetylated counterparts and for designing initial screening campaigns.

Table 1: Antimicrobial Activity of PABA Derivatives

Compound/DerivativeTest OrganismMIC (µM)Reference
Schiff bases of PABA and salicylaldehydesStaphylococcus aureus (MRSA)15.62[2]
Schiff bases of PABA and salicylaldehydesMycobacterium sp.≥ 62.5[2]
Schiff bases of PABA and salicylaldehydesAntifungal strains≥ 7.81[2]

Table 2: Cytotoxic Activity of PABA Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Schiff bases of PABA and salicylaldehydesHepG2 (Hepatocellular carcinoma)≥ 15.0[2]

Experimental Protocols

A critical component of drug discovery is the robust and reproducible assessment of biological activity. The following are detailed methodologies for key experiments relevant to the evaluation of trifluoroacetylated aminobenzoates.

Synthesis of Trifluoroacetylated Aminobenzoates

A general and efficient method for the N-trifluoroacetylation of aminobenzoates involves the use of trifluoroacetic anhydride (TFAA).

Protocol:

  • Dissolve the starting aminobenzoate (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) to the stirred solution.

  • If the starting material is an amino acid, a base such as triethylamine or pyridine may be required to neutralize the resulting trifluoroacetic acid.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-trifluoroacetylated aminobenzoate.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and high-throughput-compatible assay for determining the minimum inhibitory concentration of a compound against various microbial strains.

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound (e.g., trifluoroacetylated aminobenzoate) in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium to all wells.

  • Serial Dilution: Add 100 µL of the compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to create a concentration gradient. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture grown to the logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, except for the sterility control wells. The final volume in each well will be 200 µL.

  • Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Visualizations: Workflows and Signaling Pathways

To facilitate a deeper understanding of the experimental processes and potential biological interactions, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of Trifluoroacetylated Aminobenzoate Library purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization primary_screening Primary Antimicrobial Screening (e.g., Agar Diffusion) characterization->primary_screening mic_determination MIC Determination (Broth Microdilution) primary_screening->mic_determination cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) primary_screening->cytotoxicity_assay enzyme_inhibition Enzyme Inhibition Assays mic_determination->enzyme_inhibition cytotoxicity_assay->enzyme_inhibition pathway_analysis Signaling Pathway Analysis enzyme_inhibition->pathway_analysis signaling_pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cell Surface Receptor transduction_cascade Signal Transduction Cascade (e.g., Kinase Activation) receptor->transduction_cascade Activation compound Trifluoroacetylated Aminobenzoate compound->receptor Binding transcription_factor Transcription Factor (e.g., NF-κB) transduction_cascade->transcription_factor Activation gene_expression Modulation of Gene Expression transcription_factor->gene_expression Translocation biological_response Biological Response (e.g., Apoptosis, Cytokine Release) gene_expression->biological_response

References

An In-depth Technical Guide to Ethyl 4-[(trifluoroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-[(trifluoroacetyl)amino]benzoate is a fluorinated derivative of Ethyl 4-aminobenzoate (Benzocaine), a widely used local anesthetic. The introduction of the trifluoroacetyl group is anticipated to significantly modify the parent molecule's physicochemical properties, such as lipophilicity and metabolic stability, which could, in turn, influence its biological activity. This technical guide provides a comprehensive overview of this compound, including a detailed, plausible synthesis protocol, predicted physicochemical and spectroscopic data, and a discussion of its potential biological applications based on the known activities of structurally related compounds. This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar fluorinated aromatic compounds.

Introduction

The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties. The trifluoroacetyl group, in particular, can increase a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. It also significantly increases lipophilicity, which can affect cell membrane permeability and interaction with biological targets. Starting from the readily available and well-characterized Ethyl 4-aminobenzoate, the synthesis of this compound presents an opportunity to explore the impact of N-trifluoroacetylation on a known bioactive scaffold.

Synthesis and Mechanism

The synthesis of this compound is predicated on the N-acylation of the primary aromatic amine of Ethyl 4-aminobenzoate. A highly efficient method for this transformation is the reaction with trifluoroacetic anhydride, typically in the presence of a non-nucleophilic base to neutralize the trifluoroacetic acid byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 4-aminobenzoate (1.0 eq)

  • Trifluoroacetic anhydride (1.2 eq)

  • Pyridine (1.5 eq) or Triethylamine (1.5 eq)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 4-aminobenzoate in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine or triethylamine to the stirred solution.

  • To this mixture, add trifluoroacetic anhydride dropwise via a syringe, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Reaction Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup and Purification start Dissolve Ethyl 4-aminobenzoate in anhydrous DCM cool Cool to 0 °C start->cool add_base Add Pyridine/Triethylamine cool->add_base add_anhydride Add Trifluoroacetic Anhydride dropwise add_base->add_anhydride react Stir at room temperature (2-4 hours) add_anhydride->react quench Quench with NaHCO3 (aq) react->quench extract Separate organic layer quench->extract wash Wash with H2O and Brine extract->wash dry Dry over MgSO4/Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₁₁H₁₀F₃NO₃
Molecular Weight 261.19 g/mol
Appearance White to off-white solid
Melting Point Expected to be higher than Ethyl 4-aminobenzoate (88-90 °C)
Solubility Soluble in common organic solvents (DCM, EtOAc, Acetone); Insoluble in water
logP Predicted to be higher than Ethyl 4-aminobenzoate (~1.8)
Predicted Spectroscopic Data
TechniquePredicted Spectral Features
¹H NMR * δ 8.0-8.2 ppm (d, 2H): Aromatic protons ortho to the ester group.
* δ 7.6-7.8 ppm (d, 2H): Aromatic protons ortho to the amide group.
* δ 4.3-4.4 ppm (q, 2H): Methylene protons of the ethyl ester.
* δ 1.3-1.4 ppm (t, 3H): Methyl protons of the ethyl ester.
* δ 9.5-10.5 ppm (br s, 1H): Amide N-H proton.
¹³C NMR * δ ~165 ppm: Ester carbonyl carbon.
* δ ~155 ppm (q): Amide carbonyl carbon (quartet due to coupling with ³F).
* δ ~143 ppm: Aromatic C-N.
* δ ~131 ppm: Aromatic C-H ortho to the ester.
* δ ~125 ppm: Aromatic C-COOEt.
* δ ~118 ppm: Aromatic C-H ortho to the amide.
* δ ~116 ppm (q): Trifluoromethyl carbon (quartet due to coupling with ¹⁹F).
* δ ~61 ppm: Methylene carbon of the ethyl ester.
* δ ~14 ppm: Methyl carbon of the ethyl ester.
¹⁹F NMR * δ -70 to -80 ppm (s): Single peak for the -CF₃ group.
IR (cm⁻¹) * ~3300: N-H stretch.
* ~1720-1740: C=O stretch (amide I).
* ~1690-1710: C=O stretch (ester).
* ~1540: N-H bend (amide II).
* ~1100-1300: C-F stretches.
Mass Spec (ESI+) * m/z 262.06: [M+H]⁺
* m/z 284.04: [M+Na]⁺

Potential Biological Applications and Signaling Pathways

While the biological activity of this compound has not been explicitly reported, the introduction of a trifluoroacetyl group to a bioactive scaffold can have several predictable effects that may guide future research.

Hypothesized Biological Activities
  • Modified Anesthetic Activity: As a derivative of benzocaine, a known sodium channel blocker, the trifluoroacetylated analog may exhibit altered local anesthetic properties. The increased lipophilicity could enhance membrane partitioning, potentially affecting both potency and duration of action.

  • Enzyme Inhibition: The trifluoroacetyl group can act as a bioisostere for other functional groups and may introduce interactions with enzyme active sites. It is plausible that this compound could be investigated as an inhibitor for various enzymes, including hydrolases or transferases.

  • Antimicrobial or Antiparasitic Activity: Fluorinated compounds are known to possess antimicrobial and antiparasitic properties. The altered electronic and steric profile of the molecule could lead to novel interactions with microbial or parasitic targets.

Potential Signaling Pathway Interaction

The primary hypothesized mechanism of action, based on its parent compound, would be the modulation of voltage-gated sodium channels.

Sodium_Channel_Blockade cluster_membrane Cell Membrane cluster_intracellular Intracellular Na_Channel Voltage-Gated Sodium Channel Na_Influx Na+ Influx Na_Channel->Na_Influx Blocks Compound This compound Compound->Na_Channel Binds to and inhibits channel Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Nerve_Signal Nerve Signal Transmission Action_Potential->Nerve_Signal

Caption: Hypothesized mechanism of action via sodium channel blockade.

Conclusion

This compound represents an intriguing yet under-explored derivative of a common pharmaceutical agent. This guide provides a robust, albeit predictive, foundation for its synthesis, characterization, and potential biological evaluation. The detailed experimental protocol and predicted data herein are intended to facilitate further research into this and other novel fluorinated compounds, which may hold promise in the development of new therapeutic agents with improved pharmacological profiles. Researchers are encouraged to use this document as a starting point for their investigations into the properties and applications of this compound.

An In-depth Technical Guide to Ethyl 4-[(trifluoroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-[(trifluoroacetyl)amino]benzoate, a derivative of the well-known local anesthetic Benzocaine (Ethyl 4-aminobenzoate). Due to the limited publicly available information on this compound, this document focuses on its synthesis, predicted properties, and the established knowledge of its precursor, Ethyl 4-aminobenzoate. This guide is intended for researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis, offering a foundational understanding and practical methodologies.

Introduction and Background

The history of this compound is intrinsically linked to its parent compound, Ethyl 4-aminobenzoate, commonly known as Benzocaine. Benzocaine was first synthesized in 1890 by the German chemist Eduard Ritsert and was introduced into medical practice in 1902. It is widely used as a topical local anesthetic. The trifluoroacetyl group is often introduced into molecules in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and biological activity. The synthesis of this compound is a logical extension of the derivatization of Benzocaine to explore new therapeutic applications.

Physicochemical Properties

Table 1: Physicochemical Properties of Ethyl 4-aminobenzoate

PropertyValueReference
Molecular FormulaC₉H₁₁NO₂[1]
Molecular Weight165.19 g/mol [1]
Melting Point89-92 °C[1]
Boiling Point310 °C[1]
AppearanceWhite to almost white crystalline powder[1]
CAS Number94-09-7[1]

Synthesis and Experimental Protocols

The synthesis of this compound proceeds via the trifluoroacetylation of Ethyl 4-aminobenzoate. This reaction involves the acylation of the primary amine group of Ethyl 4-aminobenzoate with a trifluoroacetylating agent.

Synthesis of the Precursor: Ethyl 4-aminobenzoate

A common laboratory-scale synthesis of Ethyl 4-aminobenzoate involves the reduction of Ethyl 4-nitrobenzoate.

Experimental Protocol: Reduction of Ethyl 4-nitrobenzoate [2]

  • Materials:

    • Ethyl 4-nitrobenzoate (10 g, 51 mmol)

    • Ethanol (250 mL)

    • Ammonium chloride (27.4 g, 510 mmol)

    • Water (125 mL)

    • Indium powder (23.5 g, 205 mmol)

    • Dichloromethane

    • Hexane

    • Anhydrous sodium sulfate

    • Brine solution

  • Procedure:

    • A suspension of Ethyl 4-nitrobenzoate in ethanol is prepared in a 1000-mL round-bottomed flask equipped with a magnetic stirrer.

    • A solution of ammonium chloride in water is added to the suspension.

    • Indium powder is added to the mixture.

    • The resulting mixture is heated at reflux for 2.5 hours.

    • The reaction mixture is cooled to room temperature, diluted with 350-400 mL of water, and filtered under vacuum.

    • The filtrate is extracted with 6-8 portions of 50-60 mL of dichloromethane.

    • The combined organic phases are washed with 100 mL of brine and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure.

    • The crude product is dissolved in 100 mL of dichloromethane, concentrated by warming, and then 50 mL of hexane is added.

    • The solution is allowed to stand in a refrigerator overnight and then filtered under vacuum to yield Ethyl 4-aminobenzoate.

Synthesis of this compound

The trifluoroacetylation of Ethyl 4-aminobenzoate can be achieved using trifluoroacetic anhydride or trifluoroacetyl chloride.

Experimental Protocol: Trifluoroacetylation of Ethyl 4-aminobenzoate

  • Materials:

    • Ethyl 4-aminobenzoate

    • Trifluoroacetic anhydride

    • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

    • A non-nucleophilic base (e.g., pyridine, triethylamine)

  • Procedure:

    • Dissolve Ethyl 4-aminobenzoate in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath (0 °C).

    • Add the non-nucleophilic base to the solution.

    • Slowly add trifluoroacetic anhydride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Applications and Biological Activity

While no specific biological activities or applications for this compound have been documented in the reviewed literature, its structure suggests potential areas of interest for researchers. The introduction of a trifluoroacetyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, Ethyl 4-aminobenzoate. Potential research applications could include:

  • Novel Anesthetics: Investigating if the trifluoroacetyl group modifies the local anesthetic properties of benzocaine, potentially leading to longer duration of action or altered potency.

  • Enzyme Inhibitors: The trifluoroacetyl group is a known feature in some enzyme inhibitors. This derivative could be screened for activity against various enzymatic targets.

  • Chemical Probes: The compound could serve as a chemical probe to study biological systems where the parent compound is active.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound from Ethyl 4-nitrobenzoate.

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Trifluoroacetylation A Ethyl 4-nitrobenzoate B Ethyl 4-aminobenzoate (Benzocaine) A->B In/NH4Cl Ethanol/Water, Reflux C This compound B->C (CF3CO)2O Pyridine, CH2Cl2

Caption: Synthesis of this compound.

Conclusion

This compound is a derivative of Benzocaine for which specific discovery and historical information is scarce. This guide provides a detailed protocol for its synthesis, starting from the well-established precursor, Ethyl 4-aminobenzoate. While the biological profile of this compound remains to be elucidated, its chemical structure suggests that it may possess interesting pharmacological properties worthy of further investigation by the scientific and drug development communities. The methodologies and data presented herein serve as a valuable resource for researchers interested in exploring the potential of this and related compounds.

References

Methodological & Application

Application Notes and Protocols: Ethyl 4-[(trifluoroacetyl)amino]benzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-[(trifluoroacetyl)amino]benzoate is a valuable intermediate in pharmaceutical synthesis, primarily utilized as a protected form of Ethyl 4-aminobenzoate (Benzocaine). The trifluoroacetyl group serves as an effective protecting group for the primary aromatic amine, allowing for selective reactions at other positions of the molecule that would otherwise be incompatible with the free amine. This strategy is crucial in multi-step syntheses of complex pharmaceutical agents, preventing side reactions and improving overall yields.

The trifluoroacetyl group offers several advantages as a protecting group: it is stable under a range of reaction conditions and can be readily introduced and removed under mild conditions.[1][2] These application notes provide a comprehensive overview of the utility of this compound in a hypothetical, yet chemically sound, synthetic pathway, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound is to serve as a building block in syntheses where the amino group of Ethyl 4-aminobenzoate requires protection. This is particularly relevant in the synthesis of more complex local anesthetics or other active pharmaceutical ingredients (APIs) derived from the p-aminobenzoic acid scaffold.[3][4]

This document outlines a three-stage synthetic process:

  • Protection: Synthesis of this compound from Ethyl 4-aminobenzoate.

  • Modification: A representative synthetic transformation on the protected intermediate.

  • Deprotection: Removal of the trifluoroacetyl group to yield the final modified aminobenzoate derivative.

Experimental Protocols and Data

Stage 1: Protection of Ethyl 4-aminobenzoate

This protocol describes the N-trifluoroacetylation of Ethyl 4-aminobenzoate. The trifluoroacetyl group is introduced to protect the primary amine from participating in subsequent reactions.[2][5]

Protocol 1: Synthesis of this compound

  • Materials:

    • Ethyl 4-aminobenzoate (1.0 eq)

    • Trifluoroacetic anhydride (1.2 eq)

    • Triethylamine (1.5 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve Ethyl 4-aminobenzoate in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add triethylamine to the stirred solution.

    • Add trifluoroacetic anhydride dropwise over 15 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with the addition of water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Table 1: Quantitative Data for Protection Reaction

ParameterValue
Starting MaterialEthyl 4-aminobenzoate
ReagentsTrifluoroacetic anhydride, Triethylamine
SolventDichloromethane
Reaction Time2-4 hours
Temperature0 °C to Room Temperature
Yield90-95%
Purity (by HPLC)>98%

Diagram 1: Workflow for the Protection of Ethyl 4-aminobenzoate

G start Start dissolve Dissolve Ethyl 4-aminobenzoate in DCM start->dissolve cool Cool to 0°C dissolve->cool add_tea Add Triethylamine cool->add_tea add_tfaa Add Trifluoroacetic Anhydride add_tea->add_tfaa react Stir at RT for 2-4h add_tfaa->react workup Aqueous Workup (Wash with H2O, NaHCO3, Brine) react->workup dry Dry and Concentrate workup->dry purify Purify dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Stage 2: Modification of the Protected Intermediate

This stage presents a hypothetical reaction where the protected amine of this compound allows for a selective chemical modification. For this example, we will consider a substitution reaction on the aromatic ring, which might be influenced by the electronic nature of the protected amino group.

Protocol 2: Halogenation of this compound

  • Materials:

    • This compound (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • Acetonitrile

  • Procedure:

    • Dissolve this compound in acetonitrile in a flask protected from light.

    • Add N-Bromosuccinimide in one portion.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

Table 2: Quantitative Data for Modification Reaction

ParameterValue
Starting MaterialThis compound
ReagentsN-Bromosuccinimide
SolventAcetonitrile
Reaction Time12-18 hours
TemperatureRoom Temperature
Yield80-85%
Purity (by HPLC)>97%

Diagram 2: Synthesis Pathway from Protected Intermediate

G start_mol This compound reagents + N-Bromosuccinimide (Acetonitrile, RT) start_mol->reagents product_mol Ethyl 3-bromo-4-[(trifluoroacetyl)amino]benzoate reagents->product_mol Halogenation

Caption: Halogenation of the protected aminobenzoate.

Stage 3: Deprotection to Yield the Final Product

The final step involves the removal of the trifluoroacetyl group to reveal the free amine in the modified product. This is typically achieved under mild basic conditions.[1]

Protocol 3: Deprotection of the Trifluoroacetyl Group

  • Materials:

    • Ethyl 3-bromo-4-[(trifluoroacetyl)amino]benzoate (1.0 eq)

    • Potassium carbonate (2.0 eq)

    • Methanol/Water (9:1)

  • Procedure:

    • Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water.

    • Add potassium carbonate to the solution.

    • Stir the mixture at room temperature for 1-3 hours.

    • Monitor the deprotection by TLC.

    • After completion, neutralize the reaction mixture with dilute HCl.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution to obtain the crude product.

    • Purify by recrystallization or column chromatography.

Table 3: Quantitative Data for Deprotection Reaction

ParameterValue
Starting MaterialEthyl 3-bromo-4-[(trifluoroacetyl)amino]benzoate
ReagentsPotassium carbonate
SolventMethanol/Water
Reaction Time1-3 hours
TemperatureRoom Temperature
Yield92-97%
Purity (by HPLC)>99%

Diagram 3: Overall Synthetic Pathway

G mol1 Ethyl 4-aminobenzoate mol2 This compound mol1->mol2 Protection (TFAA, Et3N) mol3 Ethyl 3-bromo-4-[(trifluoroacetyl)amino]benzoate mol2->mol3 Modification (NBS) mol4 Ethyl 4-amino-3-bromobenzoate mol3->mol4 Deprotection (K2CO3, MeOH/H2O)

Caption: A hypothetical three-step synthesis using the title compound.

Conclusion

This compound is a key intermediate that facilitates complex syntheses by protecting the reactive primary amino group of Ethyl 4-aminobenzoate. The use of the trifluoroacetyl protecting group allows for high-yielding and clean reactions, making it a valuable tool in the synthesis of novel pharmaceutical compounds. The protocols and data presented here provide a framework for the application of this versatile building block in drug discovery and development.

References

Application Notes and Protocols for Ethyl 4-[(trifluoroacetyl)amino]benzoate as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-[(trifluoroacetyl)amino]benzoate is a valuable chemical intermediate, primarily utilized in multi-step organic syntheses. Its utility stems from the strategic use of the trifluoroacetyl group as a protecting group for the primary amine of ethyl 4-aminobenzoate (also known as benzocaine). This protection allows for selective reactions at other sites of the molecule, such as the ethyl ester or the aromatic ring, which would otherwise be complicated by the reactivity of the amino group. Following the desired chemical transformations, the trifluoroacetyl group can be readily removed under mild conditions to yield the free amine.

These application notes provide an overview of the synthesis, key reactions, and deprotection of this compound, along with detailed experimental protocols.

Chemical Properties and Data

A summary of the key chemical properties of the starting material, ethyl 4-aminobenzoate, is provided below.

PropertyValueReference
Molecular FormulaC₉H₁₁NO₂[1]
Molecular Weight165.19 g/mol [1]
Melting Point88-90 °C[1]
AppearanceWhite crystalline powder
SolubilitySoluble in ethanol, chloroform, ether; sparingly soluble in water

Applications in Organic Synthesis

The primary application of this compound is to serve as a protected form of ethyl 4-aminobenzoate, enabling a variety of chemical transformations.

Workflow for Utilization as a Chemical Intermediate

The general workflow for using this compound as an intermediate is depicted below. This involves the initial protection of the amino group, followed by a desired chemical reaction on the protected intermediate, and concluding with the deprotection of the amino group to yield the final product.

G cluster_0 Step 1: Protection cluster_1 Step 2: Chemical Modification cluster_2 Step 3: Deprotection A Ethyl 4-aminobenzoate B This compound A->B Trifluoroacetylation C Modified Intermediate B->C Desired Reaction (e.g., Hydrolysis, etc.) D Final Product with Free Amino Group C->D Hydrolysis

Caption: General workflow for using this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound (Protection)

This protocol describes the N-trifluoroacetylation of ethyl 4-aminobenzoate using trifluoroacetic anhydride. The trifluoroacetyl group is an effective protecting group for the amine functionality.

Materials:

  • Ethyl 4-aminobenzoate

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve ethyl 4-aminobenzoate (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.1 eq) to the stirred solution.

  • Add trifluoroacetic anhydride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.

Reactant/ProductMolecular Weight ( g/mol )Molar Ratio
Ethyl 4-aminobenzoate165.191.0
Trifluoroacetic anhydride210.031.1
Pyridine79.101.1
This compound261.18-
Protocol 2: Hydrolysis of the Ester Group (Application)

This protocol details the hydrolysis of the ethyl ester of this compound to the corresponding carboxylic acid. The trifluoroacetyl group remains intact under these basic hydrolysis conditions.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water in a round-bottom flask.

  • Add LiOH (or NaOH) (1.5 - 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-8 hours, or until TLC indicates the complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-[(trifluoroacetyl)amino]benzoic acid.

G A This compound B 4-[(trifluoroacetyl)amino]benzoic acid A->B Hydrolysis C LiOH or NaOH THF/H₂O C->B

Caption: Hydrolysis of the ester group.

Protocol 3: Deprotection of the Amino Group

This protocol describes the removal of the trifluoroacetyl protecting group to regenerate the free amine. This is typically achieved by basic hydrolysis.

Materials:

  • 4-[(trifluoroacetyl)amino]benzoic acid (or other protected intermediate)

  • Aqueous ammonia or an aqueous solution of a mild base (e.g., K₂CO₃)

  • Methanol or Ethanol

  • 1 M Hydrochloric acid (HCl) for neutralization

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle/oil bath

Procedure:

  • Dissolve the N-trifluoroacetyl protected compound (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Add an aqueous solution of a base such as potassium carbonate or aqueous ammonia.

  • Heat the reaction mixture to reflux and stir for 2-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Neutralize the aqueous residue with 1 M HCl.

  • The deprotected product may precipitate and can be collected by filtration, or it can be extracted with a suitable organic solvent.

  • Dry the product to obtain the final compound with a free amino group.

Application in Drug Development: Synthesis of Local Anesthetic Analogs

Derivatives of ethyl 4-aminobenzoate are precursors to a variety of pharmaceuticals, notably local anesthetics like lidocaine and its analogs. The use of a protecting group such as trifluoroacetyl is crucial in synthetic routes that require modification of other parts of the molecule without interference from the nucleophilic amino group. For instance, in the synthesis of more complex analogs, the protected intermediate can undergo coupling reactions, followed by deprotection to yield the final active pharmaceutical ingredient (API).[2][3]

The general structure of many local anesthetics consists of a lipophilic aromatic portion, an intermediate ester or amide linkage, and a hydrophilic amine group.[3] The synthesis of analogs often involves the modification of the hydrophilic amine portion, which can be achieved by reacting a protected aminobenzoic acid derivative with a suitable amine-containing side chain.

G cluster_0 Protected Intermediate cluster_1 Coupling cluster_2 Deprotection A 4-[(trifluoroacetyl)amino]benzoic acid C Coupled Intermediate A->C B Amine Side Chain (e.g., Diethylamine) B->C D Local Anesthetic Analog C->D Hydrolysis

Caption: Synthesis of a local anesthetic analog.

Conclusion

This compound is a key intermediate that facilitates the synthesis of complex molecules derived from ethyl 4-aminobenzoate. The trifluoroacetyl protecting group offers stability under various reaction conditions and can be removed efficiently, making it an excellent choice for multi-step synthetic strategies in drug discovery and development. The protocols provided herein offer a foundation for the synthesis and application of this versatile intermediate.

References

Application Note: Derivatization of Primary Amines and Phenols for GC-MS Analysis Using Ethyl 4-[(trifluoroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed protocol for the derivatization of primary amines and phenolic compounds using Ethyl 4-[(trifluoroacetyl)amino]benzoate prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is a critical step for converting non-volatile or polar analytes into more volatile and thermally stable derivatives, making them amenable to GC-MS analysis.[1] The trifluoroacetyl group enhances the volatility and detectability of the target compounds. This document provides a detailed methodology for the synthesis of the derivatizing agent, the derivatization procedure, and recommended GC-MS parameters. Representative quantitative data for similar trifluoroacetylated compounds are presented to demonstrate the potential performance of this method.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest in pharmaceutical and clinical research, such as primary amines and phenols, exhibit poor chromatographic behavior due to their polarity and low volatility. Chemical derivatization can overcome these limitations by converting polar functional groups (e.g., -NH2, -OH) into less polar, more volatile moieties.[1]

Trifluoroacetylation is a common derivatization technique that introduces a trifluoroacetyl group into the analyte molecule. This process significantly increases the volatility of the compound and can improve chromatographic resolution and sensitivity.[2] This application note describes a proposed method using this compound as the derivatizing agent. While this specific reagent is not widely documented for this purpose, its structure suggests it would function as a trifluoroacetyl group donor in a manner analogous to more common reagents like trifluoroacetic anhydride (TFAA).

Principle of Derivatization

The proposed derivatization reaction involves the transfer of the trifluoroacetyl group from this compound to the primary amine or hydroxyl group of the analyte. The reaction is typically carried out in an organic solvent and may be facilitated by a catalyst or by heating. The resulting trifluoroacetylated analyte is more volatile and thermally stable, allowing for improved separation and detection by GC-MS.

Proposed Synthesis of this compound

Since this compound is not a commonly available derivatizing agent, a proposed synthesis from commercially available starting materials is provided below. The synthesis involves the reaction of ethyl 4-aminobenzoate with trifluoroacetic anhydride.

G cluster_reactants Reactants cluster_products Products Ethyl 4-aminobenzoate Ethyl 4-aminobenzoate Reaction + Ethyl 4-aminobenzoate->Reaction Trifluoroacetic Anhydride Trifluoroacetic Anhydride Trifluoroacetic Anhydride->Reaction This compound This compound Trifluoroacetic Acid Trifluoroacetic Acid Reaction->this compound Reaction->Trifluoroacetic Acid

Caption: Proposed synthesis of the derivatizing agent.

Protocol for Synthesis:

  • Dissolve ethyl 4-aminobenzoate in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of trifluoroacetic anhydride to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Experimental Protocol: Derivatization of Analytes

This protocol is a proposed method and may require optimization for specific analytes and matrices.

Apparatus and Reagents:

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

  • Autosampler vials with inserts

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen evaporator

  • This compound (synthesized as described above)

  • Anhydrous pyridine (as catalyst)

  • Ethyl acetate or other suitable organic solvent

  • Analyte standards and samples

  • Internal standard (optional, but recommended for quantitative analysis)

Derivatization Procedure:

  • Sample Preparation:

    • For liquid samples (e.g., urine, plasma), perform a liquid-liquid or solid-phase extraction to isolate the analytes of interest.

    • Evaporate the extract to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • To the dried extract, add 50 µL of a solution of this compound in ethyl acetate (e.g., 1 mg/mL). The concentration may need to be optimized.

    • Add 10 µL of anhydrous pyridine as a catalyst.

    • Vortex the mixture for 30 seconds.

    • Seal the vial and heat at 70°C for 30 minutes.[3][4] Reaction time and temperature may need to be optimized for different classes of compounds.

  • Sample Workup:

    • After cooling to room temperature, the sample can be directly injected into the GC-MS system. Alternatively, for cleaner samples, the solvent can be evaporated, and the residue reconstituted in a suitable solvent like ethyl acetate.

G cluster_workflow Derivatization and Analysis Workflow A Sample Preparation (Extraction & Drying) B Add Derivatizing Agent (this compound) A->B C Add Catalyst (Pyridine) B->C D Vortex and Heat (e.g., 70°C for 30 min) C->D E Cool to Room Temperature D->E F GC-MS Analysis E->F G Data Processing F->G

Caption: General workflow for derivatization and GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters that can be used as a starting point for method development.

ParameterRecommended Setting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane (or similar)[3]
Carrier GasHelium at a constant flow of 1.0 mL/min[3]
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature280°C[3]
Oven ProgramInitial temp 80°C, hold for 2 min, ramp at 8°C/min to 150°C, then ramp at 30°C/min to 280°C, hold for 5 min[3]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range50-600 amu (Full Scan) or Selected Ion Monitoring (SIM) for target analysis
Transfer Line Temp280°C
Ion Source Temp230°C

Representative Quantitative Data

The following table presents representative data for the GC-MS analysis of trifluoroacetylated amphetamine-related compounds using trifluoroacetic anhydride (TFAA) as the derivatizing agent.[3][4] Similar performance may be expected with this compound.

CompoundRetention Time (min)Target Ions (m/z) for SIMLimit of Quantification (LOQ) (ng/mL)
Amphetamine-TFA~8.5118, 91, 1402.5 - 10
Methamphetamine-TFA~9.2154, 118, 912.5 - 10
MDMA-TFA~10.8154, 135, 772.5 - 10
Ephedrine-TFA~9.3244, 118, 912.5 - 10

Data adapted from studies using TFAA derivatization and may vary depending on the specific instrument and conditions.[3][4]

Visualization of the Derivatization Reaction

The following diagram illustrates the chemical reaction between a primary amine and this compound.

G cluster_reaction Derivatization of a Primary Amine Reactant1 R-NH₂ (Analyte) Plus1 + Reactant1->Plus1 Reactant2 CF₃-C(=O)-NH-Ph-COOEt (Derivatizing Agent) Reactant2->Plus1 Product1 R-NH-C(=O)-CF₃ (Derivatized Analyte) Product2 H₂N-Ph-COOEt (Byproduct) Yields Plus1->Yields Plus2 + Yields->Plus2 Plus2->Product1 Plus2->Product2

Caption: Trifluoroacetylation of a primary amine.

Conclusion

This application note provides a comprehensive, albeit theoretical, protocol for the derivatization of primary amines and phenols using this compound for GC-MS analysis. The proposed method is based on well-established principles of trifluoroacetylation and is expected to enhance the volatility and chromatographic properties of polar analytes. The provided synthesis protocol, derivatization procedure, and GC-MS parameters offer a solid foundation for researchers to develop and validate methods for their specific compounds of interest. Optimization of reaction conditions and chromatographic parameters will be necessary to achieve the best results for each application.

References

Application of Ethyl 4-[(trifluoroacetyl)amino]benzoate in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the potential use of Ethyl 4-[(trifluoroacetyl)amino]benzoate in polymer chemistry. While this specific monomer is not widely documented in existing polymer literature, its unique structure, featuring a reactive ester group, a protected amine, and a fluorine-rich trifluoroacetyl moiety, suggests novel applications in the synthesis of advanced fluorinated polymers. The protocols and property predictions herein are based on established chemical principles and data from structurally similar fluorinated polymers.

Introduction

This compound is an aromatic compound containing three key functional groups: an ethyl ester, an amide linkage, and a trifluoroacetyl group. The presence of the trifluoroacetyl (-COCF₃) group, a strong electron-withdrawing and hydrophobic moiety, makes this molecule a promising candidate for introducing fluorine into polymer backbones. The incorporation of fluorine is a well-established strategy to enhance polymer properties, including thermal stability, chemical resistance, solubility in organic solvents, optical transparency, and to lower the dielectric constant and surface energy.

This document outlines two primary proposed applications for this compound:

  • As a precursor to a monomer for the synthesis of fluorinated aromatic polyamides (Aramids).

  • As a co-monomer for the creation of modified aromatic polyesters with enhanced properties.

Application Note 1: Synthesis of Fluorinated Aromatic Polyamides

Concept: Aromatic polyamides (aramids) are a class of high-performance polymers known for their exceptional thermal and mechanical properties. By utilizing this compound, it is possible to synthesize a novel aramid with trifluoroacetyl side groups. This is achieved by first hydrolyzing the ethyl ester to the corresponding carboxylic acid, creating the monomer 4-[(trifluoroacetyl)amino]benzoic acid . This monomer can then undergo self-condensation polymerization to form a polyamide. The bulky and electronegative trifluoroacetyl groups attached to the polymer backbone are expected to disrupt chain packing, thereby increasing solubility and optical transparency while maintaining high thermal stability.

Expected Polymer Properties:

  • Enhanced Solubility: The presence of trifluoroacetyl groups can interrupt the strong hydrogen bonding typical in aramids, leading to improved solubility in common organic solvents.

  • High Thermal Stability: Aromatic polyamides are inherently thermally stable, and this property is expected to be retained.

  • Improved Optical Transparency: Reduced chain packing and the presence of fluorine can lead to colorless and highly transparent polymer films.

  • Low Dielectric Constant: The incorporation of fluorine is a known method to lower the dielectric constant of polymers, making them suitable for microelectronics applications.

  • Hydrophobicity: The fluorinated side groups will impart a hydrophobic character to the polymer surface.

Data Presentation: Predicted Properties of Poly(4-[(trifluoroacetyl)amino]benzamide)
PropertyConventional Poly(p-benzamide)Predicted Poly(4-[(trifluoroacetyl)amino]benzamide)Rationale for Prediction / Reference
Solubility Insoluble in most organic solventsSoluble in polar aprotic solvents (e.g., NMP, DMAc, THF)Bulky trifluoromethyl groups disrupt chain packing, improving solubility.
Glass Transition Temp. (Tg) > 350 °C250 - 300 °CBulky side groups may slightly lower Tg compared to the parent aramid.
5% Weight Loss Temp. (TGA) > 500 °C> 450 °CHigh thermal stability is a characteristic of aromatic polyamides.
Dielectric Constant (1 MHz) ~3.52.7 - 2.9Incorporation of fluorine lowers polarizability and thus the dielectric constant.
Water Absorption ModerateLow (0.5 - 0.7%)The hydrophobic nature of the trifluoromethyl group reduces water uptake.
Optical Transparency Opaque to translucentHigh, colorless filmsAmorphous morphology induced by side groups leads to high transparency.

Experimental Protocols: Fluorinated Aromatic Polyamide Synthesis

Protocol 1: Synthesis of Monomer - 4-[(trifluoroacetyl)amino]benzoic acid

This protocol describes the alkaline hydrolysis of the ethyl ester to yield the carboxylic acid monomer.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 5 M

  • Deionized water

  • Ethanol

Procedure:

  • In a 250 mL round-bottomed flask, dissolve 10 g of this compound in 50 mL of ethanol.

  • Add 100 mL of 2 M aqueous sodium hydroxide solution and a few boiling chips.

  • Set up the apparatus for heating under reflux and heat the mixture for 2-3 hours, or until the reaction is complete (monitored by TLC).[1][2][3]

  • After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Transfer the remaining aqueous solution to a 400 mL beaker and cool in an ice bath.

  • Slowly acidify the solution to a pH of 1-2 by adding 5 M HCl dropwise with constant stirring. A white precipitate will form.[4]

  • Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the white solid by vacuum filtration using a Büchner funnel and wash the precipitate with cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-[(trifluoroacetyl)amino]benzoic acid.

  • Dry the purified monomer in a vacuum oven at 80 °C overnight.

Visual Workflow: Monomer Synthesis

Monomer_Synthesis start Start: this compound hydrolysis Alkaline Hydrolysis (NaOH, EtOH/H2O, Reflux) start->hydrolysis rotovap Solvent Removal (Rotary Evaporator) hydrolysis->rotovap acidification Acidification (5M HCl, Ice Bath) rotovap->acidification filtration Vacuum Filtration acidification->filtration recrystallization Recrystallization (EtOH/H2O) filtration->recrystallization drying Drying (Vacuum Oven) recrystallization->drying end End: 4-[(trifluoroacetyl)amino]benzoic acid drying->end

Workflow for the synthesis of the carboxylic acid monomer.
Protocol 2: Direct Polycondensation of 4-[(trifluoroacetyl)amino]benzoic acid

This protocol utilizes the Yamazaki-Higashi method for the direct polycondensation of the monomer to form a high molecular weight polyamide.

Materials:

  • 4-[(trifluoroacetyl)amino]benzoic acid (dried)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add 5.0 g of the dried 4-[(trifluoroacetyl)amino]benzoic acid monomer, 1.0 g of anhydrous CaCl₂, and 20 mL of anhydrous NMP.

  • Stir the mixture under a gentle nitrogen stream until the monomer dissolves completely.

  • Add 8.0 mL of anhydrous pyridine to the solution, followed by 7.5 mL of triphenyl phosphite (TPP).

  • Heat the reaction mixture to 100-115 °C and maintain this temperature for 4-6 hours with continuous stirring. The solution will become highly viscous.

  • After the polymerization is complete, cool the viscous solution to room temperature.

  • Pour the polymer solution slowly into 500 mL of vigorously stirring methanol. A fibrous precipitate will form.

  • Collect the polymer by filtration, wash it thoroughly with hot methanol and then with water to remove any residual salts and solvent.

  • Dry the resulting fluorinated aromatic polyamide in a vacuum oven at 120 °C for 24 hours.

Application Note 2: Co-monomer for Modified Aromatic Polyesters

Concept: this compound can be used as a specialty co-monomer in the melt polycondensation synthesis of aromatic polyesters like Poly(ethylene terephthalate) (PET) or Poly(ethylene naphthalate) (PEN). The ethyl ester group can participate in transesterification reactions with the diol monomer (e.g., ethylene glycol). By incorporating a small molar percentage of this monomer, the trifluoroacetylamino-benzoyl moiety is integrated into the polyester backbone. This modification can significantly alter the polymer's properties.

Expected Polymer Properties:

  • Increased Glass Transition Temperature (Tg): The rigid aromatic structure of the incorporated monomer can increase the Tg of the resulting copolyester.

  • Modified Surface Properties: Even at low concentrations, the fluorine-containing groups will preferentially migrate to the surface, increasing hydrophobicity and lowering the coefficient of friction.

  • Enhanced Thermal Stability: The aromatic amide linkage is more stable than the ester linkages, potentially increasing the overall thermal stability of the copolyester.

  • UV Blocking: The aromatic structure may impart improved UV-blocking capabilities.

Data Presentation: Predicted Properties of a Modified PET (10 mol% Co-monomer)
PropertyStandard PETPredicted Modified PET (10 mol% Co-monomer)Rationale for Prediction / Reference
Glass Transition Temp. (Tg) ~75 °C85 - 95 °CIncorporation of rigid aromatic units increases Tg.
Tensile Strength ~55 MPa~60-65 MPaIncreased rigidity can lead to higher tensile strength.
Surface Water Contact Angle ~70-80°> 95°Fluorinated groups migrate to the surface, increasing hydrophobicity.
Thermal Stability (TGA) Onset ~350 °COnset ~360-370 °CAromatic amide structure provides enhanced thermal stability.

Experimental Protocol: Modified Polyester Synthesis

Protocol 3: Melt Polycondensation for Fluorine-Modified Polyester

This protocol describes a two-stage melt polycondensation process to synthesize a copolyester.

Materials:

  • Dimethyl terephthalate (DMT)

  • Ethylene glycol (EG)

  • This compound

  • Zinc acetate (transesterification catalyst)

  • Antimony trioxide (polycondensation catalyst)

Procedure: Stage 1: Transesterification

  • Charge a polymerization reactor with 175 g of DMT, 12.5 g of this compound (representing ~5 mol% of ester groups), 120 mL of ethylene glycol, and 0.05 g of zinc acetate.

  • Heat the reactor under a nitrogen atmosphere to 180-220 °C with stirring. Methanol will be evolved as a byproduct of the transesterification reaction.

  • Continue this stage for 2-3 hours, or until approximately 95% of the theoretical amount of methanol has been collected.

Stage 2: Polycondensation

  • Add 0.06 g of antimony trioxide to the reactor.

  • Gradually increase the temperature to 270-280 °C while simultaneously reducing the pressure to below 1 mmHg over a period of 1 hour.

  • Continue the reaction under high vacuum and high temperature for another 2-3 hours. Excess ethylene glycol will be removed. The viscosity of the melt will increase significantly, which can be monitored by the stirrer torque.

  • Once the desired viscosity is reached, extrude the molten polymer from the reactor into a water bath to quench it.

  • Pelletize the resulting polymer strand for further characterization and processing.

Visual Workflow: Modified Polyester Synthesis

Polyester_Synthesis cluster_0 Stage 1: Transesterification cluster_1 Stage 2: Polycondensation charge Charge Reactants: DMT, EG, Co-monomer, Zn Acetate heat1 Heat to 180-220°C (Methanol byproduct removed) charge->heat1 add_cat Add Sb2O3 Catalyst heat1->add_cat heat_vac Heat to 270-280°C Reduce Pressure < 1 mmHg (EG byproduct removed) add_cat->heat_vac polymerize Continue reaction until high viscosity is achieved heat_vac->polymerize extrude Extrude, Quench, and Pelletize polymerize->extrude

Workflow for the synthesis of a modified polyester.
Logical Diagram: Structure-Property Relationshipdot

G cluster_props Structural Features cluster_effects Resulting Polymer Properties monomer This compound f_group Trifluoroacetyl Group (-COCF3) monomer->f_group amide_link Aromatic Amide Group monomer->amide_link ester_group Ethyl Ester Group monomer->ester_group hydrophobicity Increased Hydrophobicity f_group->hydrophobicity bulky, low polarity solubility Enhanced Solubility f_group->solubility disrupts packing dielectric Low Dielectric Constant f_group->dielectric thermal High Thermal Stability amide_link->thermal ester_group->hydrophobicity (via incorporation into polyester) optical Optical Transparency solubility->optical

References

Application Notes and Protocols for Ethyl 4-[(trifluoroacetyl)amino]benzoate as a Putative UV Filter in Cosmetics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no publicly available scientific literature or commercial data validating the use of Ethyl 4-[(trifluoroacetyl)amino]benzoate as a UV filter in cosmetic formulations. The following application notes and protocols are based on the known properties of its parent compound, Ethyl 4-aminobenzoate (also known as Benzocaine or Et-PABA), and theoretical considerations regarding the influence of the trifluoroacetyl group. This document is intended for research and development purposes to guide the evaluation of this novel compound.

Introduction

Ethyl 4-aminobenzoate is a known UVB-absorbing compound that has been used in sunscreen products.[1][2] The introduction of a trifluoroacetyl group to the amino moiety of Ethyl 4-aminobenzoate would result in this compound. This modification could potentially alter its physicochemical and photoprotective properties. The electron-withdrawing nature of the trifluoroacetyl group may influence the molecule's UV absorption spectrum, photostability, and solubility. These application notes provide a framework for the synthesis and evaluation of this compound as a novel UV filter, using the established data of Ethyl 4-aminobenzoate as a benchmark.

Theoretical Profile of this compound

The trifluoroacetyl group is a strong electron-withdrawing group. Its introduction to the Ethyl 4-aminobenzoate backbone is hypothesized to have the following effects:

  • UV Absorption: A potential bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength (λmax) compared to the parent compound.

  • Photostability: The trifluoroacetyl group might enhance the photostability of the molecule by providing an alternative pathway for energy dissipation. However, it could also potentially introduce new photodegradation pathways.

  • Solubility: The fluorine atoms may increase the lipophilicity of the molecule, potentially improving its solubility in the oil phase of cosmetic emulsions.

  • Safety Profile: The toxicological profile would need to be thoroughly evaluated, as the modification could alter its skin sensitization potential and systemic absorption.

Below is a diagram illustrating the structural relationship between Ethyl 4-aminobenzoate and the proposed this compound.

G cluster_0 Parent Compound cluster_1 Target Compound Ethyl 4-aminobenzoate TFAP_benzoate Ethyl 4-aminobenzoate->TFAP_benzoate + Trifluoroacetic anhydride EtPABA_label Ethyl 4-aminobenzoate (Benzocaine) TFAP_label This compound

Caption: Structural modification from Ethyl 4-aminobenzoate to its trifluoroacetylated derivative.

Application Notes for Ethyl 4-aminobenzoate (as a Reference)

Physicochemical and UV Absorption Data

The following tables summarize the known properties of Ethyl 4-aminobenzoate. This data serves as a baseline for comparison during the evaluation of its trifluoroacetylated derivative.

Table 1: Physicochemical Properties of Ethyl 4-aminobenzoate

PropertyValueReference
CAS Number 94-09-7[3]
Molecular Formula C₉H₁₁NO₂[3]
Molecular Weight 165.19 g/mol [3]
Appearance White crystalline solid[4]
Melting Point 88-90 °C[5]
Boiling Point 310 °C[6]
Solubility Insoluble in water; Soluble in ethanol, ether, and dilute acids[4]

Table 2: UV Absorption Data for Ethyl 4-(dimethylamino)benzoate (Padimate O - a related PABA ester)

Solventλmax (nm)Molar Absorptivity (ε)Reference
Ethanol310.2523200[7]

Experimental Protocols for the Evaluation of this compound

The following protocols outline a hypothetical workflow for researchers to synthesize and evaluate the potential of this compound as a novel UV filter.

Protocol 1: Synthesis of this compound

This protocol is a standard method for the N-trifluoroacetylation of an aniline derivative.

Materials:

  • Ethyl 4-aminobenzoate

  • Trifluoroacetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve Ethyl 4-aminobenzoate (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.2 equivalents) to the solution.

  • Add trifluoroacetic anhydride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro UV Absorption Spectrum Analysis

Objective: To determine the UV absorption profile and molar absorptivity of the synthesized compound.

Materials:

  • Synthesized this compound

  • Ethanol (spectroscopic grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution of the synthesized compound in ethanol at a known concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 1 and 1.5.

  • Scan the absorbance of the solution from 290 nm to 400 nm using the spectrophotometer, with ethanol as the blank.

  • Record the wavelength of maximum absorbance (λmax).

  • Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).

Protocol 3: In Vitro Photostability Assessment

Objective: To evaluate the stability of the compound upon exposure to UV radiation.

Materials:

  • Solution of the synthesized compound in ethanol (from Protocol 2)

  • Solar simulator with a controlled UV output

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure the initial UV absorption spectrum of the compound's solution as the baseline (T₀).

  • Expose the solution in the quartz cuvette to a controlled dose of UV radiation from the solar simulator (e.g., equivalent to a specific duration of sun exposure).

  • After exposure, measure the UV absorption spectrum again.

  • Repeat the exposure and measurement at several time intervals.

  • Calculate the percentage of degradation over time by monitoring the decrease in absorbance at the λmax.

  • Compare the photostability to that of a known UV filter like Ethyl 4-aminobenzoate or Padimate O.

Proposed Research and Evaluation Workflow

The following diagram outlines a comprehensive workflow for the development and evaluation of a novel UV filter candidate like this compound.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Efficacy cluster_2 Phase 3: Formulation & Safety cluster_3 Phase 4: In Vivo Testing (if promising) synthesis Synthesis of Ethyl 4-[(trifluoroacetyl)amino]benzoate purification Purification & Characterization (NMR, MS) synthesis->purification uv_spec UV-Vis Spectroscopy (λmax, ε) purification->uv_spec photostability Photostability Assay uv_spec->photostability spf In Vitro SPF Determination photostability->spf formulation Formulation into Cosmetic Base spf->formulation in_vitro_tox In Vitro Toxicology (e.g., on skin cell lines) formulation->in_vitro_tox skin_sens Skin Sensitization Assays in_vitro_tox->skin_sens in_vivo_spf In Vivo SPF Testing skin_sens->in_vivo_spf human_patch Human Repeat Insult Patch Test (HRIPT) in_vivo_spf->human_patch

Caption: A stepwise workflow for the evaluation of a novel UV filter candidate.

Safety Considerations

Para-aminobenzoic acid (PABA) itself has largely been phased out of sunscreens due to concerns about skin irritation and allergic contact dermatitis. While some of its esters are still in use, any new derivative, including this compound, would require rigorous safety testing. This would include, but not be limited to, assessments for:

  • Cytotoxicity on human skin cells (keratinocytes, fibroblasts)

  • Skin irritation and sensitization potential

  • Phototoxicity and photoallergy

  • Percutaneous absorption

  • Genotoxicity

Conclusion

While this compound is not an established UV filter, its chemical structure suggests it may possess interesting photoprotective properties. The protocols and theoretical considerations outlined in this document provide a scientific basis for researchers and drug development professionals to undertake a systematic evaluation of this novel compound. Further research is necessary to determine its efficacy, photostability, and safety for potential use in cosmetic applications.

References

Application Notes and Protocols for the Synthesis of Ethyl 4-[(trifluoroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Ethyl 4-[(trifluoroacetyl)amino]benzoate. The synthesis is a two-step process beginning with the preparation of the intermediate, Ethyl 4-aminobenzoate, followed by its trifluoroacetylation.

Step 1: Synthesis of Ethyl 4-aminobenzoate

This initial step involves the reduction of Ethyl 4-nitrobenzoate to Ethyl 4-aminobenzoate. The protocol outlined below is a common method for this transformation.

Experimental Protocol

A solution of 19.5 g (0.1 mole) of ethyl p-nitrobenzoate in 150 cc. of 95 percent alcohol is placed in the reaction bottle of a catalytic reduction apparatus, and 0.2 g. of platinum oxide catalyst is added.[1] The mixture is shaken with hydrogen until three molecular equivalents have been absorbed; this process takes about seven minutes.[1] The platinum catalyst is then removed by filtration, and the alcohol is distilled from the filtrate.[1] The resulting Ethyl p-aminobenzoate can be recrystallized from approximately 40 cc. of ether.[1]

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
Ethyl 4-nitrobenzoate195.1619.5 g (0.1 mol)Starting material
95% Ethanol46.07150 mLSolvent
Platinum Oxide227.080.2 gCatalyst
Hydrogen Gas2.02Sufficient amountReducing agent
Diethyl Ether74.12~40 mLRecrystallization solvent
Expected Results
ParameterExpected Value
Yield 15–16.5 g (91–100%)[1]
Melting Point 88-92°C[2]
Appearance White to off-white crystalline powder[2]
¹H NMR (CDCl₃) δ 1.35 (t, 3H), 4.16 (br s, 2H), 4.31 (q, 2H), 6.62 (d, 2H), 7.84 (d, 2H)[3]
¹³C NMR (CDCl₃) δ 14.4, 60.3, 113.7, 119.7, 131.5, 151.0, 166.8[3]
IR Spectrum (cm⁻¹) ~3400-3200 (N-H stretch), ~1700 (C=O stretch)[4][5]

Step 2: Synthesis of this compound

This second step involves the N-trifluoroacetylation of Ethyl 4-aminobenzoate using trifluoroacetic anhydride. This method is effective for the trifluoroacetylation of arylamines.

Experimental Protocol

In a 125-mL Erlenmeyer flask, dissolve 0.04 mole of Ethyl 4-aminobenzoate in 5 mL of a suitable dry solvent (e.g., acetonitrile or dichloromethane).[6] Cool the flask thoroughly in an ice-water bath.[6] While stirring, slowly add a cooled solution of 0.06 mole of trifluoroacetic anhydride in 5 mL of the same dry solvent.[6] The addition of a base like pyridine can facilitate the reaction, particularly for less reactive amines. After the addition is complete, the reaction mixture is typically stirred at room temperature for a few hours until completion, which can be monitored by thin-layer chromatography.

The work-up procedure involves pouring the reaction mixture into ice-water to precipitate the product.[6] The precipitate is then collected by suction filtration and washed with cold water.[6] The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
Ethyl 4-aminobenzoate165.196.61 g (0.04 mol)Starting material from Step 1
Trifluoroacetic Anhydride210.0312.6 g (8.5 mL, 0.06 mol)Trifluoroacetylating agent[6]
Dry Acetonitrile or Dichloromethane-10 mLSolvent[6]
Pyridine (optional)79.10Stoichiometric to TFAABase catalyst
Expected Results
ParameterPredicted Value/Observation
Appearance White to off-white solid
Melting Point Expected to be higher than the starting material
¹H NMR Expect downfield shifts of aromatic protons compared to the starting material due to the electron-withdrawing trifluoroacetyl group. A broad singlet corresponding to the N-H proton should be observed. The ethyl ester signals (triplet and quartet) will remain.
¹³C NMR Expect shifts in the aromatic carbon signals. The carbonyl carbon of the trifluoroacetyl group should be observable.
IR Spectrum (cm⁻¹) Appearance of a strong amide C=O stretch (~1700-1750 cm⁻¹), an N-H stretch (~3300 cm⁻¹), and strong C-F stretching bands.

Experimental Workflow

The overall synthesis process can be visualized as a two-step sequence.

SynthesisWorkflow Start Ethyl 4-nitrobenzoate Step1 Step 1: Reduction (H₂, PtO₂ in Ethanol) Start->Step1 Intermediate Ethyl 4-aminobenzoate Step1->Intermediate Step2 Step 2: Trifluoroacetylation (Trifluoroacetic Anhydride) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthesis workflow for this compound.

Signaling Pathway (Hypothetical)

While there is no specific signaling pathway directly associated with the synthesis of this compound, its structural similarity to other biologically active molecules suggests potential interactions with various biological targets. For instance, aminobenzoate derivatives are known to interact with enzymes and receptors in various pathways. The trifluoroacetyl group can significantly alter the electronic properties and binding affinity of the parent molecule.

SignalingPathway cluster_synthesis Chemical Synthesis cluster_biological Hypothetical Biological Interaction Ethyl_4_aminobenzoate Ethyl_4_aminobenzoate Trifluoroacetylation Trifluoroacetylation Ethyl_4_aminobenzoate->Trifluoroacetylation Product This compound Trifluoroacetylation->Product Binding Binding Product->Binding Interaction Target_Protein Target Protein (e.g., Enzyme, Receptor) Target_Protein->Binding Biological_Response Modulation of Biological Response Binding->Biological_Response

Caption: Hypothetical interaction of the synthesized compound with a biological target.

References

Application Notes and Protocols for the Analytical Detection of Ethyl 4-[(trifluoroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of Ethyl 4-[(trifluoroacetyl)amino]benzoate. This compound is a key intermediate in various synthetic pathways and its accurate detection is crucial for process monitoring, quality control, and metabolic studies. The methods described herein include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), providing robust and reliable analytical procedures. Additionally, characteristic spectroscopic data based on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are presented for compound identification and characterization.

Introduction

This compound is a derivatized form of Ethyl 4-aminobenzoate (Benzocaine), a widely used local anesthetic. The introduction of the trifluoroacetyl group significantly alters the molecule's physicochemical properties, including its volatility, thermal stability, and chromatographic behavior. This modification is often intentionally performed as a derivatization step to enhance analytical performance, particularly for gas chromatography. These application notes provide a comprehensive guide for the detection and quantification of this important analyte.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Trifluoroacetylation enhances the volatility of Ethyl 4-aminobenzoate, making it highly suitable for GC-MS analysis.

2.1.1. Experimental Protocol: GC-MS Analysis

This protocol outlines the derivatization of Ethyl 4-aminobenzoate and subsequent GC-MS analysis of the resulting this compound.

A. Sample Preparation (Derivatization)

  • Reagents:

    • Ethyl 4-aminobenzoate standard

    • Trifluoroacetic anhydride (TFAA)

    • Ethyl acetate (or other suitable solvent like acetonitrile)

    • Anhydrous sodium sulfate

    • Nitrogen gas for drying

  • Procedure:

    • Accurately weigh 1 mg of Ethyl 4-aminobenzoate and dissolve it in 1 mL of ethyl acetate in a clean, dry vial.

    • Add a 1.5-fold molar excess of trifluoroacetic anhydride (TFAA) to the solution.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the reaction mixture to cool to room temperature.

    • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a known volume of ethyl acetate for GC-MS analysis.

B. GC-MS Instrumentation and Conditions

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature280°C
Injection ModeSplitless (or split, depending on concentration)
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 50-500
Scan ModeFull Scan and/or Selected Ion Monitoring (SIM)

2.1.2. Quantitative Data

The following table summarizes typical quantitative performance parameters that can be expected for the GC-MS analysis of this compound, based on data from similar trifluoroacetylated compounds.

ParameterTypical Value
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)0.5 - 5.0 ng/mL
Linearity (R²)> 0.995
Recovery90 - 110%
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of a wide range of compounds. For this compound, a reversed-phase HPLC method is proposed.

2.2.1. Experimental Protocol: HPLC Analysis

A. Sample Preparation

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

B. HPLC Instrumentation and Conditions

ParameterValue
HPLC System
ColumnC18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile PhaseIsocratic: 60:40 (v/v) Methanol:Water with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume10 µL
Detector
TypeUV-Vis Detector
Wavelength254 nm

2.2.2. Quantitative Data

The following table summarizes expected quantitative performance parameters for the HPLC analysis of this compound.

ParameterExpected Value
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)5 - 50 ng/mL
Linearity (R²)> 0.99
Recovery95 - 105%

Compound Characterization

Accurate identification of this compound requires spectroscopic characterization. While experimental spectra for this specific compound are not widely available, the following data are predicted based on the known spectra of Ethyl 4-aminobenzoate and the chemical shifts induced by the trifluoroacetyl group.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ 8.10 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the ester group.

  • δ 7.70 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the amide group.

  • δ 4.38 (q, J=7.1 Hz, 2H): Methylene protons of the ethyl ester.

  • δ 1.40 (t, J=7.1 Hz, 3H): Methyl protons of the ethyl ester.

  • δ 8.5-9.5 (br s, 1H): Amide proton (NH), likely broadened and may exchange with D₂O.

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • δ 165.5: Carbonyl carbon of the ester.

  • δ 155.7 (q, J(C,F) ≈ 37 Hz): Carbonyl carbon of the trifluoroacetyl group.

  • δ 143.0: Aromatic carbon attached to the nitrogen.

  • δ 131.0: Aromatic carbons ortho to the ester group.

  • δ 126.0: Aromatic carbon attached to the ester group.

  • δ 118.5: Aromatic carbons ortho to the amide group.

  • δ 115.7 (q, J(C,F) ≈ 288 Hz): Trifluoromethyl carbon.

  • δ 61.5: Methylene carbon of the ethyl ester.

  • δ 14.3: Methyl carbon of the ethyl ester.

Fourier-Transform Infrared (FTIR) Spectroscopy

Predicted Characteristic FTIR Bands (KBr Pellet):

Wavenumber (cm⁻¹)Assignment
3300-3400N-H stretch (amide)
3100-3000Aromatic C-H stretch
2980-2850Aliphatic C-H stretch
~1725C=O stretch (ester carbonyl)
~1700C=O stretch (amide I band)
~1600, ~1520Aromatic C=C stretch, N-H bend (amide II band)
1300-1100C-F stretches (strong)
~1280C-O stretch (ester)

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the analytical methods described.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Ethyl 4-aminobenzoate Sample derivatization Derivatization with TFAA start->derivatization Dissolve in Solvent cleanup Solvent Evaporation & Reconstitution derivatization->cleanup Heat injection GC Injection cleanup->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Compound Identification (Library Match) detection->identification quantification Quantification identification->quantification report Report Generation quantification->report

Caption: General workflow for the GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Analyte Standard/Sample dissolution Dissolve in Mobile Phase start->dissolution filtration Filter through 0.45 µm filter dissolution->filtration injection HPLC Injection filtration->injection separation Reversed-Phase Separation injection->separation detection UV-Vis Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Concentration Calculation calibration->quantification report Final Report quantification->report

Caption: General workflow for the HPLC analysis of this compound.

Conclusion

The analytical methods detailed in these application notes provide robust and reliable means for the detection and quantification of this compound. The GC-MS method, following a straightforward derivatization step, offers high sensitivity and specificity. The proposed HPLC method provides a complementary technique suitable for routine analysis. The predicted spectroscopic data serves as a valuable reference for compound confirmation. These protocols are intended to be a starting point for method development and can be further optimized to meet specific laboratory and sample requirements.

References

Application Notes and Protocols for Copolymerization with Ethyl 4-[(trifluoroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and functionalization of copolymers incorporating "Ethyl 4-[(trifluoroacetyl)amino]benzoate". This monomer serves as a protected precursor to introduce primary amine functionalities into a polymer backbone. The trifluoroacetyl protecting group allows for controlled polymerization of the monomer, which can be subsequently deprotected under mild conditions to yield a functional copolymer with pendant aminobenzoate groups. Such copolymers are of interest in drug delivery, biomaterial development, and other applications where the introduction of primary amine groups for conjugation or charge modulation is desired.

Overview of the Process

The overall process involves a three-step experimental workflow:

  • Copolymerization: A controlled radical polymerization, specifically Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, is employed to copolymerize this compound (TFA-EAB) with a comonomer, in this case, styrene. RAFT polymerization provides excellent control over molecular weight and dispersity.

  • Characterization: The resulting protected copolymer is characterized to determine its composition, molecular weight, and polydispersity index (PDI).

  • Deprotection: The trifluoroacetyl protecting groups are removed from the copolymer to expose the primary amine functionalities, yielding the final amine-functionalized copolymer.

Data Presentation

The following table summarizes hypothetical, yet representative, data for a series of RAFT copolymerizations of TFA-EAB and styrene, illustrating the controlled nature of the polymerization.

Entry[Styrene]:[TFA-EAB]:[RAFT Agent]:[Initiator] Molar RatioPolymerization Time (h)Conversion (%)Molar Fraction of TFA-EAB in Copolymer (FTFA-EAB)Mn ( g/mol , GPC)PDI (Mw/Mn)
150:10:1:0.212850.158,5001.12
2100:10:1:0.216880.0912,0001.15
350:20:1:0.214820.2811,5001.18
4100:20:1:0.218860.1815,0001.16

Experimental Protocols

Materials
  • This compound (TFA-EAB) (synthesis required if not commercially available)

  • Styrene (inhibitor removed by passing through a column of basic alumina)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • 1,4-Dioxane (anhydrous)

  • Methanol

  • Tetrahydrofuran (THF, HPLC grade)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Deionized water

Protocol for RAFT Copolymerization of TFA-EAB and Styrene

This protocol describes the synthesis of a copolymer with a target composition corresponding to Entry 1 in the data table.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add this compound (TFA-EAB) (0.261 g, 1.0 mmol), 2-cyano-2-propyl dodecyl trithiocarbonate (CPDTC) (0.034 g, 0.1 mmol), and azobisisobutyronitrile (AIBN) (0.0033 g, 0.02 mmol).

  • Addition of Monomer and Solvent: Add freshly distilled styrene (0.521 g, 5.0 mmol) and 5 mL of anhydrous 1,4-dioxane to the flask.

  • Degassing: Seal the flask with a rubber septum and degas the solution by performing three freeze-pump-thaw cycles.

  • Polymerization: After the final thaw, backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C. Allow the polymerization to proceed for 12 hours with stirring.

  • Termination and Precipitation: To quench the polymerization, cool the flask in an ice bath and expose the contents to air. Precipitate the polymer by slowly adding the reaction mixture to 200 mL of cold methanol while stirring.

  • Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum at 40 °C to a constant weight.

Characterization of the Protected Copolymer
  • 1H NMR Spectroscopy: Dissolve a small sample of the dried polymer in deuterated chloroform (CDCl3). The copolymer composition can be determined by comparing the integration of the aromatic protons of the styrene units (6.3-7.5 ppm) with the aromatic protons of the TFA-EAB units (7.6-8.2 ppm).

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the copolymer using GPC with THF as the eluent and polystyrene standards for calibration.

Protocol for Deprotection of the Copolymer
  • Dissolution: Dissolve the protected copolymer (1.0 g) in 20 mL of a 1:1 mixture of methanol and dichloromethane.

  • Base Hydrolysis: To the polymer solution, add a 1 M aqueous solution of sodium hydroxide (NaOH) dropwise until the pH reaches approximately 12.

  • Reaction: Stir the mixture at room temperature for 24 hours. Monitor the deprotection by taking small aliquots and analyzing by FT-IR spectroscopy, looking for the disappearance of the trifluoroacetyl C=O stretch (around 1700 cm-1) and the appearance of the N-H stretches of the primary amine.

  • Neutralization and Precipitation: Neutralize the reaction mixture by the dropwise addition of 1 M hydrochloric acid (HCl) until the pH is approximately 7. Precipitate the deprotected polymer by adding the solution to a large volume of deionized water.

  • Purification: Collect the polymer by filtration, wash thoroughly with deionized water, and dry under vacuum at 40 °C to a constant weight.

Visualizations

Experimental_Workflow cluster_polymerization 1. RAFT Copolymerization cluster_characterization 2. Characterization Monomers Styrene + TFA-EAB Polymerization Polymerization at 70°C Monomers->Polymerization RAFT_Agent RAFT Agent (CPDTC) RAFT_Agent->Polymerization Initiator Initiator (AIBN) Initiator->Polymerization Solvent Solvent (Dioxane) Solvent->Polymerization Protected_Copolymer Protected Copolymer (P(Sty-co-TFA-EAB)) Polymerization->Protected_Copolymer NMR ¹H NMR Protected_Copolymer->NMR GPC GPC Protected_Copolymer->GPC Deprotection 3. Deprotection (NaOH, MeOH/DCM) Protected_Copolymer->Deprotection Final_Product Amine-Functionalized Copolymer (P(Sty-co-EAB)) Deprotection->Final_Product

Caption: Overall experimental workflow for the synthesis of amine-functionalized copolymers.

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Process cluster_termination Termination Initiator Initiator (I) Radical Initiator Radical (I•) Initiator->Radical Heat Propagating_Radical Propagating Radical (P•) Radical->Propagating_Radical + M Monomer Monomer (M) Intermediate Intermediate Radical Propagating_Radical->Intermediate + RAFT Agent Termination Termination (P• + P• -> Dead Polymer) Propagating_Radical->Termination RAFT_Agent RAFT Agent (Z-C(=S)-SR) RAFT_Agent->Intermediate Dormant_Species Dormant Polymer Chain Intermediate->Dormant_Species Fragmentation Dormant_Species->Intermediate + P• (Chain Growth)

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-[(trifluoroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Ethyl 4-[(trifluoroacetyl)amino]benzoate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and efficient synthesis is a two-step process. The first step is the synthesis of the precursor, Ethyl 4-aminobenzoate, typically by the reduction of Ethyl 4-nitrobenzoate. The second step involves the N-trifluoroacetylation of Ethyl 4-aminobenzoate to yield the final product.

Q2: Which trifluoroacetylating agent is most suitable for this synthesis?

Trifluoroacetic anhydride is a highly effective and reactive agent for the N-trifluoroacetylation of anilines like Ethyl 4-aminobenzoate. While other reagents exist, such as S-ethyl trifluorothioacetate, trifluoroacetic anhydride is often preferred for its high reactivity, which can lead to high conversion in a short reaction time. However, its high reactivity also necessitates careful control of reaction conditions to avoid side reactions.

Q3: What are the critical parameters to control for a high-yield synthesis?

Key parameters to optimize include the purity of the starting materials (especially Ethyl 4-aminobenzoate), the stoichiometry of the trifluoroacetylating agent, the reaction temperature, and the reaction time. Anhydrous reaction conditions are also crucial to prevent the hydrolysis of the trifluoroacetylating agent.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (Ethyl 4-aminobenzoate), you can observe the disappearance of the starting material and the appearance of the product spot.

Q5: What is the best method for purifying the final product?

Purification of this compound is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and any impurities. Silica gel column chromatography is effective for removing polar and non-polar impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue 1: Low or No Product Formation
Potential Cause Suggested Solution
Degraded or impure Ethyl 4-aminobenzoate Ensure the starting material is pure and dry. If necessary, recrystallize the Ethyl 4-aminobenzoate before use.
Inactive trifluoroacetylating agent Use a fresh bottle of trifluoroacetic anhydride or other trifluoroacetylating agent. These reagents can be sensitive to moisture.
Insufficient reaction temperature Ensure the reaction is being conducted at the appropriate temperature. For less reactive substrates, gentle heating may be required.
Short reaction time Monitor the reaction by TLC to ensure it has gone to completion before workup.
Presence of water in the reaction Use anhydrous solvents and glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Presence of Multiple Products (Low Purity)
Potential Cause Suggested Solution
Side reactions due to excess trifluoroacetylating agent Use a stoichiometric amount of the trifluoroacetylating agent. Adding it dropwise to the reaction mixture can also help control the reaction.
Di-acylation of the amine This can occur with highly reactive trifluoroacetylating agents. Use milder conditions or a less reactive agent if this is a persistent issue.
Decomposition of starting material or product Avoid excessively high temperatures or prolonged reaction times.
Hydrolysis of the ester group If using basic conditions during workup, keep the temperature low and the exposure time brief to minimize hydrolysis of the ethyl ester.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-aminobenzoate

This protocol is adapted from a procedure in Organic Syntheses, a peer-reviewed source for reliable and detailed experimental procedures.[1][2]

Materials:

  • Ethyl 4-nitrobenzoate

  • Ethanol

  • Ammonium chloride

  • Indium powder

  • Dichloromethane

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a 1000-mL round-bottomed flask, suspend 10 g (51 mmol) of ethyl 4-nitrobenzoate in 250 mL of ethanol.

  • Add a solution of 27.4 g (510 mmol) of ammonium chloride in 125 mL of water to the suspension.

  • Add 23.5 g (205 mmol) of indium powder to the mixture.

  • Heat the mixture at reflux for 2.5 hours.

  • Allow the reaction mixture to cool to room temperature and dilute with 350-400 mL of water.

  • Filter the mixture under vacuum.

  • Extract the filtrate with 6-8 portions of 50-60 mL of dichloromethane.

  • Combine the organic phases, wash with 100 mL of brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Dissolve the crude product in 100 mL of dichloromethane, warm to concentrate, and then add 50 mL of hexane.

  • Allow the solution to stand in a refrigerator overnight to crystallize.

  • Filter the crystals under vacuum to obtain Ethyl 4-aminobenzoate.

Expected Yield: Approximately 7.63 g (90%).[1]

Protocol 2: Synthesis of this compound (Representative Protocol)

This is a representative protocol based on general methods for the trifluoroacetylation of anilines. Optimization may be required to achieve the highest yield.

Materials:

  • Ethyl 4-aminobenzoate

  • Trifluoroacetic anhydride

  • Anhydrous dichloromethane (or other suitable aprotic solvent)

  • Triethylamine (optional, as a base)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve Ethyl 4-aminobenzoate (1 equivalent) in anhydrous dichloromethane in a round-bottomed flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution (optional, but recommended to scavenge the trifluoroacetic acid byproduct).

  • Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the yield of this compound. Note that these are representative values and actual results may vary.

Table 1: Effect of Trifluoroacetic Anhydride Stoichiometry on Yield
Equivalents of Trifluoroacetic AnhydrideYield (%)
1.085
1.192
1.588 (with some di-acylated byproduct)
2.075 (increased byproduct formation)
Table 2: Effect of Reaction Temperature on Yield
Temperature (°C)Reaction Time (h)Yield (%)
0388
Room Temperature (25)1.592
40 (reflux in DCM)190

Visualizations

Experimental Workflow: Synthesis of this compound

experimental_workflow cluster_step1 Step 1: Synthesis of Ethyl 4-aminobenzoate cluster_step2 Step 2: N-Trifluoroacetylation start1 Ethyl 4-nitrobenzoate process1 Reduction (In/NH4Cl, EtOH/H2O, reflux) start1->process1 product1 Ethyl 4-aminobenzoate process1->product1 start2 Ethyl 4-aminobenzoate product1->start2 Proceed to next step process2 Reaction start2->process2 reagent Trifluoroacetic Anhydride (DCM, 0°C to RT) reagent->process2 workup Workup (NaHCO3 wash) process2->workup purification Purification (Recrystallization or Chromatography) workup->purification product2 This compound purification->product2 troubleshooting_low_yield cluster_checks Initial Checks cluster_optimization Reaction Optimization cluster_workup Workup & Purification start Low Yield Observed check_reagents Purity of Starting Materials? start->check_reagents check_conditions Anhydrous Conditions Maintained? start->check_conditions optimize_stoichiometry Adjust Stoichiometry of Trifluoroacetic Anhydride check_reagents->optimize_stoichiometry If impure optimize_temp Vary Reaction Temperature check_conditions->optimize_temp If wet optimize_stoichiometry->optimize_temp optimize_time Increase Reaction Time optimize_temp->optimize_time check_workup Product Loss During Workup? optimize_time->check_workup check_purification Inefficient Purification? check_workup->check_purification

References

Technical Support Center: Purification of Ethyl 4-[(trifluoroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Ethyl 4-[(trifluoroacetyl)amino]benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities are typically unreacted starting materials. This includes ethyl 4-aminobenzoate if the trifluoroacetylation reaction did not go to completion. Other potential impurities can be residual trifluoroacetic anhydride and its hydrolysis product, trifluoroacetic acid. Side products from potential degradation of the starting material or product may also be present in trace amounts. It can be challenging to remove the residual ethyl 4-aminobenzoate impurity.[1]

Q2: Which purification techniques are most effective for this compound?

A2: The two most effective and commonly used purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the purity of the crude product and the scale of the purification.

Q3: How can I quickly assess the purity of my sample?

A3: Thin-layer chromatography (TLC) is a quick and effective method to assess the purity of your sample. By running your crude sample alongside the starting material (ethyl 4-aminobenzoate) on a TLC plate, you can visualize the presence of unreacted starting material and other impurities. The retention factor (Rf) values will help in identifying the components.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The solvent is not suitable.Select a more polar solvent or a solvent mixture. For esters, solvents like ethyl acetate or acetone can be effective.[2] Given that ethanol is a good solvent for the parent amine, a mixture including ethanol could be tested.[3]
The compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling is too rapid. The presence of impurities can also interfere with crystal lattice formation.Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Seeding with a pure crystal of the product can also induce crystallization.
No crystals form upon cooling. The solution is not saturated enough, or the compound is very soluble in the chosen solvent even at low temperatures.Concentrate the solution by evaporating some of the solvent and then cool again. Alternatively, add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise until the solution becomes slightly turbid, then heat until clear and cool slowly. A mixture of dichloromethane and hexane has been used for similar compounds.[4]
The recovered crystals are not pure. The crystals may have trapped impurities during their formation.The recrystallization process may need to be repeated. Ensure that the crystals are properly washed with a small amount of cold, fresh solvent after filtration.
Column Chromatography
Problem Possible Cause Solution
Poor separation of the product from impurities. The eluent system is not optimal.Adjust the polarity of the eluent. For silica gel chromatography, if the compound is eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of a non-polar solvent like petroleum ether or hexane). If it is eluting too slowly (low Rf), increase the polarity (e.g., increase the proportion of a polar solvent like ethyl acetate). A common eluent system for similar compounds is a mixture of petroleum ether and ethyl acetate.[4]
The compound is not eluting from the column. The eluent is not polar enough, or the compound is strongly adsorbed to the stationary phase.Gradually increase the polarity of the eluent. For very polar compounds, a small amount of a more polar solvent like methanol can be added to the mobile phase. A dichloromethane:methanol system has been used for related compounds.[5]
Streaking or tailing of the spot on TLC. The compound may be acidic or basic, leading to strong interactions with the silica gel. The column may be overloaded.Add a small amount of a modifier to the eluent. For acidic compounds, a small amount of acetic acid can be added. For basic compounds, a small amount of triethylamine may help. Ensure the amount of crude product loaded onto the column is appropriate for the column size.
Cracking of the silica gel bed. Improper packing of the column or running the column dry.Ensure the column is packed uniformly without any air bubbles. Always maintain a level of solvent above the silica gel bed.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization for your specific sample.

  • Solvent Selection: Based on solubility tests, a mixture of ethyl acetate and hexane is a good starting point. The compound should be soluble in hot ethyl acetate and insoluble in cold hexane.

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hexane (the anti-solvent) to the hot solution until it becomes slightly cloudy. Reheat the mixture gently until it becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol

This protocol is a general guideline and the eluent system may need to be optimized based on TLC analysis.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of petroleum ether and ethyl acetate is a good starting point, based on purification of similar compounds.[4] Start with a low polarity mixture (e.g., 95:5 petroleum ether:ethyl acetate) and gradually increase the polarity.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and carefully pack the column, avoiding air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane. Load the solution carefully onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial solvent mixture, collecting fractions.

  • Gradient Elution: Gradually increase the proportion of ethyl acetate in the eluent to elute the compounds with increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Purity and Yield Data from a Representative Purification

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)
Recrystallization~85%>98%75%
Column Chromatography~85%>99%85%

Note: These are representative values and actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.

Visualizations

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling dissolve->cool No insoluble impurities hot_filter->cool crystals Crystal Formation cool->crystals filter Vacuum Filtration crystals->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry product Pure Product dry->product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow start Crude Product dissolve Dissolve in Minimal Solvent start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Workflow for the purification of this compound by column chromatography.

Troubleshooting_Logic start Purification Issue recrystallization Recrystallization Problem? start->recrystallization chromatography Chromatography Problem? start->chromatography oiling_out Oiling Out? recrystallization->oiling_out Yes no_crystals No Crystals? recrystallization->no_crystals Yes poor_separation Poor Separation? chromatography->poor_separation Yes no_elution No Elution? chromatography->no_elution Yes solution1 Slower Cooling, Add Seed Crystal oiling_out->solution1 solution2 Concentrate Solution, Add Anti-Solvent no_crystals->solution2 solution3 Optimize Eluent Polarity poor_separation->solution3 solution4 Increase Eluent Polarity no_elution->solution4

Caption: A logical diagram for troubleshooting common purification issues.

References

Technical Support Center: Ethyl 4-[(trifluoroacetyl)amino]benzoate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Ethyl 4-[(trifluoroacetyl)amino]benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common side products in the synthesis of this compound?

A1: The most common side products encountered during the synthesis of this compound are typically related to the reactivity of the starting material and the reaction conditions. The primary side products to be aware of are:

  • 4-Aminobenzoic Acid: This can form if the ethyl ester group of the starting material or the product is hydrolyzed. This is more likely to occur if the reaction is carried out under acidic or basic conditions for a prolonged period or at elevated temperatures.

  • Ethyl 4-aminobenzoate (unreacted): Incomplete reaction will result in the presence of the starting material.

  • Di-trifluoroacetylated product (N,N-bis(trifluoroacetyl)amino]benzoate): While less common for aromatic amines compared to aliphatic amines, over-acylation can potentially occur, especially with a large excess of a highly reactive trifluoroacetylating agent.

  • Side products from impurities in starting materials: Impurities in the starting Ethyl 4-aminobenzoate or the trifluoroacetylating agent can lead to other undesired products.

Q2: My reaction is sluggish or incomplete. What are the possible causes?

A2: Several factors can contribute to an incomplete or slow reaction:

  • Insufficiently reactive trifluoroacetylating agent: The choice of reagent (e.g., trifluoroacetic anhydride vs. trifluoroacetic acid) can significantly impact the reaction rate. Trifluoroacetic anhydride is generally more reactive.

  • Low reaction temperature: The reaction may require a certain activation energy. If the temperature is too low, the reaction rate will be slow.

  • Inadequate mixing: Poor mixing can lead to localized concentration gradients and prevent the reactants from interacting effectively.

  • Presence of water: Water can compete with the amine for the trifluoroacetylating agent, leading to its consumption and reducing the yield of the desired product. Ensure all reagents and solvents are anhydrous.

  • Incorrect stoichiometry: An insufficient amount of the trifluoroacetylating agent will naturally lead to an incomplete reaction.

Q3: I am observing the hydrolysis of the ester group. How can I prevent this?

A3: Hydrolysis of the ethyl ester to the corresponding carboxylic acid can be a significant issue. Here's how to minimize it:

  • Control the pH: Avoid strongly acidic or basic conditions, especially during workup. If a base is used to scavenge the acid byproduct (like trifluoroacetic acid), a non-nucleophilic, sterically hindered base is preferable.

  • Minimize reaction time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of hydrolysis. Monitor the reaction progress by TLC or LC-MS and work it up as soon as it is complete.

  • Aqueous workup conditions: Perform aqueous workups at low temperatures (e.g., on an ice bath) and as quickly as possible. Use a saturated sodium bicarbonate solution for neutralization, as it is a weaker base than hydroxide solutions.

Q4: What is a standard experimental protocol for the synthesis of this compound?

A4: A general procedure using trifluoroacetic anhydride (TFAA) is as follows. Note that specific conditions may need to be optimized for your particular setup.

Experimental Protocols

Synthesis of this compound

Materials:

  • Ethyl 4-aminobenzoate

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve Ethyl 4-aminobenzoate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (1.1 eq) to the stirred solution.

  • Add trifluoroacetic anhydride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or by column chromatography on silica gel.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.- Increase reaction time or temperature.- Use a more reactive trifluoroacetylating agent.- Ensure proper stoichiometry of reagents.
Product loss during workup.- Be cautious during extractions to avoid loss into the aqueous layer.- Ensure complete precipitation if recrystallizing.
Hydrolysis of the ester.- Use anhydrous conditions.- Minimize time for aqueous workup and perform it at low temperature.
Presence of Starting Material Incomplete reaction.- See "Low Yield" section.
Insufficient trifluoroacetylating agent.- Use a slight excess of the trifluoroacetylating agent (e.g., 1.1-1.2 eq).
Formation of 4-Aminobenzoic Acid Hydrolysis of the ester group.- Avoid prolonged exposure to acidic or basic conditions.- Use a non-nucleophilic base if necessary.- Perform a quick and cold aqueous workup.
Oily Product that Won't Solidify Presence of impurities.- Purify by column chromatography.- Attempt to triturate with a non-polar solvent like hexanes to induce crystallization.
Presence of residual solvent.- Dry the product under high vacuum for an extended period.

Visualizing Reaction Pathways and Troubleshooting

Below are diagrams to help visualize the synthesis and potential side reactions, as well as a logical workflow for troubleshooting common issues.

Reaction_Pathway Ethyl 4-aminobenzoate Ethyl 4-aminobenzoate Product This compound Ethyl 4-aminobenzoate->Product Trifluoroacetylation Side_Product_2 Di-trifluoroacetylated Product Ethyl 4-aminobenzoate->Side_Product_2 Over-acylation (Excess Reagent) Trifluoroacetic Anhydride Trifluoroacetic Anhydride Trifluoroacetic Anhydride->Product Side_Product_1 4-Aminobenzoic Acid Product->Side_Product_1 Hydrolysis (Acid/Base)

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Workflow start Reaction Issue Identified q1 Low Yield or Incomplete Reaction? start->q1 a1_yes Check: - Reaction Time/Temp - Reagent Stoichiometry - Reagent Purity/Activity q1->a1_yes Yes q2 Presence of 4-Aminobenzoic Acid? q1->q2 No a1_yes->q2 a2_yes Review: - Workup pH and Duration - Reaction Temperature - Use of Anhydrous Conditions q2->a2_yes Yes q3 Presence of Unknown Impurities? q2->q3 No a2_yes->q3 a3_yes Action: - Purify via Column Chromatography - Characterize by NMR/MS - Check Starting Material Purity q3->a3_yes Yes end Resolution q3->end No a3_yes->end

Caption: A logical workflow for troubleshooting common experimental issues.

Optimizing reaction conditions for trifluoroacetylation of Ethyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Trifluoroacetylation of Ethyl 4-aminobenzoate

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the trifluoroacetylation of ethyl 4-aminobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of trifluoroacetylating ethyl 4-aminobenzoate?

A1: Trifluoroacetylation is primarily used as a protection strategy for the amine group (-NH2) on ethyl 4-aminobenzoate.[1][2] The trifluoroacetyl group is robust and can shield the amine from unwanted reactions during subsequent synthetic steps, such as nitration.[2] It can be removed later under mild conditions.[2]

Q2: What are the most common reagents for this reaction?

A2: The most common and highly reactive reagent is trifluoroacetic anhydride (TFAA).[3] Other reagents include ethyl trifluoroacetate, which is less reactive and may require higher temperatures or longer reaction times.[4] The reaction is often performed in the presence of a mild base like pyridine or triethylamine to neutralize the trifluoroacetic acid byproduct.

Q3: Why is my reaction yield consistently low?

A3: Low yields can result from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Verify completion using Thin Layer Chromatography (TLC).

  • Moisture: Trifluoroacetic anhydride is highly sensitive to moisture, which can hydrolyze it and reduce its effectiveness. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Suboptimal Temperature: The reaction is often exothermic. Running the reaction at 0°C can help control the reaction rate and minimize side products.

  • Improper Stoichiometry: An insufficient amount of the acylating agent will lead to incomplete conversion. Using a slight excess of TFAA (1.1 to 1.2 equivalents) is common.

Q4: Can I use trifluoroacetic acid (TFA) directly instead of its anhydride?

A4: While direct reaction with trifluoroacetic acid is possible, it is generally less efficient and requires harsh conditions, such as high temperatures (e.g., refluxing in xylene at 140°C) or the use of coupling agents like trichloromethylchloroformate.[4] Using the anhydride (TFAA) is a much more common and efficient method for this transformation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Reaction Not Starting or Incomplete (checked by TLC) 1. Reagent Quality: The trifluoroacetic anhydride (TFAA) may have degraded due to moisture exposure. 2. Insufficient Activation: The amine may not be sufficiently nucleophilic. 3. Low Temperature: The reaction may be too slow at the current temperature.1. Use a fresh bottle of TFAA or distill it prior to use. Ensure anhydrous conditions. 2. Add a non-nucleophilic base like pyridine or triethylamine (TEA) to act as a catalyst and acid scavenger. 3. Allow the reaction to slowly warm to room temperature after the initial addition at 0°C and monitor by TLC.
Formation of Multiple Products/Side Products 1. Over-acylation: The ester group could potentially react under very harsh conditions, though this is unlikely for an amine acylation. 2. Decomposition: The starting material or product might be unstable under the reaction conditions. 3. Reaction with Solvent: Reactive solvents may interfere with the reaction.1. Avoid high temperatures and prolonged reaction times. Use just a slight excess of TFAA. 2. Ensure the temperature does not rise uncontrollably during the addition of TFAA. Perform the reaction at 0°C. 3. Use inert, anhydrous solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF).[4]
Product is Difficult to Isolate or Purify 1. Emulsion during Workup: An emulsion can form during the aqueous extraction phase. 2. Product is too Soluble: The product may have high solubility in the aqueous phase, especially if the pH is too low. 3. Residual Acid: Leftover trifluoroacetic acid can make purification difficult.1. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. 2. During workup, carefully neutralize the mixture with a base like sodium bicarbonate solution until the pH is neutral or slightly basic to precipitate the product.[5] 3. Wash the organic layer thoroughly with saturated sodium bicarbonate solution and then with brine.
Product appears as an oil instead of a solid 1. Impurities Present: Residual solvent or side products can prevent crystallization. 2. Product is inherently an oil: While the target compound is typically a solid, reaction conditions can sometimes yield an amorphous or oily product.1. Ensure the product is completely dry by using a rotary evaporator followed by high vacuum. Attempt purification by column chromatography on silica gel. 2. Try triturating the oil with a non-polar solvent like hexane to induce crystallization.

Experimental Protocols & Data

Optimized Protocol for Trifluoroacetylation

This protocol is a standard procedure for the N-trifluoroacetylation of ethyl 4-aminobenzoate.

Materials:

  • Ethyl 4-aminobenzoate (1.0 eq)

  • Trifluoroacetic Anhydride (TFAA) (1.1 eq)

  • Pyridine (1.1 eq) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve ethyl 4-aminobenzoate (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Base: Add pyridine or TEA (1.1 eq) to the stirred solution.

  • Addition of Acylating Agent: Add trifluoroacetic anhydride (1.1 eq) dropwise to the solution over 10-15 minutes, ensuring the internal temperature remains below 5°C.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature. Monitor the reaction's progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Quenching: Carefully quench the reaction by slowly adding it to a beaker of saturated NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to yield pure ethyl 4-(trifluoroacetamido)benzoate.[6]

Table of Reaction Parameters

The following table summarizes typical conditions and expected outcomes for the reaction.

ParameterConditionRationale / Notes
Solvent Dichloromethane, Chloroform, THFMust be anhydrous and inert.[4]
Acylating Agent Trifluoroacetic Anhydride (TFAA)Highly reactive and efficient. Sensitive to moisture.[3]
Stoichiometry 1.0 - 1.2 equivalents of TFAAA slight excess ensures complete conversion of the amine.
Base Pyridine, Triethylamine (TEA)Acts as a catalyst and scavenges the trifluoroacetic acid byproduct.
Temperature 0°C to Room TemperatureInitial cooling controls the exothermic reaction; warming ensures completion.[4]
Reaction Time 1 - 4 hoursMonitor by TLC for completion.
Workup Aqueous NaHCO₃ washNeutralizes excess TFAA and the trifluoroacetic acid byproduct.
Expected Yield >90%High yields are typical for this reaction under optimized conditions.

Visualized Workflow

The following diagram illustrates a logical workflow for optimizing the trifluoroacetylation reaction.

Trifluoroacetylation_Optimization cluster_troubleshoot Troubleshooting Loop start Start: Ethyl 4-aminobenzoate setup Reaction Setup: Dissolve in Anhydrous Solvent start->setup add_base Add Base (e.g., Pyridine) setup->add_base cool Cool to 0°C add_base->cool add_tfaa Add TFAA (1.1 eq) Dropwise cool->add_tfaa react Stir & Monitor by TLC add_tfaa->react check_tlc Check TLC: Reaction Complete? react->check_tlc incomplete Incomplete: - Warm to RT - Add more TFAA - Check Reagent Quality check_tlc->incomplete No workup Aqueous Workup: Quench with NaHCO₃, Extract with DCM check_tlc->workup Yes incomplete->react purify Purification: - Dry (Na₂SO₄) - Concentrate - Recrystallize/Column workup->purify product Final Product: Ethyl 4-(trifluoroacetamido)benzoate purify->product

Caption: Workflow for the optimization of ethyl 4-aminobenzoate trifluoroacetylation.

References

Technical Support Center: Ethyl 4-[(trifluoroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 4-[(trifluoroacetyl)amino]benzoate. The information is designed to help anticipate and resolve issues related to the stability and degradation of this compound during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

Based on its chemical structure, which includes an ethyl ester and a trifluoroacetylated amine, the two most probable degradation pathways are the hydrolysis of the ester linkage and the hydrolysis of the amide linkage. These reactions can be influenced by pH, temperature, and exposure to light.

  • Ester Hydrolysis: Under acidic or basic conditions, the ethyl ester group can be hydrolyzed to form 4-[(trifluoroacetyl)amino]benzoic acid and ethanol.

  • Amide Hydrolysis: The trifluoroacetylamino group can be cleaved, particularly under basic conditions, to yield Ethyl 4-aminobenzoate (a benzocaine analog) and trifluoroacetic acid.[1][2]

  • Complete Hydrolysis: In harsh conditions (e.g., strong base and heat), both functional groups may hydrolyze, resulting in 4-aminobenzoic acid, ethanol, and trifluoroacetic acid.[3][4][5]

Q2: I am observing a new, more polar peak in my HPLC analysis after storing my compound in an aqueous buffer. What could this be?

A new, more polar peak likely indicates the formation of a hydrolysis product. The most probable candidates are:

  • 4-[(trifluoroacetyl)amino]benzoic acid: Resulting from the hydrolysis of the ethyl ester. Carboxylic acids are generally more polar than their corresponding esters.

  • Ethyl 4-aminobenzoate: Formed by the cleavage of the trifluoroacetyl group.

  • 4-aminobenzoic acid: The product of complete hydrolysis.

To identify the peak, you can run reference standards of these potential degradants if available. Alternatively, LC-MS analysis can be used to determine the mass of the new peak and help elucidate its structure.

Q3: How can I prevent the degradation of this compound in my experiments?

To minimize degradation, consider the following:

  • pH Control: Prepare solutions in neutral or slightly acidic buffers (pH 4-6). Avoid strongly acidic or basic conditions, especially at elevated temperatures.

  • Temperature: Store stock solutions and experimental samples at low temperatures (e.g., 2-8°C or frozen at -20°C). Avoid prolonged heating.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent potential photodegradation.[3]

  • Use Fresh Solutions: Prepare aqueous solutions fresh for each experiment whenever possible.

Q4: Is the compound susceptible to thermal degradation?

Significant thermal degradation of ethyl esters typically occurs at very high temperatures (above 300°C).[6][7][8] For most standard laboratory applications, thermal degradation is unlikely to be a major concern unless the compound is subjected to extreme heating.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

Possible Cause Troubleshooting Steps
Degradation in Assay Buffer 1. Check the pH and temperature of your assay buffer. If basic, consider if the active compound is the parent or a hydrolyzed form. 2. Perform a time-course stability study of the compound in the assay buffer using HPLC to quantify the appearance of any degradants. 3. If degradation is confirmed, consider adjusting the buffer pH or reducing the incubation time.
Stock Solution Instability 1. Verify the age and storage conditions of your stock solution. 2. Re-analyze the purity of the stock solution via HPLC. 3. Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO, ethanol) and store it in small aliquots at -20°C or below.

Issue 2: Unexpected side products in a synthesis reaction where this compound is a reactant.

Possible Cause Troubleshooting Steps
Reaction Conditions Promoting Hydrolysis 1. If using basic reagents (e.g., NaOH, K2CO3), the ester or trifluoroacetamide group may be cleaved.[2][9] 2. Consider using non-aqueous bases or running the reaction at a lower temperature to minimize hydrolysis. 3. If acidic conditions are used, be aware of potential ester hydrolysis.[10]
Work-up and Purification Issues 1. Aqueous acidic or basic washes during work-up can cause degradation. Neutralize the reaction mixture carefully and minimize contact time with aqueous layers. 2. During purification (e.g., silica gel chromatography), the stationary phase can be slightly acidic and may contribute to degradation if the compound is sensitive. Consider using a deactivated silica gel.

Quantitative Data Summary

The following tables present hypothetical data based on the behavior of analogous compounds to illustrate potential degradation kinetics. Actual rates for this compound must be determined experimentally.

Table 1: Hypothetical Rate of Ester Hydrolysis at 37°C

pHHalf-life (t½) in hoursPrimary Degradant
2.0484-[(trifluoroacetyl)amino]benzoic acid
5.0>500(Relatively Stable)
7.41204-[(trifluoroacetyl)amino]benzoic acid
9.0154-[(trifluoroacetyl)amino]benzoic acid

Table 2: Hypothetical Rate of Amide Hydrolysis at 37°C

pHHalf-life (t½) in hoursPrimary Degradant
7.4>1000(Relatively Stable)
9.0250Ethyl 4-aminobenzoate
11.030Ethyl 4-aminobenzoate

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

Objective: To identify the degradation products of this compound under hydrolytic stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Water (HPLC grade)

  • Buffer solutions (pH 4, 7, 9)

  • HPLC system with UV detector

  • LC-MS system (optional, for identification)

Methodology:

  • Prepare a stock solution of the compound at 1 mg/mL in a suitable organic solvent (e.g., acetonitrile).

  • For each condition (0.1 M HCl, 0.1 M NaOH, water, and pH buffers), add a small volume of the stock solution to the stress solution to achieve a final concentration of ~50 µg/mL.

  • Incubate samples at a controlled temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by HPLC to monitor the decrease in the parent peak and the formation of new peaks.

  • If an LC-MS system is available, analyze the stressed samples to obtain mass information for the degradation products.

Protocol 2: Photostability Testing

Objective: To assess the stability of the compound upon exposure to light.

Materials:

  • This compound

  • Transparent and amber glass vials

  • Photostability chamber with controlled light (UV/Vis) and temperature output.

  • HPLC system

Methodology:

  • Prepare a solution of the compound at a known concentration (e.g., 50 µg/mL) in a relevant solvent system.

  • Place the solution in both transparent vials (exposed sample) and amber vials (dark control).

  • Expose the vials in a photostability chamber according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

  • At the end of the exposure period, analyze both the exposed and control samples by HPLC.

  • Compare the chromatograms to identify any new peaks formed in the exposed sample and quantify the loss of the parent compound.

Visualizations

DegradationPathways main This compound ester_hydrolysis 4-[(trifluoroacetyl)amino]benzoic Acid main->ester_hydrolysis Ester Hydrolysis (Acid/Base) amide_hydrolysis Ethyl 4-aminobenzoate main->amide_hydrolysis Amide Hydrolysis (Base) full_hydrolysis 4-aminobenzoic Acid ester_hydrolysis->full_hydrolysis Amide Hydrolysis (Base) amide_hydrolysis->full_hydrolysis Ester Hydrolysis (Acid/Base)

Caption: Inferred hydrolytic degradation pathways for this compound.

StabilityWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) dilute Dilute to 50 µg/mL in Stress Media (Acid, Base, Water, Buffers) prep->dilute incubate Incubate at 40°C dilute->incubate sample Sample at T=0, 2, 4, 8, 24h incubate->sample hplc HPLC Analysis (Purity & Degradants) sample->hplc lcms LC-MS Analysis (ID of Degradants) hplc->lcms

Caption: Experimental workflow for a forced degradation (hydrolysis) study.

References

Technical Support Center: Crystallization of Ethyl 4-[(trifluoroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of Ethyl 4-[(trifluoroacetyl)amino]benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for the crystallization of this compound?

Q2: What is the expected melting point of pure this compound?

A2: The exact melting point is not available in the provided search results. However, the melting point of the precursor, Ethyl 4-aminobenzoate, is 88-90°C.[2] The addition of the trifluoroacetyl group will significantly alter the melting point, and it is expected to be different. It is recommended to perform a melting point analysis on a purified sample to establish a benchmark.

Q3: What are the potential stability issues with this compound during synthesis and crystallization?

A3: N-acylated amino acid amides can be susceptible to hydrolysis under mild acidic conditions.[3] Although this compound is an ester, the amide linkage could be sensitive. It is advisable to avoid strongly acidic conditions during workup and crystallization.

Q4: How can I monitor the purity of my this compound crystals?

A4: Thin-layer chromatography (TLC) is a convenient method to monitor purity. For Ethyl 4-aminobenzoate, a developing solvent system of anhydrous ethanol-chloroform (0.75:99.25) is used. A similar non-polar solvent system should be effective for the more non-polar trifluoroacetylated derivative. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Troubleshooting Guide

Issue 1: The compound is "oiling out" instead of crystallizing.

This common issue occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase.

Possible Causes & Solutions:

CauseRecommended Solution
Supersaturation is too high. Decrease the concentration of the compound in the solvent.
Cooling rate is too fast. Allow the solution to cool to room temperature slowly, then transfer to a refrigerator or freezer.
Solvent polarity is not optimal. Try a different solvent system. If using a solvent/anti-solvent system, add the anti-solvent more slowly and at a slightly elevated temperature.
Presence of impurities. Purify the crude product using column chromatography before crystallization.
Issue 2: Poor or low yield of crystals.

Low recovery of the crystalline product can be due to several factors.

Possible Causes & Solutions:

CauseRecommended Solution
Compound is too soluble in the crystallization solvent. Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Add a suitable anti-solvent to decrease solubility.
Incomplete precipitation. After cooling to room temperature, place the solution in a refrigerator (4°C) or freezer (-20°C) to maximize crystal formation. Ensure sufficient time is allowed for crystallization.
Loss during filtration and washing. Pre-chill the wash solvent to minimize dissolution of the crystals. Use a minimal amount of wash solvent.
Premature crystallization. Ensure the compound is fully dissolved at the higher temperature before cooling.
Issue 3: Crystals are very fine or needle-like.

While not always problematic, larger, more well-defined crystals are often desired for easier handling and improved purity.

Possible Causes & Solutions:

CauseRecommended Solution
Rapid crystallization. Slow down the crystallization process by reducing the cooling rate or by using a vapor diffusion method.
High degree of supersaturation. Use a more dilute solution.
Agitation during crystal growth. Allow the solution to stand undisturbed during the crystal formation phase.

Experimental Protocols

General Synthesis of this compound

This is a general procedure and may require optimization.

  • Dissolve Ethyl 4-aminobenzoate in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution in an ice bath.

  • Add a non-nucleophilic base (e.g., triethylamine or pyridine).

  • Slowly add trifluoroacetic anhydride dropwise to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

General Crystallization Protocol
  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethyl acetate or ethanol).

  • If the solution is colored, you may add a small amount of activated carbon and hot filter.

  • Slowly add a hot anti-solvent (e.g., hexane or heptane) until the solution becomes slightly turbid.

  • Add a few drops of the hot solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in a refrigerator to maximize the yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Visual Troubleshooting Workflows

G Troubleshooting 'Oiling Out' start Compound 'Oils Out' q1 Is the solution highly concentrated? start->q1 s1 Dilute the solution. q1->s1 Yes q2 Was the solution cooled rapidly? q1->q2 No end Successful Crystallization s1->end s2 Allow for slow cooling. q2->s2 Yes q3 Is the solvent system appropriate? q2->q3 No s2->end s3 Experiment with different solvent/anti-solvent ratios or new solvents. q3->s3 Likely s3->end

Caption: Troubleshooting workflow for when the compound "oils out".

G Troubleshooting Low Crystal Yield start Low Crystal Yield q1 Is the compound highly soluble in the cold solvent? start->q1 s1 Select a less-solubilizing solvent or use an anti-solvent. q1->s1 Yes q2 Was the crystallization time sufficient? q1->q2 No end Improved Yield s1->end s2 Increase crystallization time at low temperature. q2->s2 No q3 Were significant losses observed during washing? q2->q3 Yes s2->end s3 Use minimal, pre-chilled washing solvent. q3->s3 Yes q3->end No s3->end

Caption: Troubleshooting workflow for low crystal yield.

References

"Ethyl 4-[(trifluoroacetyl)amino]benzoate" solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ethyl 4-[(trifluoroacetyl)amino]benzoate

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions regarding solubility issues you may encounter during your research.

Troubleshooting Guide

Researchers may face challenges with the solubility of this compound in various organic solvents. This guide offers a systematic approach to addressing these issues.

Problem: Poor or slow dissolution of this compound.

dot graph TD { A[Start: Poor Dissolution] --> B{Is the solvent appropriate?}; B -->|Yes| C{Is the concentration too high?}; B -->|No| D[Select a more suitable solvent based on polarity]; C -->|Yes| E[Reduce concentration or use a larger volume of solvent]; C -->|No| F{Have you applied energy to aid dissolution?}; F -->|Yes| G{Is the compound pure?}; F -->|No| H[Apply gentle heating or sonication]; G -->|Yes| I[Consider co-solvents or solubility enhancers]; G -->|No| J[Purify the compound]; D --> K[End]; E --> K; H --> K; I --> K; J --> K;

} caption: Troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

SolventDielectric Constant (20°C)Expected Solubility (mg/mL)
Dichloromethane9.1> 50
Chloroform4.8> 50
Ethyl Acetate6.0~ 20-30
Acetone21~ 10-20
Ethanol25< 10
Methanol33< 5
Water80< 0.1

Q2: I am observing incomplete dissolution in a solvent where the parent compound, Ethyl 4-aminobenzoate, is highly soluble. Why is this?

A2: The addition of the trifluoroacetyl group significantly alters the molecule's polarity and intermolecular interactions. The trifluoroacetyl group is a strong electron-withdrawing group, which can reduce the hydrogen bonding capability of the amide proton. This change can lead to different solubility behavior compared to Ethyl 4-aminobenzoate.[1] While Ethyl 4-aminobenzoate is soluble in ethanol and ether, the trifluoroacetyl derivative may exhibit different characteristics.[1]

Q3: How can I improve the solubility of this compound in a desired solvent system?

A3: If you are facing solubility issues, consider the following strategies:

  • Co-solvents: Using a mixture of solvents can modulate the polarity of the solvent system to better match that of the solute. For example, adding a small amount of a more polar solvent to a nonpolar solvent (or vice-versa) can sometimes improve solubility.

  • Temperature: Gently warming the solution can increase the rate of dissolution and the overall solubility. However, be cautious of potential degradation of the compound at elevated temperatures. Always perform a stability test first.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process.

  • pH Adjustment (for aqueous solutions): Although this compound has low aqueous solubility, adjusting the pH might slightly improve it if there are ionizable groups. However, given the amide and ester functionalities, hydrolysis may occur under strongly acidic or basic conditions.

Q4: What is a standard protocol for determining the solubility of this compound in a new solvent?

A4: A general protocol for determining solubility involves preparing a saturated solution and then quantifying the amount of dissolved solute.[2][3][4]

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This method provides a quick assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol)

  • Small test tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add the selected solvent dropwise (e.g., 0.1 mL at a time) while vortexing.

  • Continue adding solvent up to a total volume of 1 mL.

  • Observe and record whether the compound fully dissolves.

  • Categorize the solubility as:

    • Very soluble: Dissolves in < 0.5 mL

    • Soluble: Dissolves in 0.5 - 1 mL

    • Slightly soluble: Partially dissolves in 1 mL

    • Insoluble: Does not visibly dissolve in 1 mL

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: Workflow for qualitative solubility determination.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This method provides a more precise measurement of solubility.

Materials:

  • This compound

  • Chosen solvent

  • Scintillation vials or sealed flasks

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a vial (enough to ensure a saturated solution with undissolved solid remaining).

  • Add a known volume of the solvent.

  • Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • After incubation, allow the solution to stand to let the excess solid settle.

  • Centrifuge the vial to ensure all undissolved solid is pelleted.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a pre-calibrated HPLC or UV-Vis method.

  • Calculate the solubility in mg/mL or other desired units.

G

References

How to improve the stability of "Ethyl 4-[(trifluoroacetyl)amino]benzoate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of "Ethyl 4-[(trifluoroacetyl)amino]benzoate".

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure, the two most probable degradation pathways for this compound are hydrolysis of the ethyl ester linkage and, to a lesser extent, hydrolysis of the trifluoroacetylamino amide bond.

  • Ester Hydrolysis: This is a common degradation route for benzoate esters and can be catalyzed by both acids and bases.[1][2] Under acidic conditions, the reaction is reversible, while under basic conditions (saponification), it is irreversible, leading to the formation of the corresponding carboxylate salt.

  • Amide Hydrolysis: The trifluoroacetylamino group is generally more stable than the ester. However, prolonged exposure to strong basic conditions (high pH) can lead to its hydrolysis.

Q2: What are the initial signs of degradation I should look for?

A2: Visual inspection may reveal changes in the physical appearance of the compound, such as a change in color or the formation of precipitates in solution. However, the most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC). An HPLC analysis will show the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.[3][4]

Q3: How should I properly store this compound to ensure its stability?

A3: To minimize degradation, the compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container to protect it from moisture. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid exposure to high temperatures and direct sunlight.

Q4: Can the solvent I use affect the stability of the compound in solution?

A4: Yes, the choice of solvent is critical. Protic solvents, especially water, can participate in hydrolysis reactions. If aqueous solutions are necessary, they should be prepared fresh and buffered at a neutral or slightly acidic pH to minimize ester hydrolysis. The use of aprotic solvents is preferable for long-term storage of the compound in solution.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your experiments.

Issue 1: Rapid degradation of the compound in an aqueous solution.
Potential Cause Troubleshooting Step Expected Outcome
pH of the solution is too high or too low. Adjust the pH of your aqueous solution to a neutral or slightly acidic range (pH 4-6) using a suitable buffer system (e.g., phosphate or citrate buffer).Reduced rate of ester hydrolysis, leading to improved stability of the compound in solution.
Presence of catalytic impurities. Ensure high-purity water and reagents are used. If possible, filter the solution to remove any particulate matter that could act as a catalyst.Elimination of extraneous factors that may be accelerating degradation.
Elevated temperature. Prepare and store the solution at a reduced temperature (e.g., on ice or in a refrigerator) if the experimental conditions allow.Slower reaction kinetics, thereby decreasing the rate of hydrolysis.
Issue 2: The appearance of unknown peaks in the HPLC chromatogram after sample preparation.
Potential Cause Troubleshooting Step Expected Outcome
Degradation during sample preparation. Minimize the time between sample preparation and analysis. Keep samples cool (e.g., in an autosampler with temperature control).Reduced formation of degradation products during the analytical workflow.
Photodegradation. Protect the sample from light by using amber vials or covering the vials with aluminum foil.[5]Prevention of light-induced degradation, resulting in a cleaner chromatogram.
Interaction with the mobile phase. If the mobile phase is highly acidic or basic, consider adjusting the pH to be closer to neutral, if compatible with the chromatographic method.Improved stability of the analyte during the HPLC run.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately quantifying the parent compound and separating its degradation products.[3][4][6]

1. Column and Mobile Phase Selection:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.[7]
  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

2. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7]

3. Forced Degradation Studies:

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C.
  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature.
  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature.
  • Thermal Degradation: Expose the solid compound to 80°C.
  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm).[5]
  • Analyze samples at various time points by HPLC to track the formation of degradation products.

Protocol 2: Formulation Strategies to Enhance Stability
Strategy Methodology Rationale
Buffering Formulate the compound in a buffered solution with a pH between 4 and 6.Minimizes acid and base-catalyzed hydrolysis of the ester group.
Use of Co-solvents Incorporate a certain percentage of a non-aqueous, water-miscible solvent like propylene glycol or ethanol into the aqueous formulation.Reduces the activity of water, thereby slowing down the rate of hydrolysis.
Lyophilization Prepare a lyophilized (freeze-dried) powder of the compound with suitable excipients.Removal of water significantly enhances long-term stability. The powder can be reconstituted immediately before use.
Protection from Light Package the final product in amber or opaque containers.Prevents photodegradation.[5]

Data Summary

Table 1: Hypothetical Stability Data under Forced Degradation Conditions

Stress Condition Time (hours) % Parent Compound Remaining Major Degradation Product(s)
0.1 M HCl (60°C)2485.24-[(Trifluoroacetyl)amino]benzoic acid
0.1 M NaOH (RT)870.54-[(Trifluoroacetyl)amino]benzoic acid, 4-Aminobenzoic acid
3% H₂O₂ (RT)4898.1Minor unidentified polar degradants
80°C (solid)7299.5No significant degradation
UV Light (254 nm)1292.7Unidentified photodegradants

Note: This data is illustrative and should be confirmed by experimental studies.

Visualizations

This compound This compound 4-[(Trifluoroacetyl)amino]benzoic Acid 4-[(Trifluoroacetyl)amino]benzoic Acid This compound->4-[(Trifluoroacetyl)amino]benzoic Acid Acid/Base Hydrolysis Ethanol Ethanol This compound->Ethanol Ester Cleavage 4-Aminobenzoic Acid 4-Aminobenzoic Acid 4-[(Trifluoroacetyl)amino]benzoic Acid->4-Aminobenzoic Acid Amide Hydrolysis (Strong Base)

Caption: Primary degradation pathways of this compound.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Compound Weigh Compound Dissolve in Solvent Dissolve in Solvent Weigh Compound->Dissolve in Solvent Dilute to Final Concentration Dilute to Final Concentration Dissolve in Solvent->Dilute to Final Concentration Filter Sample Filter Sample Dilute to Final Concentration->Filter Sample Inject Sample Inject Sample Filter Sample->Inject Sample Separate on C18 Column Separate on C18 Column Inject Sample->Separate on C18 Column Detect at λmax Detect at λmax Separate on C18 Column->Detect at λmax Integrate Peaks Integrate Peaks Detect at λmax->Integrate Peaks Calculate % Purity Calculate % Purity Integrate Peaks->Calculate % Purity Identify Degradants Identify Degradants Calculate % Purity->Identify Degradants Assess Stability Assess Stability Identify Degradants->Assess Stability

Caption: Experimental workflow for stability assessment by HPLC.

Start Start Observe Degradation Observe Degradation Start->Observe Degradation Aqueous Solution? Aqueous Solution? Observe Degradation->Aqueous Solution? Adjust pH (4-6) Adjust pH (4-6) Aqueous Solution?->Adjust pH (4-6) Yes Use Aprotic Solvent Use Aprotic Solvent Aqueous Solution?->Use Aprotic Solvent No Exposed to Light? Exposed to Light? Adjust pH (4-6)->Exposed to Light? Use Aprotic Solvent->Exposed to Light? Protect from Light Protect from Light Exposed to Light?->Protect from Light Yes High Temperature? High Temperature? Exposed to Light?->High Temperature? No Protect from Light->High Temperature? Store at Lower Temp Store at Lower Temp High Temperature?->Store at Lower Temp Yes Problem Solved Problem Solved High Temperature?->Problem Solved No Store at Lower Temp->Problem Solved

References

Technical Support Center: Synthesis of Ethyl 4-[(trifluoroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-[(trifluoroacetyl)amino]benzoate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.

Method 1: Esterification of 4-[(trifluoroacetyl)amino]benzoic acid

This synthetic route involves the reaction of 4-[(trifluoroacetyl)amino]benzoic acid with ethanol in the presence of an acid catalyst.

Question: Why is the yield of my esterification reaction low?

Answer:

Low yields in Fischer esterification are often due to the reversible nature of the reaction. Here are several factors to consider and troubleshoot:

  • Incomplete Reaction: The esterification reaction is an equilibrium process. To drive the reaction towards the product, a large excess of the alcohol (ethanol) is typically used. Ensure you are using a sufficient excess of ethanol. Removing water as it is formed can also shift the equilibrium to favor the product.

  • Insufficient Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial. Ensure the catalyst is active and used in the correct amount.

  • Reaction Time and Temperature: The reaction may require prolonged heating under reflux to reach completion. Verify that the reaction has been refluxed for a sufficient amount of time at the appropriate temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

  • Purity of Starting Materials: Ensure that the 4-[(trifluoroacetyl)amino]benzoic acid and ethanol are of high purity and dry. Water in the reaction mixture will hinder the forward reaction.

Question: The final product is contaminated with the starting carboxylic acid. How can I remove it?

Answer:

Residual 4-[(trifluoroacetyl)amino]benzoic acid is a common impurity. It can be removed during the work-up procedure:

  • Base Wash: After the reaction, the mixture is typically cooled and diluted with a non-polar organic solvent. Washing the organic layer with a mild aqueous base solution, such as 10% sodium carbonate or sodium bicarbonate, will convert the unreacted carboxylic acid into its water-soluble carboxylate salt, which will partition into the aqueous layer. The desired ester product will remain in the organic layer. Be cautious with the addition of the base as it will cause the evolution of CO2 gas if residual acid is present.[1][2]

  • Purification: If the base wash is insufficient, purification of the crude product by recrystallization or column chromatography may be necessary.

Question: My final product has an off-white or yellowish color. What is the cause and how can I fix it?

Answer:

Discoloration can arise from several sources:

  • Reaction Conditions: Overheating or extended reaction times can sometimes lead to the formation of colored byproducts.

  • Impurities in Starting Materials: The purity of the initial 4-[(trifluoroacetyl)amino]benzoic acid can affect the color of the final product.

  • Purification: The color can often be removed by recrystallizing the final product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). Activated carbon treatment during recrystallization can also be effective in removing colored impurities.

Method 2: Trifluoroacetylation of Ethyl 4-aminobenzoate

This method involves the reaction of Ethyl 4-aminobenzoate (Benzocaine) with a trifluoroacetylating agent.

Question: The reaction is incomplete, and I have residual Ethyl 4-aminobenzoate in my product. What could be the reason?

Answer:

Incomplete acylation can be due to several factors:

  • Reagent Stoichiometry: Ensure that at least a stoichiometric amount, and often a slight excess, of the trifluoroacetylating agent (e.g., trifluoroacetic anhydride or trifluoroacetyl chloride) is used.

  • Reaction Conditions: The reaction is often carried out in the presence of a base (like pyridine or triethylamine) to neutralize the trifluoroacetic acid byproduct. Ensure the base is dry and added in the correct proportion. The reaction temperature should also be controlled, as these reactions can be exothermic.

  • Moisture: The presence of water can consume the trifluoroacetylating agent, leading to an incomplete reaction. All reagents and solvents should be anhydrous.

Question: How can I remove unreacted Ethyl 4-aminobenzoate from the final product?

Answer:

Unreacted Ethyl 4-aminobenzoate can be removed by:

  • Acid Wash: During the work-up, washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) will protonate the basic amino group of the unreacted Ethyl 4-aminobenzoate, making it water-soluble and allowing it to be separated in the aqueous phase.

  • Chromatography: If the acid wash is not sufficient, column chromatography is an effective method for separating the more polar starting material from the desired product.

Summary of Common Impurities and Acceptance Criteria

While specific impurity levels can vary depending on the synthesis and purification methods, the following table provides a general overview of common impurities and a typical acceptance criterion based on pharmacopeial standards.[3]

Impurity NameSource of ImpurityTypical Acceptance Criterion
4-[(trifluoroacetyl)amino]benzoic acidUnreacted starting material (Method 1)< 0.5%
Ethyl 4-aminobenzoateUnreacted starting material (Method 2)< 0.5%
Ethyl 4-nitrobenzoateIncomplete reduction (if synthesized from a nitro precursor)< 0.1%
Polymeric byproductsSide reactions during synthesisNot specified, minimize through controlled reaction conditions
Residual SolventsFrom reaction and purification stepsAs per ICH guidelines
Inorganic SaltsFrom work-up proceduresRemoved during washing and purification

Experimental Protocols

Method 1: Esterification of 4-[(trifluoroacetyl)amino]benzoic acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-[(trifluoroacetyl)amino]benzoic acid and a significant excess of absolute ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours). Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice-water.

    • Neutralize the solution by the dropwise addition of a 10% aqueous sodium carbonate solution until the pH is approximately 8.[1]

    • The crude product will precipitate out of the solution.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

    • Dry the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Method 2: Trifluoroacetylation of Ethyl 4-aminobenzoate
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Ethyl 4-aminobenzoate in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Base Addition: Add a suitable base, such as pyridine or triethylamine (e.g., 1.1-1.5 equivalents).

  • Acylating Agent Addition: Cool the mixture in an ice bath and slowly add trifluoroacetic anhydride or trifluoroacetyl chloride (e.g., 1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to stir at room temperature for a few hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute aqueous HCl, water, and brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • If necessary, purify the crude product by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: Which synthesis method is preferable?

A1: The choice of method depends on the availability and cost of the starting materials. If Ethyl 4-aminobenzoate is readily available, the trifluoroacetylation (Method 2) is a straightforward, high-yielding reaction. If you are starting from 4-aminobenzoic acid, a two-step process of trifluoroacetylation followed by esterification might be considered, or esterification followed by trifluoroacetylation.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material and the product. The spots can be visualized under UV light.

Q3: What are the key safety precautions for these syntheses?

A3:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Trifluoroacetic anhydride and trifluoroacetyl chloride are corrosive and moisture-sensitive. They should be handled in a fume hood.

  • The organic solvents used are often flammable. Ensure there are no ignition sources nearby.

Q4: My final product has a low melting point. What does this indicate?

A4: A low or broad melting point is a strong indication of impurities. The presence of unreacted starting materials, byproducts, or residual solvent can depress the melting point. Further purification, such as recrystallization, is recommended.

Q5: Can I use a different acid catalyst for the esterification?

A5: Yes, other strong acids like p-toluenesulfonic acid can be used. In some cases, using a solid-supported acid catalyst can simplify the work-up procedure as it can be easily filtered off after the reaction.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow cluster_start Problem Identification cluster_analysis Analysis cluster_esterification Esterification Troubleshooting cluster_acetylation Trifluoroacetylation Troubleshooting cluster_solution Resolution start Synthesis Issue (e.g., Low Yield, Impure Product) check_yield Low Yield? start->check_yield check_purity Impure Product? (e.g., Color, Low MP) start->check_purity ester_incomplete Incomplete Reaction? - Check excess EtOH - Check catalyst - Increase reaction time/temp check_yield->ester_incomplete Esterification acetyl_incomplete Incomplete Reaction? - Check reagent stoichiometry - Ensure anhydrous conditions check_yield->acetyl_incomplete Acetylation ester_sm_contam Starting Material Contamination? - Perform base wash - Recrystallize check_purity->ester_sm_contam Esterification acetyl_sm_contam Starting Material Contamination? - Perform acid wash - Column chromatography check_purity->acetyl_sm_contam Acetylation solution Pure Product Obtained ester_incomplete->solution ester_sm_contam->solution acetyl_incomplete->solution acetyl_sm_contam->solution

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Synthesis of Ethyl 4-[(trifluoroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Ethyl 4-[(trifluoroacetyl)amino]benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the scale-up synthesis of this compound?

A1: The most significant challenges during scale-up include:

  • Exothermic Reaction Control: The reaction between ethyl 4-aminobenzoate and trifluoroacetic anhydride (TFAA) is highly exothermic. Maintaining a consistent temperature is crucial to prevent side reactions and ensure product quality.

  • Reagent Purity and Stoichiometry: Impurities in the starting material, ethyl 4-aminobenzoate, can lead to colored byproducts. Precise control of the stoichiometry is necessary to avoid unreacted starting material or excess TFAA, which can complicate purification.

  • Product Isolation and Purification: Isolating the product in high purity on a large scale can be difficult. Challenges include removing residual trifluoroacetic acid and achieving consistent crystalline form.

  • Handling of Trifluoroacetic Anhydride (TFAA): TFAA is a corrosive and moisture-sensitive reagent that requires specialized handling procedures to ensure safety and reaction efficiency.

Q2: What are the critical process parameters to monitor during the reaction?

A2: Careful monitoring of the following parameters is essential for a successful and reproducible synthesis:

  • Temperature: The internal reaction temperature should be strictly controlled, typically between 0-10 °C, during the addition of TFAA.

  • Addition Rate of TFAA: A slow, controlled addition of TFAA is necessary to manage the exotherm and prevent localized overheating.

  • Stirring Efficiency: Adequate agitation is crucial to ensure homogenous mixing and heat distribution throughout the reaction vessel.

  • Reaction Completion: Monitoring the reaction progress by a suitable analytical method (e.g., HPLC, TLC) is important to determine the optimal reaction time and avoid the formation of degradation products.

Q3: What are the potential side reactions, and how can they be minimized?

A3: The primary side reaction of concern is the di-acylation of the amino group, although this is generally less favorable. Over-acylation can be minimized by using a slight excess of the amine or by carefully controlling the stoichiometry of the TFAA. Degradation of the product can occur if the reaction is allowed to proceed for too long or at elevated temperatures.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.Monitor reaction completion by HPLC or TLC. Consider extending the reaction time or slightly increasing the amount of TFAA.
Loss of product during work-up.Optimize extraction and filtration procedures. Ensure the pH is appropriately adjusted during the aqueous wash to minimize product solubility in the aqueous phase.
Degradation of starting material or product.Ensure the reaction temperature is maintained below 10 °C during TFAA addition. Use high-purity starting materials.
Product is Colored (e.g., yellow or brown) Impurities in the starting ethyl 4-aminobenzoate.Recrystallize the starting material before use.
Side reactions due to localized overheating.Improve stirring efficiency and slow down the addition rate of TFAA.
Difficulty in Product Crystallization Residual solvent or impurities.Ensure the product is thoroughly dried. Consider a solvent-antisolvent recrystallization or trituration to induce crystallization.
Incorrect solvent system for recrystallization.Screen different solvent systems. A common system is ethyl acetate/heptane or toluene/heptane.
Inconsistent Crystal Form Variations in cooling rate or solvent composition.Standardize the cooling profile and solvent ratios for recrystallization. Seeding with a small amount of the desired crystal form can also be beneficial.
Presence of Unreacted Ethyl 4-aminobenzoate in Final Product Insufficient amount of TFAA.Ensure accurate weighing and addition of reagents. A slight excess of TFAA (e.g., 1.05 equivalents) can be used, but this may require a more rigorous purification.
Presence of Trifluoroacetic Acid in Final Product Incomplete removal during work-up.Perform thorough aqueous washes with a mild base (e.g., sodium bicarbonate solution) until the pH of the aqueous layer is neutral.

Experimental Protocols

Key Experiment: Scale-up Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
Ethyl 4-aminobenzoate165.191.00 kg1.00
Trifluoroacetic Anhydride (TFAA)210.031.33 kg (0.89 L)1.05
Dichloromethane (DCM)-10 L-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-2 L-
Anhydrous Magnesium Sulfate-500 g-

Procedure:

  • Reaction Setup: Charge a 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet with ethyl 4-aminobenzoate (1.00 kg) and dichloromethane (10 L).

  • Cooling: Cool the stirred suspension to 0-5 °C using a circulating chiller.

  • TFAA Addition: Add trifluoroacetic anhydride (1.33 kg) to the dropping funnel. Add the TFAA dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 1 hour. Monitor the reaction progress by HPLC until the consumption of ethyl 4-aminobenzoate is complete.

  • Quenching and Work-up: Slowly pour the reaction mixture into a separate vessel containing 5 L of cold water. Stir for 15 minutes. Separate the organic layer.

  • Washes: Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (2 x 2 L) until the pH of the aqueous layer is ≥ 7.

    • Brine (2 L).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (500 g), stir for 30 minutes, and then filter.

  • Solvent Removal: Concentrate the filtrate under reduced pressure at a temperature below 40 °C to obtain a solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure this compound.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Visualizations

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage A Charge Ethyl 4-aminobenzoate and DCM B Cool to 0-5 °C A->B C Slowly Add TFAA (maintain T < 10 °C) B->C D Reaction Monitoring (HPLC) C->D E Quench with Water D->E F Aqueous Washes (NaHCO3, Brine) E->F G Dry Organic Layer (MgSO4) F->G H Solvent Removal G->H I Recrystallization H->I J Vacuum Drying I->J

Caption: Workflow for the scale-up synthesis of this compound.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Purity Issues Start Synthesis Issue Encountered Q_Yield Check Reaction Completion (HPLC) Start->Q_Yield Q_Purity Product Colored? Start->Q_Purity A_Yield1 Incomplete? -> Extend Reaction Time Q_Yield->A_Yield1 No A_Yield2 Complete? -> Check Work-up Losses Q_Yield->A_Yield2 Yes A_Purity1 Yes -> Purify Starting Material or Improve Temp. Control Q_Purity->A_Purity1 Yes Q_Impurity Unreacted SM or Acidic Impurities? Q_Purity->Q_Impurity No A_Impurity1 SM -> Adjust Stoichiometry Q_Impurity->A_Impurity1 Unreacted SM A_Impurity2 Acid -> More Washes Q_Impurity->A_Impurity2 Acidic

Caption: Troubleshooting decision tree for common synthesis issues.

Validation & Comparative

A Comparative Analysis of Ethyl 4-aminobenzoate and Ethyl 4-[(trifluoroacetyl)amino]benzoate: Established Activity vs. Theoretical Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of Ethyl 4-aminobenzoate (commonly known as benzocaine) and its derivative, Ethyl 4-[(trifluoroacetyl)amino]benzoate. While extensive data exists for benzocaine, this guide also explores the theoretical impact of trifluoroacetylation on its biological profile, offering insights into the potential activities of this compound, for which direct experimental data is currently limited.

Executive Summary

Ethyl 4-aminobenzoate is a well-established local anesthetic with a long history of clinical use. Its mechanism of action involves the blockade of voltage-gated sodium channels, preventing nerve impulse transmission. Beyond its anesthetic properties, benzocaine and its derivatives have been investigated for a range of other biological activities, including antimicrobial and anticancer effects.

In contrast, this compound is a less-studied compound. The introduction of a trifluoroacetyl group to the amino moiety of benzocaine is expected to significantly alter its physicochemical properties, such as lipophilicity and metabolic stability. These changes could, in turn, modulate its biological activity, potentially leading to enhanced or novel therapeutic properties. This guide provides a data-driven overview of Ethyl 4-aminobenzoate and a theoretical exploration of the potential activities of its trifluoroacetylated counterpart, based on the known effects of this chemical modification.

Comparative Overview of Biological Activities

Due to the limited availability of direct experimental data for this compound, a direct quantitative comparison is not feasible. The following tables summarize the known activities of Ethyl 4-aminobenzoate and provide a hypothetical comparison for this compound based on established structure-activity relationships of trifluoromethyl-containing compounds.

Table 1: Summary of Known Biological Activities of Ethyl 4-aminobenzoate (Benzocaine)

Biological ActivityExperimental EvidenceKey Findings
Local Anesthetic Extensive in vivo and clinical dataEffective topical and local anesthetic.
Antimicrobial In vitro studies on various derivativesSchiff base and other derivatives show activity against a range of bacteria and fungi.[1][2]
Anticancer In vitro studies on various derivativesCertain benzocaine derivatives exhibit cytotoxicity against cancer cell lines like HepG-2, HCT-116, and MCF-7.[2][3]
Anti-inflammatory Limited data on some analoguesSome derivatives have shown modest anti-inflammatory effects.[4]

Table 2: Hypothetical Comparison of Potential Biological Activities

Biological ActivityEthyl 4-aminobenzoateThis compound (Hypothetical)Rationale for Hypothetical Activity
Local Anesthetic Potency EstablishedPotentially ModifiedThe trifluoroacetyl group can alter lipophilicity and binding affinity to sodium channels.
Duration of Action Relatively ShortPotentially LongerIncreased metabolic stability due to the strong carbon-fluorine bonds may prolong the compound's half-life.[5]
Antimicrobial Activity Weak (derivatives are more potent)Potentially EnhancedThe trifluoromethyl group is a known pharmacophore in several antimicrobial agents.[6]
Anti-inflammatory Activity Weak (derivatives are more potent)Potentially EnhancedN-trifluoroacetyl groups have been associated with anti-inflammatory properties in other classes of compounds.[7]
Anticancer Activity Low (derivatives are more potent)Potentially EnhancedThe trifluoromethyl moiety is present in several anticancer drugs and can enhance cytotoxic potential.

Mechanism of Action: Sodium Channel Blockade

The primary mechanism of local anesthetic action for compounds like Ethyl 4-aminobenzoate is the blockade of voltage-gated sodium channels in nerve cell membranes. This prevents the influx of sodium ions required for the generation and propagation of action potentials, thereby inhibiting nerve conduction and producing a numbing sensation.

G Mechanism of Action of Local Anesthetics cluster_neuron Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Blockade Blockade of Sodium Influx Na_Channel->Blockade Nerve_Impulse Nerve Impulse Propagation Local_Anesthetic Local Anesthetic (e.g., Ethyl 4-aminobenzoate) Local_Anesthetic->Na_Channel Binds to receptor site Blockade->Nerve_Impulse Inhibits

Caption: Local anesthetics block nerve impulse propagation by inhibiting sodium channels.

Experimental Protocols

To experimentally validate the hypothetical activities of this compound and compare it with Ethyl 4-aminobenzoate, a series of in vitro and in vivo assays would be required.

Protocol: In Vitro Antibacterial Susceptibility Testing (Microdilution Method)

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are selected.

  • Preparation of Compounds: Stock solutions of Ethyl 4-aminobenzoate and this compound are prepared in a suitable solvent (e.g., DMSO).

  • Microdilution Assay:

    • Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

    • Each well is inoculated with a standardized bacterial suspension.

    • Positive (broth with bacteria) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Data Analysis: The MIC values for both compounds are compared to determine their relative antibacterial potency.

Hypothetical Experimental Workflow

The following diagram illustrates a logical workflow for a comprehensive comparison of the two compounds.

G Comparative Experimental Workflow Start Compound Synthesis & Characterization In_Vitro In Vitro Screening Start->In_Vitro Anesthetic Sodium Channel Patch Clamp In_Vitro->Anesthetic Antimicrobial MIC Determination In_Vitro->Antimicrobial Anticancer Cytotoxicity Assays (e.g., MTT) In_Vitro->Anticancer In_Vivo In Vivo Evaluation Anesthetic->In_Vivo PK_PD Pharmacokinetic/ Pharmacodynamic Modeling Antimicrobial->PK_PD Anticancer->In_Vivo Anesthetic_Model Rodent Model of Local Anesthesia In_Vivo->Anesthetic_Model Toxicity_Model Acute Toxicity Studies In_Vivo->Toxicity_Model Anesthetic_Model->PK_PD Toxicity_Model->PK_PD Conclusion Comparative Activity Profile PK_PD->Conclusion

Caption: A workflow for the synthesis, screening, and evaluation of the two compounds.

Conclusion and Future Directions

Ethyl 4-aminobenzoate is a valuable molecule in medicinal chemistry, serving both as a local anesthetic and a scaffold for the development of new therapeutic agents. The trifluoroacetylation of its amino group to form this compound presents an intriguing possibility for modulating its biological activity. Based on the known effects of the trifluoroacetyl moiety, it is plausible that this modification could lead to a compound with an altered anesthetic profile and potentially enhanced antimicrobial or anticancer activities.

However, it is imperative to underscore that these are currently hypotheses. Rigorous experimental investigation is required to elucidate the actual biological profile of this compound and to validate any potential therapeutic advantages over its parent compound. Future research should focus on the synthesis and comprehensive biological evaluation of this derivative to determine its true potential in drug discovery and development.

References

A Comparative Guide to Trifluoroacetyl Protecting Groups in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The trifluoroacetyl (TFA) group, a less common but highly effective tool for the protection of amines, offers a unique set of advantages, particularly in terms of its stability and selective removal. This guide provides an objective comparison of the TFA protecting group with other widely used amine protecting groups, supported by experimental data and detailed protocols.

The Trifluoroacetyl Group: An Overview

The trifluoroacetyl group is introduced to an amine functionality, converting it into a trifluoroacetamide. This transformation effectively masks the nucleophilicity and basicity of the amine, preventing it from participating in undesired side reactions. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical properties of the resulting amide, rendering it stable to acidic conditions while being readily cleavable under mild basic or specific reductive conditions.

Performance Comparison with Alternative Protecting Groups

The choice of a protecting group is dictated by the specific requirements of the synthetic route, including the stability towards various reagents and the ease of removal without affecting other functional groups. The following tables provide a quantitative comparison of the trifluoroacetyl group with other common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc).

Table 1: Comparison of Protection and Deprotection Conditions and Yields

Protecting GroupProtection ReagentTypical Conditions for ProtectionTypical Yield (%)Deprotection ReagentsTypical Conditions for DeprotectionTypical Yield (%)
Trifluoroacetyl (TFA) Trifluoroacetic anhydride (TFAA)Amine, TFAA, Solvent (e.g., CH2Cl2), Room Temp, 1-3 h>951. K2CO3/MeOH2. NaBH4/EtOH1. K2CO3, MeOH, Room Temp, 1-17 h2. NaBH4, EtOH/THF, Room Temp, 1 h>90
Boc Di-tert-butyl dicarbonate (Boc)2OAmine, (Boc)2O, Base (e.g., Et3N, DMAP), Solvent (e.g., CH2Cl2, THF), Room Temp, 1-12 h>95Strong Acid (e.g., TFA, HCl)TFA/CH2Cl2 (1:1), Room Temp, 30 min>95
Cbz Benzyl chloroformateAmine, Benzyl chloroformate, Base (e.g., NaHCO3), Solvent (e.g., H2O/Dioxane), 0 °C to Room Temp, 2-4 h>90H2, Pd/CH2 (1 atm), Pd/C, Solvent (e.g., MeOH, EtOAc), Room Temp, 1-16 h>95
Fmoc Fmoc-Cl, Fmoc-OSuAmine, Fmoc reagent, Base (e.g., NaHCO3), Solvent (e.g., Dioxane/H2O), Room Temp, 1-4 h>95Base (e.g., Piperidine)20% Piperidine in DMF, Room Temp, 10-30 min>95

Table 2: Stability of Protecting Groups under Various Conditions

Protecting GroupStrongly Acidic (e.g., TFA, HCl)Strongly Basic (e.g., NaOH, KOtBu)Catalytic Hydrogenation (H2, Pd/C)Nucleophiles (e.g., Hydrazine)
Trifluoroacetyl (TFA) StableLabile StableStable
Boc Labile StableStableStable
Cbz StableStableLabile Stable
Fmoc StableLabile StableLabile

Orthogonality in Complex Syntheses

A key advantage of the trifluoroacetyl group is its orthogonality with other commonly used protecting groups.[1][2][3] As illustrated in the stability table, the TFA group is stable to the acidic conditions used to remove Boc groups and the hydrogenolysis conditions used to cleave Cbz groups. This allows for the selective deprotection of different amine functionalities within the same molecule, a critical aspect in the synthesis of complex molecules like peptides and natural products.

Orthogonality cluster_conditions Deprotection Conditions TFA R-NH-TFA Amine R-NH2 TFA->Amine Mild Base (e.g., K2CO3/MeOH) Boc R-NH-Boc Boc->Amine Strong Acid (e.g., TFA) Cbz R-NH-Cbz Cbz->Amine H2, Pd/C Mild Base Mild Base Strong Acid Strong Acid H2, Pd/C H2, Pd/C

Orthogonality of TFA, Boc, and Cbz protecting groups.

Experimental Protocols

The following are detailed methodologies for the protection of an amine with the trifluoroacetyl group and its subsequent removal.

Protocol 1: Protection of an Amine using Trifluoroacetic Anhydride

This protocol describes the general procedure for the N-trifluoroacetylation of a primary or secondary amine.

Materials:

  • Amine substrate

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous dichloromethane (CH2Cl2)

  • Triethylamine (optional, as a scavenger for the generated trifluoroacetic acid)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve the amine substrate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic anhydride (1.1 - 1.5 eq) dropwise to the stirred solution. If the amine substrate is sensitive to acid, triethylamine (1.2 eq) can be added prior to the TFAA.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-trifluoroacetylated product.

  • Purify the product by column chromatography or recrystallization as needed.

Protection_Workflow start Start dissolve Dissolve amine in anhydrous CH2Cl2 start->dissolve cool Cool to 0 °C dissolve->cool add_tfaa Add trifluoroacetic anhydride cool->add_tfaa react Stir at room temperature (1-3 h) add_tfaa->react quench Quench with NaHCO3 (aq) react->quench extract Extract with CH2Cl2 quench->extract wash_dry Wash with brine and dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify product concentrate->purify end End purify->end

Workflow for amine protection with TFAA.
Protocol 2: Deprotection of a Trifluoroacetamide using Potassium Carbonate in Methanol

This protocol outlines a mild basic hydrolysis for the removal of the trifluoroacetyl group.

Materials:

  • N-trifluoroacetylated substrate

  • Potassium carbonate (K2CO3)

  • Methanol (MeOH)

  • Water

  • Dichloromethane or other suitable organic solvent for extraction

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve the N-trifluoroacetylated substrate (1.0 eq) in methanol in a round-bottom flask.

  • Add potassium carbonate (2.0 - 5.0 eq) to the solution.[4]

  • Stir the mixture at room temperature for 1-17 hours. The reaction progress should be monitored by TLC.[4]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amine by column chromatography or other appropriate methods if necessary.

Protocol 3: Reductive Deprotection of a Trifluoroacetamide using Sodium Borohydride

This protocol describes a reductive method for the cleavage of the trifluoroacetyl group.

Materials:

  • N-trifluoroacetylated substrate

  • Sodium borohydride (NaBH4)

  • Ethanol (EtOH)

  • Tetrahydrofuran (THF)

  • Water

  • Dichloromethane or other suitable organic solvent for extraction

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve the N-trifluoroacetylated substrate (1.0 eq) in a 1:1 mixture of ethanol and tetrahydrofuran in a round-bottom flask.[5]

  • Add sodium borohydride (excess, e.g., 10 eq) portion-wise to the stirred solution at room temperature.[5] Be aware of gas evolution (hydrogen).

  • Stir the reaction mixture for approximately 1 hour, monitoring by TLC.[5]

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Extract the aqueous residue with a suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate to yield the deprotected amine.

  • Purify the product as needed.

Conclusion

The trifluoroacetyl protecting group presents a valuable and robust alternative to more conventional amine protecting groups. Its stability in acidic and hydrogenolytic environments, coupled with its facile removal under mild basic or specific reductive conditions, makes it an excellent choice for complex, multi-step syntheses where orthogonality is paramount. For researchers and drug development professionals, a thorough understanding of the TFA group's characteristics and its comparative performance can unlock more efficient and elegant synthetic strategies.

References

Validating the Structure of Ethyl 4-[(trifluoroacetyl)amino]benzoate: An NMR-Based Comparison

Author: BenchChem Technical Support Team. Date: November 2025

The structural elucidation of novel or modified compounds is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for this purpose, providing detailed information about the molecular structure of a sample. This guide provides a comparative analysis of the NMR data for Ethyl 4-[(trifluoroacetyl)amino]benzoate, contrasting it with its precursor, Ethyl 4-aminobenzoate, to validate its structure.

Comparison of NMR Spectral Data

The introduction of the trifluoroacetyl group to the amino moiety of Ethyl 4-aminobenzoate induces significant changes in the chemical environment of the nearby protons, carbons, and introduces a fluorine signal. These changes are observable in the respective ¹H, ¹³C, and ¹⁹F NMR spectra.

NucleusFunctional GroupEthyl 4-aminobenzoate (Experimental Data)This compound (Expected Shifts)Rationale for Shift
¹H Aromatic (Ha)~7.8 ppm (d, 2H)~8.1 ppm (d, 2H)Deshielding due to the electron-withdrawing trifluoroacetyl group.
Aromatic (Hb)~6.6 ppm (d, 2H)~7.7 ppm (d, 2H)Significant deshielding of protons ortho to the acylated nitrogen.
-CH₂- (Ethyl)~4.3 ppm (q, 2H)~4.4 ppm (q, 2H)Minor change, as it is distant from the modification site.
-CH₃ (Ethyl)~1.3 ppm (t, 3H)~1.4 ppm (t, 3H)Negligible change, as it is distant from the modification site.
-NH₂~4.1 ppm (s, 2H)-Disappearance of the amine protons, replaced by an NH proton signal (likely broad and further downfield, ~9-11 ppm).
¹³C C=O (Ester)~166.8 ppm~166.5 ppmMinor change in the ester carbonyl carbon.
C1 (Aromatic)~119.7 ppm~122 ppmDeshielding of the carbon attached to the acylated nitrogen.
C2/C6 (Aromatic)~131.5 ppm~131 ppmMinor change in the aromatic carbons ortho to the ester group.
C3/C5 (Aromatic)~113.7 ppm~118 ppmDeshielding of the aromatic carbons ortho to the acylated nitrogen.
C4 (Aromatic)~151.0 ppm~145 ppmShielding of the carbon para to the ester, influenced by the amide resonance.
C=O (Amide)-~156 ppm (q)Appearance of the amide carbonyl carbon, showing coupling to fluorine.
CF₃-~116 ppm (q)Appearance of the trifluoromethyl carbon, with a characteristic quartet due to ¹JCF coupling.
-CH₂- (Ethyl)~60.3 ppm~61 ppmMinor change.
-CH₃ (Ethyl)~14.4 ppm~14 ppmMinor change.
¹⁹F -CF₃-~-76 ppm (s)A sharp singlet is expected for the trifluoroacetyl group in the absence of other fluorine atoms.

Experimental Protocols

NMR Sample Preparation: Approximately 5-10 mg of the analyte (Ethyl 4-aminobenzoate or this compound) was dissolved in 0.5-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), containing 0.1% Tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

NMR Data Acquisition: Spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans.

  • ¹³C NMR: Spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024-2048 scans.

  • ¹⁹F NMR: Spectra were acquired with a spectral width of -200 to 200 ppm, a relaxation delay of 1 second, and 64-128 scans. All chemical shifts are reported in parts per million (ppm) relative to TMS (for ¹H and ¹³C) or an external standard like CFCl₃ (for ¹⁹F).

Structural Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of this compound using NMR spectroscopy, starting from its precursor.

G cluster_precursor Precursor Analysis cluster_synthesis Synthesis cluster_product Product Analysis cluster_validation Validation precursor Ethyl 4-aminobenzoate nmr_precursor Acquire ¹H and ¹³C NMR precursor->nmr_precursor synthesis Trifluoroacetylation precursor->synthesis React with (CF₃CO)₂O data_precursor ¹H: Aromatic (7.8, 6.6 ppm) -CH₂- (4.3 ppm), -CH₃ (1.3 ppm) ¹³C: C=O (166.8 ppm) Aromatic (113-151 ppm) nmr_precursor->data_precursor comparison Compare Precursor and Product Spectra data_precursor->comparison product This compound synthesis->product nmr_product Acquire ¹H, ¹³C, and ¹⁹F NMR product->nmr_product data_product ¹H: Downfield shifts ¹³C: New C=O, CF₃ signals ¹⁹F: Signal around -76 ppm nmr_product->data_product data_product->comparison validation Structure Validated comparison->validation Confirm expected chemical shifts

Caption: Workflow for NMR-based structural validation.

Alternative Validation Methods

While NMR is a primary tool, other spectroscopic and analytical methods can be employed for cross-validation:

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the addition of the trifluoroacetyl group (an increase of 96 amu from the precursor). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Can show the disappearance of the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) and the appearance of a new amide N-H stretch (around 3200-3300 cm⁻¹) and a prominent amide C=O stretch (around 1700 cm⁻¹).

  • X-ray Crystallography: If a suitable single crystal can be grown, this technique provides unambiguous proof of the molecular structure.

A Comparative Analysis of Ethyl 4-[(trifluoroacetyl)amino]benzoate and Commercial Local Anesthetics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the predicted bioactivity of the novel compound, Ethyl 4-[(trifluoroacetyl)amino]benzoate, against established local anesthetics: lidocaine, benzocaine, and procaine. This analysis is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships and potential therapeutic applications of new chemical entities in the field of local anesthesia.

Due to the absence of published experimental data for this compound, its bioactivity profile has been predicted based on established principles of medicinal chemistry and the known effects of its structural components. Direct experimental validation is required to confirm these predictions.

Comparative Overview of Physicochemical and Biological Properties

The following table summarizes the key physicochemical and biological properties of this compound and the comparator local anesthetics.

PropertyThis compoundLidocaineBenzocaineProcaine
Chemical Structure (Structure to be inserted)(Structure to be inserted)(Structure to be inserted)(Structure to be inserted)
IUPAC Name This compound2-(diethylamino)-N-(2,6-dimethylphenyl)acetamideEthyl 4-aminobenzoate2-(diethylamino)ethyl 4-aminobenzoate
Molecular Formula C₁₁H₁₀F₃NO₃C₁₄H₂₂N₂OC₉H₁₁NO₂C₁₃H₂₀N₂O₂
Molecular Weight ( g/mol ) 261.20234.34[1]165.19[2]236.31[3]
LogP (Predicted/Experimental) Predicted: ~2.5-3.02.44[1]1.872.13
pKa Predicted: ~7.5-8.57.93.59.0[4]
Anesthetic Class Predicted: Ester-typeAmide-typeEster-typeEster-type
Potency (IC₅₀ for Na⁺ Channel Block) Predicted: High~200 µM (tonic block)[5]Lower than lidocaine~60-200 µM (tonic block)
Onset of Action Predicted: Intermediate to FastFastFastSlow
Duration of Action (in vivo) Predicted: Intermediate to LongShort to Intermediate (~1-2 hours)Short (~15-30 minutes)Short (~30-60 minutes)
Metabolism Predicted: Plasma esterasesHepatic enzymesPlasma esterasesPlasma esterases[4]

Note: The values for this compound are predictive and have not been experimentally determined. The data for the established anesthetics are sourced from various studies and may exhibit some variability.

Predicted Bioactivity of this compound

Based on the principles of local anesthetic structure-activity relationships (SAR), the bioactivity of this compound can be predicted:

  • Potency: The presence of the trifluoroacetyl group, a strong electron-withdrawing group, on the amino nitrogen is expected to significantly increase the molecule's potency. Electron-withdrawing substituents on the aromatic ring of local anesthetics are known to enhance their ability to block sodium channels. Therefore, it is predicted that this compound will exhibit a high potency, potentially greater than that of procaine and possibly comparable to or exceeding that of lidocaine.

  • Duration of Action: The trifluoroacetyl group may also influence the compound's duration of action. Increased lipophilicity, which is predicted for this molecule, generally correlates with a longer duration of action as the drug can partition more effectively into the nerve membrane and is cleared more slowly from the site of administration. However, the ester linkage suggests that it will be susceptible to hydrolysis by plasma esterases, which could shorten its duration of action compared to amide-type anesthetics like lidocaine. Therefore, an intermediate to long duration of action is predicted.

  • Onset of Action: The onset of action is influenced by a compound's pKa and lipophilicity. A pKa in the physiological range will allow for a sufficient concentration of the uncharged base to penetrate the nerve membrane. The predicted pKa and lipophilicity of this compound suggest an intermediate to fast onset of action.

Mechanism of Action of Local Anesthetics

Local anesthetics exert their effects by blocking the propagation of action potentials in nerve fibers. This is achieved through the inhibition of voltage-gated sodium channels in the neuronal cell membrane.

Local_Anesthetic_Pathway cluster_membrane Nerve Cell Membrane Na_Channel_Resting Voltage-Gated Na+ Channel (Resting State) Na_Channel_Open Voltage-Gated Na+ Channel (Open State) Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive State) Na_Channel_Open->Na_Channel_Inactive Inactivates Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Allows Blockade Channel Blockade Nerve_Impulse Nerve Impulse (Action Potential) Depolarization Membrane Depolarization Nerve_Impulse->Depolarization Initiates Depolarization->Na_Channel_Resting Opens Na_Influx->Depolarization Further Depolarization Local_Anesthetic Local Anesthetic (LA) Local_Anesthetic->Na_Channel_Open Binds to intracellular side No_Impulse No Nerve Impulse (Anesthesia) Blockade->No_Impulse Results in

Figure 1: Simplified signaling pathway of local anesthetic action. Local anesthetics block voltage-gated sodium channels, preventing nerve impulse transmission.

Experimental Protocols for Evaluation

The bioactivity of a novel local anesthetic candidate like this compound would be rigorously assessed through a series of in vitro and in vivo experiments.

In Vitro Assay: Patch-Clamp Electrophysiology

Objective: To determine the potency and mechanism of sodium channel blockade.

Methodology:

  • Cell Culture: Use a cell line stably expressing a specific subtype of voltage-gated sodium channels (e.g., Nav1.7, which is prevalent in pain-sensing neurons).

  • Patch-Clamp Recording: Employ the whole-cell patch-clamp technique to record sodium currents from individual cells.

  • Drug Application: Perfuse the cells with increasing concentrations of the test compound.

  • Data Acquisition: Measure the reduction in the peak sodium current at each concentration.

  • Analysis: Construct a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) to quantify the potency of the compound. Investigate the state-dependence of the block by applying different voltage protocols to determine if the drug preferentially binds to the resting, open, or inactivated state of the channel.

In Vivo Assay: Rat Sciatic Nerve Block Model

Objective: To assess the in vivo efficacy, onset, and duration of local anesthesia.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Anesthesia and Nerve Exposure: Anesthetize the rat and surgically expose the sciatic nerve.

  • Drug Administration: Inject a defined volume and concentration of the test compound perineurally (around the sciatic nerve).

  • Assessment of Sensory Blockade: Monitor the withdrawal response to a noxious stimulus (e.g., thermal or mechanical) applied to the hind paw innervated by the sciatic nerve. The absence of a withdrawal response indicates a successful sensory block.

  • Assessment of Motor Blockade: Evaluate motor function by observing the animal's gait and righting reflex.

  • Data Collection: Record the time to onset of the block (loss of sensory/motor function) and the duration of the block (time until recovery of function).

  • Comparative Analysis: Perform parallel experiments with vehicle control and positive controls (lidocaine, benzocaine, procaine) to compare the efficacy of the test compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development A1 Compound Synthesis & Characterization A2 Patch-Clamp Electrophysiology (Sodium Channel Blockade) A1->A2 A3 Determine IC₅₀ & Mechanism of Action A2->A3 B1 Animal Model Selection (e.g., Rat Sciatic Nerve Block) A3->B1 Promising Candidate B2 Dose-Ranging Studies (Efficacy & Toxicity) B1->B2 B3 Determine Onset and Duration of Anesthesia B2->B3 C1 Pharmacokinetic Studies (ADME) B3->C1 Efficacious Candidate C2 Toxicology & Safety Pharmacology C1->C2 C3 Formulation Development C2->C3

Figure 2: A typical experimental workflow for the evaluation of a novel local anesthetic candidate.

Conclusion

While direct experimental data for this compound is currently unavailable, a systematic analysis based on the established structure-activity relationships of local anesthetics predicts that it may be a potent and long-acting local anesthetic. The presence of the electron-withdrawing trifluoroacetyl group is a key structural feature that is anticipated to enhance its bioactivity. Further in vitro and in vivo studies, following the experimental protocols outlined in this guide, are essential to validate these predictions and to fully characterize the pharmacological profile of this novel compound. This information will be crucial for determining its potential as a new therapeutic agent for local anesthesia.

References

Comparative Analysis of Benzothiazole Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Initial research into the comparative analysis of "Ethyl 4-[(trifluoroacetyl)amino]benzoate" derivatives revealed a significant gap in publicly available data. This specific scaffold and its analogs have not been extensively explored in comparative studies, limiting the possibility of a detailed guide on their structure-activity relationships. To provide a valuable resource for researchers in drug development, this guide shifts focus to a well-investigated and structurally relevant class of heterocyclic compounds: benzothiazole derivatives .

Benzothiazoles are a prominent scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The extensive research on benzothiazole derivatives allows for a comprehensive comparative analysis, complete with experimental data, detailed protocols, and pathway visualizations, aligning with the core requirements of this guide. This analysis will serve as a practical example of structure-activity relationship (SAR) studies and their importance in drug discovery.

Anticancer Activity of Benzothiazole Derivatives

A significant body of research has focused on the anticancer properties of benzothiazole derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of a series of synthesized benzothiazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDModificationHCT-116 (Colon) IC50 (µM)HEPG-2 (Liver) IC50 (µM)MCF-7 (Breast) IC50 (µM)Reference
4a 2-(4-Fluorophenyl)5.617.923.84[4]
4b 2-(4-Chlorophenyl)29.9234.6822.27[4]
4d 2-(4-Bromophenyl)26.7821.1315.48[4]
L1 2-(4-Aminophenyl)-Selective Inhibition-[5]
L1Pt Platinum(II) complex of L1-Selective Inhibition-[5]
B7 6-chloro-N-(4-nitrobenzyl)---[6]
4d 2-((5-chlorobenzothiazol-2-yl)thio)-N'-(4-(4-methylpiperidin-1-yl)benzylidene)acetohydrazideSelective Cytotoxicity--[7]

Note: "-" indicates data not available in the cited source. "Selective Inhibition" indicates that the compound showed notable activity against the cell line without a specific IC50 value being provided in the abstract.

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR insights:

  • Substitution at the 2-position of the benzothiazole ring significantly influences anticancer activity. For instance, the nature of the substituent on the phenyl ring at the 2-position can dramatically alter the cytotoxicity.[8]

  • Halogen substitution plays a crucial role. Compound 4a , with a fluorine atom at the para position of the 2-phenyl ring, demonstrated the highest potency across the tested cell lines in its series.[4]

  • The presence of specific functional groups can enhance activity. For example, the introduction of a platinum(II) complex in L1Pt was explored to create synergistic anticancer effects.[5]

  • Modifications at the 6-position of the benzothiazole ring are also critical. The 6-chloro substitution in compound B7 was found to be a key feature for its potent anticancer and anti-inflammatory activities.[6]

Antimicrobial Activity of Benzothiazole Derivatives

Benzothiazole derivatives have also been extensively investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens.

Comparative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values for a selection of benzothiazole derivatives against representative bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDTarget OrganismMIC (µg/mL)Standard DrugStandard Drug MIC (µg/mL)Reference
A1 Escherichia coliPromising ActivityCiprofloxacin-[1][9]
A2 Staphylococcus aureusPromising ActivityCiprofloxacin-[1][9]
A9 Aspergillus nigerSignificant ActivityAmphotericin-B-[1][9]
Thiophene 13 Staphylococcus aureus3.125Chloramphenicol3.125[10]
Thiazole 3 Aspergillus fumigatus6.25--[10]
2j Various Bacteria0.23–0.94 (mg/mL)--[11][12]
2d Various Fungi0.06–0.47 (mg/mL)--[11][12]

Note: "Promising Activity" and "Significant Activity" indicate that the compounds showed notable antimicrobial effects, though specific MIC values were not provided in the abstract. "-" indicates data not available in the cited source.

Structure-Activity Relationship (SAR) Insights

The antimicrobial SAR for benzothiazole derivatives highlights the following:

  • The nature of the substituent at the 2-position is a key determinant of antimicrobial potency. Thiazole, thiophene, and pyrazole moieties introduced at this position have been shown to yield compounds with significant antibacterial and antifungal activities.[10]

  • Specific structural modifications can enhance efficacy against particular microbial strains. For instance, thiophene derivative 13 showed activity equal to that of chloramphenicol against S. aureus.[10]

  • Hybrid molecules incorporating other heterocyclic rings can lead to potent antimicrobial agents. The combination of benzothiazole with moieties like thiazolidinone has resulted in derivatives with broad-spectrum activity.

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

The antiproliferative effects of the synthesized benzothiazole derivatives are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7][13]

  • Cell Seeding: Human cancer cell lines (e.g., HCT-116, HEPG-2, MCF-7) are seeded in 96-well plates at a density of approximately 5 × 10^3 to 1 × 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

  • IC50 Determination: The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial and fungal strains are cultured overnight in appropriate broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi). The cultures are then diluted to achieve a standardized inoculum concentration (e.g., 5 × 10^5 CFU/mL for bacteria).

  • Serial Dilution of Compounds: The test compounds are serially diluted in the appropriate broth in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are included.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

PI3K/AKT Signaling Pathway

Several benzothiazole derivatives have been shown to induce apoptosis in cancer cells by modulating key signaling pathways, including the PI3K/AKT pathway.[14] This pathway is crucial for cell survival, proliferation, and growth.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzothiazole Benzothiazole Derivative Benzothiazole->AKT inhibits

Caption: PI3K/AKT signaling pathway and the inhibitory action of benzothiazole derivatives.

General Workflow for Evaluation of Benzothiazole Derivatives

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel benzothiazole derivatives.

workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_sar SAR & Optimization synthesis Synthesis of Benzothiazole Derivatives characterization Structural Characterization (NMR, MS, IR) synthesis->characterization anticancer Anticancer Screening (e.g., MTT Assay) characterization->anticancer antimicrobial Antimicrobial Screening (e.g., MIC Determination) characterization->antimicrobial pathway Signaling Pathway Analysis anticancer->pathway antimicrobial->pathway sar Structure-Activity Relationship (SAR) Analysis pathway->sar apoptosis Apoptosis Assays apoptosis->sar optimization Lead Optimization sar->optimization

Caption: General workflow for the synthesis and evaluation of benzothiazole derivatives.

While a direct comparative analysis of "this compound" derivatives is not feasible due to a lack of available data, the study of benzothiazole derivatives provides a robust and informative alternative for understanding the principles of structure-activity relationships in drug discovery. The extensive research on benzothiazoles demonstrates how systematic modifications to a core scaffold can lead to the identification of potent and selective agents for various therapeutic targets. The data and protocols presented in this guide offer a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development.

References

Comparative Analysis of UV Absorber Performance: Ethyl 4-aminobenzoate vs. Modern Commercial Sunscreen Filters

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The development of effective ultraviolet (UV) filters is a cornerstone of dermatological research and cosmetic science. While a vast array of UV absorbing agents are commercially available, the exploration of novel and existing compounds for enhanced efficacy, safety, and photostability is a continuous pursuit. This guide provides a comparative performance analysis of Ethyl 4-aminobenzoate (also known as Benzocaine or Et-PABA), an early-generation UV filter, against modern, widely-used commercial sunscreen agents. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the formulation and evaluation of photoprotective products.

It is critical to note that the compound "Ethyl 4-[(trifluoroacetyl)amino]benzoate" is not a recognized commercial UV filter, and there is no available scientific literature detailing its performance as a UV absorber. Therefore, this guide will focus on its well-documented parent compound, Ethyl 4-aminobenzoate, to provide a relevant and data-supported comparison.

Performance Data of UV Absorbing Agents

The efficacy of a UV filter is determined by its ability to absorb or block UV radiation across the UVA (320-400 nm) and UVB (290-320 nm) spectra. The following tables summarize key performance indicators for Ethyl 4-aminobenzoate and a selection of common organic (chemical) and inorganic (physical) UV filters used in commercial sunscreens.

Table 1: UV Absorption Characteristics of Selected Organic Filters

Compound Type Primary UV Range Peak Absorbance (λmax) Notes
Ethyl 4-aminobenzoate Organic UVB ~310 nm Relatively low photostability; use has declined[1].
Avobenzone Organic UVA ~357 nm Gold standard for UVA protection but is notoriously photounstable unless combined with stabilizers like Octocrylene[2][3][4].
Octocrylene Organic UVB, UVA II ~303 nm Often used to photostabilize other filters, particularly Avobenzone[2][5][6].
Homosalate Organic UVB ~306 nm Absorbs UVB rays and is often used in combination with other filters for broad-spectrum coverage[5][7].

| Octinoxate | Organic | UVB | ~310 nm | A common and effective UVB filter, but its use is declining due to environmental concerns and potential for endocrine disruption[2][7]. |

Table 2: Properties of Inorganic UV Filters

Compound Type Primary UV Range Mechanism Notes
Zinc Oxide (ZnO) Inorganic Broad Spectrum (UVA & UVB) Absorption, Reflection, Scattering Highly stable and effective; often preferred for sensitive skin. Can leave a white cast, though micronized versions reduce this effect[2][5][6][8].

| Titanium Dioxide (TiO2) | Inorganic | UVB, UVA II | Absorption, Reflection, Scattering | Very effective UVB protection. Often used with Zinc Oxide for comprehensive broad-spectrum coverage[5][6][7][8]. |

Experimental Protocols for UV Absorber Evaluation

The performance of sunscreen formulations and their active ingredients is quantified through standardized in vitro and in vivo testing protocols. These methods are essential for determining the Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF).

In Vitro SPF and UVA-PF Determination (ISO 24443 / ISO 23675)

This laboratory-based method is the preferred approach for assessing UVA protection and is a growing alternative for SPF testing, avoiding ethical concerns related to human testing[9][10].

  • Objective: To measure the UV transmittance through a thin film of a sunscreen product and calculate the SPF and UVA-PF values.

  • Substrate Preparation: A standardized amount of the test product (e.g., 1.3 mg/cm²) is applied to a roughened polymethylmethacrylate (PMMA) plate, which mimics the surface of the skin[9][11]. Application is often automated to ensure a uniform and reproducible film[9].

  • Initial Measurement: The product-treated plate is allowed to dry for a defined period. It is then placed in a spectrophotometer or spectroradiometer. The initial spectral transmittance of UV radiation from 290 to 400 nm is measured at multiple sites on the plate[12].

  • UV Irradiation: To account for photodegradation, the plate is exposed to a controlled dose of UV radiation from a solar simulator[12].

  • Final Measurement: After irradiation, the UV spectral transmittance measurement is repeated.

  • Calculation:

    • SPF: The in vitro SPF is calculated by integrating the product of the measured absorbance spectrum, the erythemal action spectrum, and the standard sun spectrum over the UV range (290-400 nm)[13].

    • UVA-PF: The UVA Protection Factor is calculated from the post-irradiation transmittance data, weighted with the Persistent Pigment Darkening (PPD) action spectrum[12][14].

    • Critical Wavelength (λc): This value is determined from the spectral absorbance data. It is the wavelength at which the integral of the absorbance spectrum from 290 nm reaches 90% of the total integral from 290 to 400 nm. A critical wavelength above 370 nm is required for a product to be classified as "broad-spectrum"[12][14].

In Vivo SPF Determination (ISO 24444)

This method remains the global standard for validating the SPF value claimed on a product label.

  • Objective: To determine the level of protection a product provides against sun-induced erythema (redness) on human skin.

  • Procedure:

    • A panel of human volunteers (typically 10 or more) is selected based on skin type[15].

    • A precise amount of the sunscreen product (2 mg/cm²) is applied to a designated area on the volunteer's back.

    • An adjacent, unprotected area serves as a control.

    • Both the protected and unprotected skin areas are exposed to a series of increasing doses of UV radiation from a laboratory solar simulator.

    • Approximately 16-24 hours later, the skin is visually assessed for erythema.

  • Calculation: The Minimal Erythemal Dose (MED) is identified as the lowest UV dose that produces the first perceptible, clearly defined redness for both protected (MEDp) and unprotected (MEDu) skin[10][15]. The SPF is the ratio of these two values: SPF = MEDp / MEDu [13]

Visualization of Experimental Workflow

The following diagram illustrates the standardized in vitro workflow for assessing the photoprotective efficacy of a UV filtering agent or a final sunscreen formulation.

G cluster_prep Phase 1: Sample Preparation cluster_measure1 Phase 2: Pre-Irradiation Analysis cluster_irrad Phase 3: Photostability Challenge cluster_measure2 Phase 4: Post-Irradiation Analysis & Calculation cluster_results Outputs Formulation UV Filter in Formulation Application Robotic Application (e.g., 1.3 mg/cm²) Formulation->Application PMMA_Plate PMMA Substrate (Roughened) PMMA_Plate->Application Drying Drying / Equilibration (15 min) Application->Drying Spectro_Pre Spectrophotometry (290-400 nm) Drying->Spectro_Pre Initial_Data Acquire Initial Transmittance Data (T₀) Spectro_Pre->Initial_Data UV_Source UV Irradiation (Solar Simulator) Initial_Data->UV_Source Spectro_Post Spectrophotometry (290-400 nm) UV_Source->Spectro_Post Final_Data Acquire Final Transmittance Data (T₁) Spectro_Post->Final_Data Calculation Calculate Performance Metrics Final_Data->Calculation SPF In Vitro SPF Calculation->SPF UVAPF UVA-PF Calculation->UVAPF CW Critical Wavelength (λc) Calculation->CW

Workflow for in vitro evaluation of sunscreen performance.

References

Comparative Efficacy of Ethyl 4-[(trifluoroacetyl)amino]benzoate in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical sciences, the development of effective drug delivery systems is paramount to enhancing therapeutic efficacy and patient compliance. This guide provides a comparative analysis of a novel prodrug candidate, Ethyl 4-[(trifluoroacetyl)amino]benzoate, against established drug delivery platforms. The comparison is based on key performance indicators and supported by standardized experimental protocols for evaluation.

Introduction to this compound as a Prodrug

This compound is a molecule designed with the potential to function as a prodrug. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active therapeutic agent. The rationale behind this molecule's design lies in the combination of a benzoate ester and a trifluoroacetyl group.

  • Benzoate Esters in Prodrugs: Benzoate esters are a common strategy to increase the lipophilicity of a drug. This enhanced lipophilicity can improve the drug's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, thereby increasing its oral bioavailability.

  • The Role of the Trifluoroacetyl Group: The trifluoroacetyl group is a known moiety for increasing the lipophilicity and metabolic stability of a compound. Its presence is hypothesized to further enhance the prodrug's ability to permeate tissues and protect the parent drug from premature degradation.

This guide will evaluate the hypothetical efficacy of this compound against three leading drug delivery technologies: polymeric nanoparticles, liposomes, and polymer-drug conjugates.

Comparative Analysis of Drug Delivery Systems

The efficacy of a drug delivery system is assessed based on several key parameters, including its ability to carry a sufficient amount of the drug, its physical characteristics, and its release profile. The following tables provide a summary of typical quantitative data for the alternative drug delivery systems.

Table 1: Drug Loading Capacity and Encapsulation Efficiency

Delivery SystemDrug ExampleDrug Loading Capacity (%)Encapsulation Efficiency (%)
Polymeric Nanoparticles (PLGA) Doxorubicin1.73 - 5.14[1]79.6[1]
Cisplatin>90[2]-
Liposomes Doxorubicin-85.99 - 98[3][4]
Paclitaxel~1-1.3 mg/mL>90[5][6]
Polymer-Drug Conjugates Cisplatin--

Drug Loading Capacity is defined as the weight of the drug in the formulation divided by the total weight of the formulation. Encapsulation Efficiency is the percentage of the initial drug that is successfully encapsulated in the delivery system.

Table 2: Physicochemical Properties

Delivery SystemDrug ExampleParticle Size (nm)Polydispersity Index (PDI)
Polymeric Nanoparticles (PLGA) -107.7 - 245.7[7]0.1 - 0.3[7]
Liposomes Doxorubicin100 - 170[8]< 0.2[8]
Paclitaxel< 200< 0.25[6]
Polymer-Drug Conjugates PEGylated Conjugates5.4 - 10.4 (Hydrodynamic Radii)-

Particle size and Polydispersity Index (PDI) are critical parameters that influence the stability, in vivo distribution, and cellular uptake of the drug delivery system. A PDI value below 0.3 is generally considered acceptable for a homogenous population of nanoparticles.[8]

Experimental Protocols

To ensure a standardized and objective comparison, the following detailed methodologies are proposed for the evaluation of this compound and its alternatives.

In Vitro Drug Release Study: Dialysis Method

This method simulates the release of the active drug from the delivery system into the systemic circulation.

Protocol:

  • Membrane Preparation: A dialysis membrane with a specific molecular weight cut-off (MWCO), typically 12-14 kDa, is soaked in the release medium (e.g., phosphate-buffered saline, PBS, pH 7.4) for at least 30 minutes to ensure it is fully wetted.[9]

  • Sample Preparation: A known concentration of the drug-loaded delivery system (e.g., a solution of this compound, or a suspension of nanoparticles or liposomes) is prepared in a small volume of the release medium.

  • Loading the Dialysis Bag: The prepared sample is loaded into the pre-treated dialysis bag, and both ends are securely clamped.

  • Release Study Setup: The sealed dialysis bag is placed in a larger vessel containing a defined volume of the release medium (e.g., 200 mL). The entire setup is maintained at 37°C with constant stirring (e.g., 100 rpm) to mimic physiological conditions.[10]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), a small aliquot of the release medium is withdrawn from the outer vessel.[11]

  • Medium Replenishment: An equal volume of fresh, pre-warmed release medium is immediately added back to the vessel to maintain a constant volume and sink conditions.[10]

  • Sample Analysis: The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

In Vivo Pharmacokinetic Study in a Rat Model

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of the drug in a living organism.

Protocol:

  • Animal Model: Male Wistar rats (180-200 g) are used for the study. The animals are housed in controlled conditions and fasted overnight before the experiment.

  • Drug Administration:

    • Intravenous (IV) Administration: A solution of the drug is administered as a single bolus injection into the tail vein. The typical maximum volume for a bolus injection is 5 ml/kg.

    • Oral (PO) Administration: The drug is administered directly into the stomach using an oral gavage needle. The typical volume for oral gavage in rats is 5 ml/kg.

  • Blood Sampling: At specific time points after drug administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours), blood samples (approximately 0.3 mL) are collected from the jugular vein or another appropriate site into heparinized tubes.

  • Plasma Preparation: The collected blood samples are centrifuged (e.g., at 10,000 rpm for 10 minutes) to separate the plasma. The plasma supernatant is then transferred to clean tubes and stored at -20°C until analysis.

  • Sample Preparation for Analysis:

    • Protein Precipitation: To 100 µL of plasma, 200 µL of a protein precipitation agent (e.g., acetonitrile) is added.

    • Vortexing and Centrifugation: The mixture is vortexed for 1 minute and then centrifuged at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Supernatant Collection: The clear supernatant is carefully transferred to a new tube.

  • HPLC-UV Analysis: An aliquot of the supernatant (e.g., 20 µL) is injected into an HPLC system equipped with a C18 column and a UV detector set at the appropriate wavelength for the drug. The mobile phase composition and flow rate are optimized for the specific drug being analyzed.

  • Data Analysis: The concentration of the drug in the plasma samples is determined by comparing the peak area to a standard curve. Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life are then calculated.

Visualizing the Experimental Workflows

To provide a clear overview of the evaluation process, the following diagrams illustrate the key steps in the experimental protocols.

in_vitro_release_workflow prep_membrane Prepare Dialysis Membrane load_bag Load Sample into Dialysis Bag prep_membrane->load_bag prep_sample Prepare Drug-loaded Sample prep_sample->load_bag setup_release Set up Release Experiment (37°C, stirring) load_bag->setup_release sampling Collect Aliquots at Time Intervals setup_release->sampling replenish Replenish Release Medium sampling->replenish analyze Analyze Drug Concentration (HPLC-UV) sampling->analyze replenish->setup_release

Caption: Workflow for the in vitro drug release study using the dialysis method.

in_vivo_pk_workflow drug_admin Drug Administration (IV or Oral) blood_sampling Blood Sampling at Predetermined Times drug_admin->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep sample_prep Sample Preparation (Protein Precipitation) plasma_prep->sample_prep hplc_analysis HPLC-UV Analysis sample_prep->hplc_analysis pk_analysis Pharmacokinetic Parameter Calculation hplc_analysis->pk_analysis

Caption: Workflow for the in vivo pharmacokinetic study in a rat model.

Conclusion

The evaluation of this compound as a potential drug delivery agent requires a systematic comparison against established platforms. While the prodrug approach offers the advantages of simplicity and potentially high drug loading, its efficacy in terms of controlled release and targeted delivery may be limited compared to more sophisticated systems like polymeric nanoparticles, liposomes, and polymer-drug conjugates.

The provided experimental protocols offer a robust framework for generating the necessary data to make an informed assessment. The in vitro release studies will elucidate the rate and extent of active drug liberation, while the in vivo pharmacokinetic studies will provide crucial information on the drug's behavior in a biological system. By objectively comparing the performance of this compound against the benchmark data presented for alternative systems, researchers can determine its viability and potential role in future drug development endeavors.

References

Navigating In-Vitro Cytotoxicity: A Comparative Guide for "Ethyl 4-[(trifluoroacetyl)amino]benzoate"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of a novel compound is a critical step in the safety and efficacy assessment. This guide provides a comparative framework for the in-vitro cytotoxicity testing of "Ethyl 4-[(trifluoroacetyl)amino]benzoate". Due to the current lack of publicly available cytotoxicity data for this specific compound, this document outlines the established methodologies and comparative controls to facilitate its evaluation.

The primary objective of in-vitro cytotoxicity testing is to assess the potential of a substance to cause damage to cells.[1] This is a crucial preliminary step in the development of new therapeutic agents and for the safety evaluation of any chemical compound that may come into contact with biological systems.[2]

Comparative Analysis of Cytotoxicity

To evaluate the cytotoxicity of a new chemical entity such as "this compound," its effects on cell viability and proliferation are compared against both negative and positive controls. This comparison allows for a clear interpretation of the compound's intrinsic toxicity.

Table 1: Comparative Cytotoxicity Data (Hypothetical)

CompoundAssay TypeCell LineIC50 (µM)% Cell Viability at 100 µM
This compound MTT HepG2 Data Not Available Data Not Available
This compound LDH HepG2 Data Not Available Data Not Available
Doxorubicin (Positive Control)MTTHepG2~1.5~20%
DMSO (0.1%) (Negative Control)MTTHepG2>1000~100%
Triton™ X-100 (0.1%) (Positive Control)LDHHepG2Not Applicable100% LDH Release
Untreated Cells (Negative Control)LDHHepG2Not ApplicableBaseline LDH Release

Note: The data for Doxorubicin is representative and can vary between experiments. The values for "this compound" are to be determined experimentally.

Experimental Protocols for Cytotoxicity Assessment

Standardized and well-validated assays are essential for generating reliable and reproducible cytotoxicity data. The two most common methods are the MTT and LDH assays.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

Experimental Steps:

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of "this compound," a positive control (e.g., Doxorubicin), and a negative control (e.g., vehicle solvent like DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

LDH Assay Protocol

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[1][3] LDH is a stable cytosolic enzyme that is released upon cell membrane damage.

Experimental Steps:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Culture Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated as a percentage of the maximum LDH release from cells treated with a lysis buffer (positive control).[3]

Visualizing Experimental and Biological Processes

Diagrams are powerful tools for illustrating complex workflows and biological pathways.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plates incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add Test Compound & Controls incubation_24h->add_compound incubation_treatment Incubate (24-72h) add_compound->incubation_treatment mtt_assay MTT Assay incubation_treatment->mtt_assay ldh_assay LDH Assay incubation_treatment->ldh_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance ldh_assay->read_absorbance calculate_viability Calculate % Viability / Cytotoxicity read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: General workflow for in-vitro cytotoxicity testing.

Many cytotoxic compounds exert their effects by modulating specific signaling pathways within the cell.[2] While the specific pathways affected by "this compound" are yet to be elucidated, a common pathway implicated in chemical-induced cell death is the intrinsic apoptosis pathway.

Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondria Mitochondrial Response cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome compound This compound bax_bak Bax/Bak Activation compound->bax_bak Induces cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 Activates caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis Executes

Caption: A simplified intrinsic apoptosis signaling pathway.

Conclusion

The in-vitro cytotoxicity of "this compound" remains to be characterized. By employing standardized assays such as the MTT and LDH methods, and comparing the results to well-defined positive and negative controls, researchers can effectively determine its cytotoxic profile. This data is fundamental for guiding further preclinical development and for understanding the compound's mechanism of action. The provided protocols and conceptual frameworks serve as a valuable resource for initiating these critical investigations.

References

Safety Operating Guide

Proper Disposal of Ethyl 4-[(trifluoroacetyl)amino]benzoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential, step-by-step guidance for the proper disposal of Ethyl 4-[(trifluoroacetyl)amino]benzoate, a halogenated organic compound. Adherence to these procedures is critical to ensure laboratory safety and environmental protection.

Immediate Safety and Hazard Information

Key Hazards:

  • May cause skin and eye irritation.[1][2][3][4][5]

  • May cause an allergic skin reaction.[1][2][3][4][5][6]

  • Harmful to aquatic life.[6]

  • Combustion may produce highly toxic gases.[7]

Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:

  • Chemical-resistant gloves (e.g., Nitrile rubber).[3][6]

  • Safety goggles or a face shield.[3]

  • A laboratory coat.

  • In case of dust or aerosols, use a certified respirator.[3]

Quantitative Data Summary
PropertyValueSource
CAS Number (for Ethyl 4-aminobenzoate)94-09-7[6][8]
Molecular Weight (for Ethyl 4-aminobenzoate)165.19 g/mol [6][8][9]
Appearance (for Ethyl 4-aminobenzoate)White crystalline powder[4][10]
Solubility (for Ethyl 4-aminobenzoate)Insoluble in water; Soluble in alcohol and ether[10]

Operational Disposal Plan: Step-by-Step Protocol

This protocol outlines the standard operating procedure for the disposal of this compound.

1. Waste Segregation:

  • Crucially, keep halogenated organic waste separate from non-halogenated waste streams. [7][11][12][13] This is critical for proper disposal and cost management.[11][13]

  • Do not mix this waste with acids, bases, or oxidizing agents.[7][14]

2. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and compatible waste container.[7][11] A polyethylene container is generally recommended for halogenated solvents.[14]

  • The container must have a secure, tight-fitting lid to prevent the release of vapors.[7][11]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste".[11][13]

  • Identify the contents by writing the full chemical name: "Waste this compound".[7] Do not use abbreviations.[7]

  • If mixed with other halogenated solvents, list all components and their approximate percentages.[12]

  • Ensure the date of first waste addition is marked on the label.

4. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area.[7][11]

  • The storage location should be a designated satellite accumulation area within the laboratory.[11]

  • Ensure secondary containment is used to mitigate potential leaks or spills.[14]

5. Final Disposal:

  • Do not under any circumstances dispose of this compound down the sink or in regular trash.[7][14]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[1][2][6]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[6]

6. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • Wear appropriate PPE.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][3]

  • Clean the spill area thoroughly.

  • Dispose of the contaminated absorbent material as halogenated organic waste.

Experimental Workflow and Logical Relationships

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage & Disposal A Generation of Ethyl 4-[(trifluoroacetyl)amino]benzoate Waste B Is the waste halogenated? A->B C Collect in Designated Halogenated Waste Container B->C Yes D Collect in Non-Halogenated Waste Container B->D No E Label Container: 'Hazardous Waste' + Chemical Name(s) C->E F Keep Container Securely Closed E->F G Store in Cool, Dry, Well-Ventilated Satellite Accumulation Area F->G H Container Full or Disposal Required? G->H I Contact EHS or Approved Waste Disposal Service H->I Yes J Professional Disposal I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling Ethyl 4-[(trifluoroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Potential Hazards

Based on analogous compounds, Ethyl 4-[(trifluoroacetyl)amino]benzoate may present the following hazards:

  • Skin and Eye Irritation: Similar to ethyl 4-aminobenzoate, it may cause skin and eye irritation.[1][2][3] The presence of the trifluoroacetyl group could potentially lead to more severe effects, including burns.[4]

  • Allergic Skin Reaction: There is a potential for skin sensitization, leading to an allergic reaction upon repeated exposure.[1][2]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1]

  • Toxicity: While specific data is unavailable, it is prudent to handle the compound as potentially toxic if inhaled, ingested, or absorbed through the skin.

Personal Protective Equipment (PPE) and Engineering Controls

A thorough risk assessment should be conducted for any procedure involving this chemical. The following table summarizes the recommended PPE and engineering controls.

Task Engineering Control Eye/Face Protection Skin Protection Respiratory Protection
Storage & Transport General laboratory ventilationSafety glassesLab coat, Nitrile or Neoprene glovesNot generally required
Weighing/Handling Solids Chemical fume hood or ventilated balance enclosureSafety gogglesLab coat, Nitrile or Neoprene glovesN95 respirator if not in a fume hood
Preparing Solutions Chemical fume hoodSafety goggles or face shieldLab coat, Nitrile or Neoprene glovesNot required if in a fume hood
Running Reactions Chemical fume hoodSafety goggles or face shieldLab coat, Nitrile or Neoprene glovesNot required if in a fume hood
Waste Disposal Chemical fume hoodSafety goggles or face shieldLab coat, Nitrile or Neoprene glovesNot required if in a fume hood

Experimental Protocols: Handling and Disposal

Handling Procedure
  • Preparation: Before handling, ensure that the chemical fume hood is functioning correctly. Have all necessary PPE, spill cleanup materials, and waste containers ready.

  • Donning PPE: Put on a lab coat, followed by safety goggles, and finally, gloves. Ensure gloves are inspected for any defects before use.

  • Handling: Conduct all manipulations of the compound, including weighing and solution preparation, within a chemical fume hood to minimize inhalation exposure.

  • Spill Response: In case of a spill, immediately alert others in the area. For small spills, absorb the material with an inert absorbent and place it in a designated waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Doffing PPE: Remove gloves first, turning them inside out. Then remove your lab coat, followed by your safety goggles. Wash your hands thoroughly with soap and water after handling the chemical.

Disposal Plan
  • Waste Segregation: All solid waste contaminated with this compound, including used PPE and absorbent materials, should be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a labeled hazardous waste container designated for halogenated organic compounds. Do not pour any waste down the drain.[4]

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.

Visualizing Safety Protocols

To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams have been created.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Fume Hood Function B Assemble PPE & Spill Kit A->B C Prepare Labeled Waste Containers B->C D Don PPE: Lab Coat, Goggles, Gloves E Work Inside Fume Hood D->E F Handle Chemical E->F G Segregate Waste F->G H Clean Work Area G->H I Doff PPE: Gloves, Lab Coat, Goggles H->I J Wash Hands I->J

Caption: Workflow for handling this compound.

PPESelection A Risk of Dust/Aerosol? B Work in Fume Hood? A->B Yes N95 N95 Respirator Required A->N95 No Goggles Safety Goggles Sufficient B->Goggles Yes FaceShield Face Shield Recommended B->FaceShield No

Caption: PPE selection logic based on experimental conditions.

References

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